molecular formula C4H11O4P B13847501 Monobutyl phosphate-d9

Monobutyl phosphate-d9

货号: B13847501
分子量: 163.16 g/mol
InChI 键: BNMJSBUIDQYHIN-YNSOAAEFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monobutyl phosphate-d9 is a useful research compound. Its molecular formula is C4H11O4P and its molecular weight is 163.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C4H11O4P

分子量

163.16 g/mol

IUPAC 名称

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate

InChI

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2

InChI 键

BNMJSBUIDQYHIN-YNSOAAEFSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O

规范 SMILES

CCCCOP(=O)(O)O

产品来源

United States

Foundational & Exploratory

Monobutyl Phosphate-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Monobutyl phosphate-d9 (MBP-d9) is the deuterated form of monobutyl phosphate (B84403) (MBP).[1] It is a stable, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3] Its use is critical for achieving accurate and precise quantification of monobutyl phosphate and related compounds in complex biological and environmental matrices by correcting for variations in sample preparation and instrument response.[3][4]

Core Chemical and Physical Properties

This compound is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of nine hydrogen atoms with deuterium (B1214612) on the butyl group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Identifier Value
Chemical Name This compound
CAS Number 156213-20-6
Molecular Formula C4H2D9O4P
Molecular Weight 163.16 g/mol [1][5]
Exact Mass 163.09598654 Da[5]
Physicochemical Property Value
Appearance Pale Yellow Oil[5]
Purity >98%
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[5]
Solubility Soluble in water and various organic solvents.[6]
XLogP3-AA -0.3[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 4[5]

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of monobutyl phosphate.[2] Monobutyl phosphate itself is a metabolite of dibutyl phosphate (DBP) and tributyl phosphate (TBP), compounds used as plasticizers, flame retardants, and in industrial processes like the PUREX process for nuclear fuel reprocessing.[7][8] Therefore, the accurate measurement of monobutyl phosphate is crucial in toxicology, environmental monitoring, and industrial hygiene.

The use of a stable isotope-labeled internal standard like MBP-d9 is considered best practice in quantitative mass spectrometry.[3] It compensates for potential analyte loss during sample extraction and cleanup, as well as for matrix effects—the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix.[3][9]

Experimental Protocols

While specific protocols can vary depending on the matrix and analytical instrumentation, the following provides a representative methodology for the use of this compound as an internal standard in an LC-MS/MS workflow for the analysis of monobutyl phosphate in a biological sample such as plasma. This protocol is adapted from a similar application for a related deuterated internal standard.[4]

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh and dissolve Monobutyl phosphate and this compound in a suitable solvent, such as methanol (B129727) or a methanol:water mixture, to create individual stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Monobutyl phosphate stock solution with the appropriate solvent to create calibration standards at desired concentrations.

  • Internal Standard Spiking Solution:

    • Dilute the this compound stock solution to a fixed concentration (e.g., 5 µg/mL) to be used for spiking all samples, including calibration standards and unknown samples.[4]

Sample Preparation
  • Aliquoting:

    • To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the internal standard spiking solution.[4]

  • Protein Precipitation:

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with a suitable modifier like 0.1% formic acid).[4]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for phosphate-containing compounds.[8]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Monobutyl phosphate) and the internal standard (this compound).

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows and relationships involving this compound.

experimental_workflow Experimental Workflow for Quantification using MBP-d9 cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis sample Biological/Environmental Sample spiked_sample Sample + MBP-d9 sample->spiked_sample is_stock MBP-d9 Stock Solution is_stock->spiked_sample Spike analyte_stock MBP Stock Solution cal_standards Calibration Standards analyte_stock->cal_standards Dilute lcms LC-MS/MS System cal_standards->lcms Inject extraction Protein Precipitation & Centrifugation spiked_sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution reconstitution->lcms data_processing Data Processing (Peak Area Ratio) lcms->data_processing quantification Quantification data_processing->quantification

Caption: Quantification workflow using this compound as an internal standard.

logical_relationship Logical Relationship of Compounds TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Metabolism/ Degradation MBP Monobutyl Phosphate (MBP) (Analyte) DBP->MBP Metabolism/ Degradation LCMS LC-MS/MS Analysis MBP->LCMS Quantified by MBPd9 This compound (Internal Standard) MBPd9->LCMS Used in

Caption: Relationship between parent compounds, analyte, and internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring high-quality quantitative data for monobutyl phosphate. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the reliability and accuracy of results, which is paramount in fields such as toxicology, environmental science, and industrial process monitoring. The detailed protocols and workflows provided in this guide offer a comprehensive overview for the effective implementation of this compound in the laboratory.

References

Monobutyl Phosphate-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Monobutyl Phosphate-d9 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (MBP-d9) is the deuterium-labeled form of monobutyl phosphate (B84403) (MBP), an organophosphate ester. Due to its isotopic labeling, MBP-d9 serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its near-identical chemical and physical properties to the unlabeled analyte, combined with a distinct mass difference, make it an ideal internal standard for correcting matrix effects and procedural inconsistencies. This guide provides a comprehensive overview of the chemical properties, applications, and a detailed experimental protocol for the use of this compound in bioanalytical assays.

Chemical and Physical Properties

This compound is typically a pale yellow oily substance.[1] It is the deuterated analog of monobutyl phosphate, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-labeled compound, which is crucial for its use in mass spectrometry.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate[2]
Synonyms Monobutyl Phosphate D9, Phosphoric Acid Monobutyl-d9 Ester[1][3]
CAS Number 156213-20-6[4]
Molecular Formula C₄H₂D₉O₄P[4]
Molecular Weight 163.16 g/mol [2][4]
Exact Mass 163.09598654 Da[2]
Appearance Pale Yellow Oily Matter / Pale Yellow Oil[1][3]
Purity >98%[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and data available for the non-deuterated analog, Monobutyl phosphate.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its mass. In electrospray ionization (ESI) negative mode, the [M-H]⁻ ion would be observed at m/z 162.1. For the non-deuterated Monobutyl phosphate, the [M-H]⁻ ion is detected at m/z 153.[5][6]

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted Ionm/z
ESI Negative[M-H]⁻162.1
ESI Positive[M+H]⁺164.1
NMR Spectroscopy

Table 3: Predicted NMR Data for Monobutyl Phosphate (Non-deuterated Analog)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
CH₃~0.9Triplet
CH₂ (next to CH₃)~1.4Sextet
CH₂ (next to O)~1.6Quintet
O-CH₂~3.9Quartet
¹³C NMR
CH₃~13
CH₂ (next to CH₃)~19
CH₂ (next to O)~32
O-CH₂~67
³¹P NMR ~0-5

Note: Predicted values are based on standard chemical shift ranges and data for similar organophosphate compounds.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by vibrations of the phosphate group. The characteristic P=O stretching vibration is expected in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations would appear in the 950-1100 cm⁻¹ range. The broad O-H stretch from the phosphate hydroxyl groups is also a key feature, typically observed between 2500 and 3300 cm⁻¹. The C-D stretching vibrations will be observed at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2850-2960 cm⁻¹) of the non-deuterated analog.

Solubility and Stability

This compound is described as being soluble in water and various organic solvents.[1] For its non-deuterated counterpart, it is soluble in ethanol (B145695) and diethyl ether.[9] For use in LC-MS applications, it is commonly dissolved in solvents like methanol (B129727) or acetonitrile (B52724).[10]

For stability, it is recommended to store this compound at 2-8°C or -20°C under an inert atmosphere.[1][3] It is also noted to be hygroscopic.[3]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.

The use of a stable isotope-labeled internal standard like MBP-d9 is considered the gold standard in bioanalysis. It offers several advantages:

  • Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by the internal standard.

  • Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved.

Caption: Logical relationship for quantification using an internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of an analyte (in this case, Monobutyl phosphate) in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • Monobutyl phosphate (analyte) reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (mobile phase modifiers)

  • Blank biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions (e.g., 1 mg/mL) of both the analyte and the internal standard (MBP-d9) in methanol.

    • From the analyte stock solution, perform serial dilutions to create working solutions for calibration curve standards and quality control (QC) samples at various concentrations.

    • Prepare a working solution of the MBP-d9 internal standard at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent (e.g., 50:50 methanol:water).

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of each unknown sample, calibration standard, and QC sample into separate microcentrifuge tubes.

    • Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples used to determine background levels).

    • Vortex briefly to mix.

    • Add 150 µL of cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte (MBP): Q1: 153.0 -> Q3: [specific fragment ion]

        • Internal Standard (MBP-d9): Q1: 162.1 -> Q3: [corresponding fragment ion]

      • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Perform a linear regression (typically with 1/x or 1/x² weighting) to determine the best fit.

    • Calculate the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow prep_solutions Prepare Stock & Working Solutions (Analyte & IS) sample_aliquot Aliquot Samples (Calibrators, QCs, Unknowns) prep_solutions->sample_aliquot spike_is Spike with MBP-d9 Internal Standard sample_aliquot->spike_is protein_precip Protein Precipitation (Cold Acetonitrile) spike_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen Stream) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_processing Data Processing: Peak Integration, Ratio Calculation, Calibration Curve lcms_analysis->data_processing quantification Quantify Analyte Concentration data_processing->quantification

Caption: Experimental workflow for LC-MS/MS analysis using MBP-d9.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monobutyl Phosphate-d9

Introduction

This compound is the deuterium-labeled form of monobutyl phosphate (B84403) (MBP).[1] It is a stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of its non-labeled counterpart.[1][2] Monobutyl phosphate itself is a metabolite of dibutyl phthalate (B1215562) (DBP), a common plasticizer with known antiandrogenic effects, making its accurate measurement crucial in toxicology and environmental health studies.[1] Furthermore, organophosphate monoesters are a significant class of compounds in drug development, often employed as prodrugs to enhance the bioavailability and selectivity of pharmaceuticals.[3][4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound.

Molecular Structure and Properties

This compound is an organophosphate ester characterized by a butyl group, in which all nine hydrogen atoms have been replaced with deuterium, attached to a phosphate moiety.[5][6] This isotopic labeling renders the molecule chemically identical to monobutyl phosphate but with a higher molecular weight, allowing it to be distinguished by mass-sensitive detectors.

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized below. The deuteration increases the molecular weight from approximately 154.10 g/mol for the standard compound to 163.16 g/mol .[7][8]

PropertyValueCitation(s)
IUPAC Name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate[7]
CAS Number 156213-20-6[1][5]
Molecular Formula C₄H₂D₉O₄P[1][2][5]
Molecular Weight 163.16 g/mol [1][5][7]
Exact Mass 163.09598654 Da[7]
Appearance Pale Yellow Oil / Oily Matter[2][5]
Purity >98%[2]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[5]
Synonyms Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Dihydrogen Phosphate[2][5]
Structural Representation

The diagram below illustrates the basic connectivity of atoms in the this compound molecule.

Figure 1: Molecular structure of this compound.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, a general methodology can be derived from established procedures for synthesizing mono-alkyl phosphates. These methods typically involve the phosphorylation of the corresponding alcohol.

Generalized Synthesis of Mono-n-butyl Phosphate

A common industrial method involves the reaction of n-butanol with a phosphorylating agent like phosphorus pentoxide (P₂O₅).[9][10] The reaction is carefully controlled to maximize the yield of the monoester over the diester and triester byproducts.

Materials:

  • n-Butanol (or n-Butanol-d10 for the deuterated variant)

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid (optional, as catalyst/reaction medium)[9]

  • Nitrogen gas (for inert atmosphere)[9]

Procedure Outline:

  • The reactor is charged with n-butanol under a nitrogen atmosphere.[9]

  • A catalyst, such as polyphosphoric or phosphorous acid, may be added and dissolved with stirring.[9]

  • Phosphorus pentoxide is slowly added to the alcohol. The reaction is exothermic and temperature control is critical, often maintained between 40-85°C.[9][10]

  • The mixture is stirred for several hours (e.g., 2-16 hours) to ensure the reaction goes to completion.[9]

  • After the reaction period, the mixture is cooled.

  • The final product is a mixture of mono-n-butyl phosphate and di-n-butyl phosphate, which is then filtered.[9][10] Further purification, for example by column chromatography, is necessary to isolate the high-purity monoester.[11]

The following diagram illustrates a generalized workflow for this synthesis.

Reactants n-Butanol-d10 + Phosphorus Pentoxide (P₂O₅) Reaction Controlled Reaction (40-85°C, Inert Atmosphere) Reactants->Reaction Cooling Cooling & Filtration Reaction->Cooling Crude Crude Product (Mixture of Mono- and Diesters) Cooling->Crude Purification Chromatographic Purification Crude->Purification Final Pure this compound Purification->Final

Figure 2: Generalized synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing organophosphates. In negative ionization mode, monobutyl phosphate readily forms an [M-H]⁻ ion, which would be observed at m/z 153 for the unlabeled compound and m/z 162 for the d9-labeled version.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for characterizing phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atom.[11][13] ¹H and ¹³C NMR would show characteristic signals for the butyl group, though the ¹H NMR spectrum would be largely absent for the deuterated compound.

Expected Analytical Data
TechniqueExpected Result for this compoundCitation(s)
ESI-MS (-) [M-H]⁻ ion at m/z ≈ 162[12]
³¹P NMR A distinct chemical shift characteristic of a phosphate monoester[11][13]
Purity (GC/LC) >98%[2]

The diagram below outlines a typical analytical workflow for the confirmation and quantification of the compound.

Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Monobutyl Phosphate-d9 (Internal Std) Sample->Spike Extraction Sample Preparation (e.g., Solid Phase Extraction) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Ratio of Analyte/Standard) Analysis->Quant Result Concentration of Monobutyl Phosphate Quant->Result

Figure 3: Analytical workflow using this compound as an internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of monobutyl phosphate in biological and environmental matrices.

Use in Toxicology and Biomonitoring

Monobutyl phosphate (MBP) is a primary metabolite of dibutyl phthalate (DBP), a widely used industrial chemical. Concerns about the endocrine-disrupting properties of DBP necessitate reliable methods for monitoring human exposure, which is often achieved by measuring MBP concentrations in urine. By adding a known amount of this compound to a sample, variations in sample preparation and instrument response can be corrected for, leading to highly accurate and precise quantification.

Role in Drug Development

The phosphate monoester functional group is a key component in many approved drugs.[3] It is often used to create water-soluble prodrugs of parent molecules that have poor aqueous solubility.[4] This strategy enhances bioavailability, particularly for intravenous administration. While this compound is not itself a therapeutic agent, its use as an analytical standard is critical for preclinical and clinical studies that measure the pharmacokinetics of phosphate-containing drug candidates or their metabolites.

The logical relationship in a typical quantitative bioanalytical assay is depicted below.

DBP Parent Compound (e.g., Dibutyl Phthalate) MBP Analyte of Interest (Monobutyl Phosphate) DBP->MBP Metabolism Assay LC-MS Bioanalytical Assay MBP->Assay MBPd9 Internal Standard (this compound) MBPd9->Assay Spiked into sample Ratio Peak Area Ratio (MBP / MBP-d9) Assay->Ratio Concentration Accurate Concentration of MBP Ratio->Concentration

Figure 4: Use of this compound in a quantitative assay.

Conclusion

This compound is a crucial tool for the scientific community, particularly in the fields of analytical toxicology and pharmaceutical development. Its role as a stable isotope-labeled internal standard enables the precise and accurate quantification of monobutyl phosphate, a key biomarker for exposure to dibutyl phthalate. The principles underlying its use and the broader context of phosphate monoesters in drug design highlight its importance for researchers, scientists, and drug development professionals.

References

Monobutyl Phosphate-d9 (CAS: 156213-20-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Monobutyl phosphate-d9.

This compound is the deuterated form of monobutyl phosphate (B84403), a molecule of significant interest in analytical chemistry, toxicology, and industrial process monitoring. This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in various matrices. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its primary application in analytical methodologies.

Core Properties and Data

This compound is a stable, isotopically labeled version of monobutyl phosphate, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous or target analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This characteristic is crucial for its role as an internal standard, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample processing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing analytical methods, understanding its behavior in different solvents, and ensuring proper storage and handling.

PropertyValueReference
CAS Number 156213-20-6[1]
Molecular Formula C₄H₂D₉O₄P[1]
Molecular Weight 163.16 g/mol [1]
IUPAC Name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate[1]
Appearance Pale Yellow Oil
Purity >98%
Storage Conditions 2-8°C or -20°C, under inert atmosphere, hygroscopic
Solubility Soluble in water and various organic solvents.[2]
XLogP3-AA -0.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Exact Mass 163.09598654 Da[1]

Synthesis of this compound

The synthesis of deuterated monobutyl phosphate can be achieved through the reaction of deuterated butanol with a phosphorylating agent. A general method involves the use of phosphorus oxychloride in the presence of a base. The following protocol is adapted from established phosphorylation procedures.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated butanol and pyridine in methylene chloride.

  • Cool the reaction mixture in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the slow addition of water.

  • The deuterated monobutyl phosphoric acid can be extracted from the aqueous phase.

  • The final product should be purified using appropriate techniques, such as column chromatography.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity levels.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product d_butanol Deuterated Butanol (C₄D₉OH) reaction_step Phosphorylation in Methylene Chloride d_butanol->reaction_step pocl3 Phosphorus Oxychloride (POCl₃) pocl3->reaction_step pyridine Pyridine pyridine->reaction_step ch2cl2 Methylene Chloride ch2cl2->reaction_step hydrolysis_step Hydrolysis reaction_step->hydrolysis_step Quench with H₂O product This compound hydrolysis_step->product

Synthesis workflow for this compound.

Application as an Internal Standard in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantification of monobutyl phosphate in various analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Monobutyl phosphate is a known degradation product of tributyl phosphate (TBP), a widely used industrial chemical in applications such as nuclear fuel reprocessing and as a flame retardant and plasticizer.[3] Therefore, monitoring monobutyl phosphate levels is crucial for environmental and toxicological studies.

Experimental Protocol: Quantification of Monobutyl Phosphate using LC-MS/MS

This protocol outlines a general procedure for the quantification of monobutyl phosphate in a biological matrix (e.g., urine or plasma) using this compound as an internal standard.

1. Sample Preparation:

  • To a 100 µL aliquot of the biological sample, add a known amount of this compound internal standard solution.

  • Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for phosphates.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions to monitor would be:

      • Monobutyl phosphate: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • The specific m/z values for the precursor and product ions would need to be determined and optimized for the specific instrument being used.

3. Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of monobutyl phosphate and a fixed concentration of this compound.

  • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

  • The concentration of monobutyl phosphate in the unknown samples is then determined from this calibration curve.

G Analytical Workflow for Monobutyl Phosphate Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample add_is Add this compound (IS) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection calibration_curve Calibration Curve Generation ms_detection->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

LC-MS/MS analytical workflow.

Metabolism and Toxicology of Monobutyl Phosphate

Monobutyl phosphate is a metabolite of tributyl phosphate (TBP).[5] In experimental animals, TBP is metabolized in the liver and kidneys, leading to the formation of dibutyl hydrogen phosphate and monobutyl hydrogen phosphate, which are then excreted, primarily in the urine.[5] Studies on the toxicity of monobutyl phosphate indicate low acute toxicity following oral exposure in rats.[6] However, as an organophosphate ester, careful handling and assessment of potential long-term exposure effects are warranted. The use of this compound in toxicological and metabolism studies allows for precise tracking and quantification of TBP's metabolic fate.

Conclusion

This compound is an essential tool for researchers and scientists in fields requiring the accurate measurement of monobutyl phosphate. Its role as an internal standard in advanced analytical techniques like LC-MS/MS is critical for obtaining reliable quantitative data in complex matrices. This guide has provided a foundational understanding of its properties, synthesis, and a practical overview of its application, empowering professionals in drug development, environmental science, and toxicology to utilize this valuable labeled compound in their research endeavors.

References

Physical and chemical properties of Monobutyl phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Monobutyl phosphate-d9. It includes detailed experimental protocols for its synthesis and analysis, as well as insights into its relevant biological pathways. This document is intended to serve as a valuable resource for professionals in research, drug development, and toxicology.

Core Physical and Chemical Properties

This compound is the deuterated form of monobutyl phosphate (B84403), a metabolite of the common plasticizer dibutyl phthalate (B1215562) (DBP). Its isotopic labeling makes it a crucial internal standard for the accurate quantification of monobutyl phosphate in biological and environmental samples.

Quantitative Data Summary
PropertyValueSource
CAS Number 156213-20-6[1][2][3][4]
Molecular Formula C4H2D9O4P[1][2]
Molecular Weight 163.16 g/mol [2][3]
Appearance Pale Yellow Oily Matter[1]
Purity >98%[1]
Storage Conditions -20°C under inert atmosphere[1]
XLogP3-AA -0.3[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 163.09598654 Da[3]
Topological Polar Surface Area 66.8 Ų[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted to specific laboratory conditions.

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of deuterated butyl phosphates.

Materials:

  • Deuterated butanol (Butanol-d9)

  • Phosphorus oxychloride (POCl3)

  • Pyridine (B92270)

  • Methylene (B1212753) chloride (CH2Cl2)

  • Deionized water

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve deuterated butanol in methylene chloride.

  • Cool the flask in an ice bath and add pyridine to the solution while stirring.

  • Slowly add phosphorus oxychloride to the cooled solution using an addition funnel. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Slowly add deionized water to the reaction mixture to hydrolyze the intermediate and quench the reaction.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield this compound.

  • Purify the product using column chromatography on silica (B1680970) gel if necessary.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound, often used as an internal standard.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Organic solvent (e.g., acetonitrile, ethyl acetate)

  • This compound standard solution

  • Internal standard (if quantifying a different analyte)

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., urine, plasma), perform a liquid-liquid or solid-phase extraction to isolate the analyte.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in an appropriate volume of organic solvent.

    • Add the derivatizing agent and heat the sample at 60-70°C for 30-60 minutes to form a volatile derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Inlet temperature: 250°C

      • Oven program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound.

  • Data Analysis:

    • Integrate the peak area of the target ion.

    • If used as an internal standard, calculate the response factor relative to the analyte of interest and quantify the analyte concentration.

Signaling and Metabolic Pathways

Monobutyl phosphate is a primary metabolite of dibutyl phthalate (DBP), an endocrine-disrupting chemical. Organophosphate esters, as a class, have been shown to interfere with various signaling pathways.

Metabolic Pathway of Dibutyl Phthalate

The primary metabolic pathway of DBP involves its hydrolysis to monobutyl phthalate.

DBP_Metabolism DBP Dibutyl Phthalate (DBP) MBP This compound DBP->MBP Hydrolysis (Esterases) Conjugates Glucuronide and Sulfate Conjugates MBP->Conjugates Phase II Metabolism Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic conversion of Dibutyl Phthalate to Monobutyl Phosphate.

Potential Impact on Signaling Pathways

Organophosphate esters have been implicated in the disruption of key cellular signaling pathways, including the MAPK and thyroid hormone pathways.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription OPE Organophosphate Esters (e.g., Monobutyl Phosphate) OPE->RAF Potential Disruption Gene_Expression Altered Gene Expression Transcription->Gene_Expression

Caption: Potential disruption of the MAPK signaling pathway by organophosphates.

Thyroid_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus T4_bound T4 bound to Transport Proteins T4 Thyroxine (T4) T4_bound->T4 OPE Organophosphate Esters OPE->T4_bound Competitive Binding T3 Triiodothyronine (T3) T4->T3 Deiodinase TR Thyroid Hormone Receptor (TR) T3->TR TRE Thyroid Hormone Response Element (TRE) TR->TRE Gene_Expression Gene Expression TRE->Gene_Expression

Caption: Interference of organophosphates with thyroid hormone transport.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Urine, Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Sample_Collection->Extraction Derivatization Derivatization with BSTFA/TMCS Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Peak_Integration Peak Integration and Quantification GCMS->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: General workflow for this compound analysis.

References

Monobutyl Phosphate-d9: A Technical Guide to Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core requirements for the isotopic purity of Monobutyl phosphate-d9. This compound is the deuterium-labeled version of Monobutyl phosphate (B84403), a compound relevant in various industrial and research applications. As a stable isotope-labeled internal standard, the accuracy of quantitative analyses in mass spectrometry-based studies hinges on the precise characterization of its isotopic purity. This document outlines the typical specifications, detailed analytical methodologies for verification, and the logical workflows involved in its quality control.

Isotopic Purity and its Significance

In the context of this compound, isotopic purity refers to the percentage of the material that consists of the fully deuterated (d9) molecule. The presence of less-deuterated species (d0 to d8) can interfere with analytical measurements, leading to inaccuracies in quantification. Therefore, stringent quality control of isotopic purity is paramount for its use in regulated and research environments.

Quantitative Data Summary

The isotopic purity of this compound is determined through a combination of analytical techniques. While specific requirements may vary based on the application, the following table summarizes typical specifications provided by commercial suppliers and the data obtained through analytical characterization.

ParameterSpecificationMethod of Analysis
Chemical Purity >98%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (d9) ≥98%High-Resolution Mass Spectrometry (HRMS)
Isotopic Distribution
    d9Report ValueHigh-Resolution Mass Spectrometry (HRMS)
    d8Report ValueHigh-Resolution Mass Spectrometry (HRMS)
    d7Report ValueHigh-Resolution Mass Spectrometry (HRMS)
    ...Report ValueHigh-Resolution Mass Spectrometry (HRMS)
    d0Report ValueHigh-Resolution Mass Spectrometry (HRMS)
Deuterium (B1214612) Incorporation ≥99 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The determination of isotopic purity for this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Objective: To determine the isotopic distribution and calculate the percentage of the d9 isotopologue.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is used. The instrument is typically coupled with a liquid chromatography system (LC-MS) to ensure the analysis of a pure peak corresponding to this compound.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in full scan mode in the negative ion mode, as organophosphates readily deprotonate. The mass range is set to cover the expected m/z values of this compound and its isotopologues.

  • Data Analysis:

    • The theoretical monoisotopic mass of unlabeled Monobutyl phosphate (C₄H₁₁O₄P) is 154.0395.

    • The theoretical monoisotopic mass of this compound (C₄H₂D₉O₄P) is 163.0959.

    • The acquired mass spectrum is analyzed to identify the ion corresponding to the [M-H]⁻ of this compound (m/z 162.0881).

    • The isotopic cluster, which includes the peak for the fully deuterated (d9) species and peaks for species with fewer deuterium atoms (d8, d7, etc.), is examined.

    • The relative abundance of each isotopic peak is used to calculate the isotopic purity using the following formula:

      • Isotopic Purity (% d9) = (Intensity of d9 peak / Sum of intensities of all isotopic peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Objective: To confirm the positions of deuterium labeling and to estimate the overall deuterium incorporation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4, D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals in the regions corresponding to the butyl chain protons confirms successful deuteration.

    • ²H NMR: A deuterium NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the butyl chain confirms the location of the deuterium labels.

    • ³¹P NMR: A phosphorus-31 NMR spectrum can be acquired to confirm the phosphate moiety.

  • Data Analysis: The degree of deuteration can be estimated by comparing the residual proton signals in the ¹H NMR spectrum to a known internal standard.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound isotopic purity.

Monobutyl_Phosphate_d9_Purity_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Methods cluster_Data Data Interpretation cluster_Report Final Report Sample This compound Sample Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_HRMS Prepare for HRMS Sample->Prep_HRMS Prep_NMR Prepare for NMR Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC HRMS HRMS Analysis Prep_HRMS->HRMS NMR NMR Analysis Prep_NMR->NMR Data_Purity Chemical Purity (%) HPLC->Data_Purity Data_Isotopic Isotopic Purity (% d9) Isotopic Distribution HRMS->Data_Isotopic Data_Incorporation Deuterium Incorporation (%) NMR->Data_Incorporation COA Certificate of Analysis Data_Purity->COA Data_Isotopic->COA Data_Incorporation->COA Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Biological_Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (Internal Standard) Biological_Sample->Spike Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Analyte_Peak Analyte Peak Area (Monobutyl Phosphate) MS_Detection->Analyte_Peak IS_Peak Internal Standard Peak Area (this compound) MS_Detection->IS_Peak Ratio Calculate Peak Area Ratio Analyte_Peak->Ratio IS_Peak->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Synthesis of Deuterated Monobutyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for deuterated monobutyl phosphate (B84403) (d-MBP). The information presented herein is intended to equip researchers with the necessary details to reproduce this synthesis, including experimental protocols, expected outcomes, and analytical characterization methods.

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in various scientific disciplines. In the pharmaceutical industry, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. In analytical chemistry, deuterated compounds serve as excellent internal standards for mass spectrometry-based quantification due to their similar chemical properties to the analyte but distinct mass. This guide focuses on the synthesis of deuterated monobutyl phosphate (d-MBP), a compound of interest for its potential applications in drug development and as an internal standard in the analysis of organophosphorus compounds.

Synthesis Pathway

The most direct and widely cited method for the synthesis of alkyl phosphates is the reaction of an alcohol with a phosphorylating agent. For the synthesis of deuterated monobutyl phosphate, deuterated butanol is used as the starting material. A common and effective phosphorylating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

C₄D₉OH + POCl₃ + 2H₂O → C₄D₉OPO(OH)₂ + 3HCl

This reaction proceeds via a dichlorophosphate (B8581778) intermediate, which is subsequently hydrolyzed to yield the desired monobutyl phosphate. It is important to note that this reaction can also produce dibutyl and tributyl phosphate as byproducts. Therefore, careful control of the reaction conditions and subsequent purification are crucial for isolating the desired monobasic ester.

Below is a diagram illustrating the synthesis pathway.

Synthesis_Pathway cluster_reactants Reactants d_butanol Deuterated Butanol (C₄D₉OH) reaction Phosphorylation d_butanol->reaction + POCl₃, Pyridine POCl3 Phosphorus Oxychloride (POCl₃) Pyridine Pyridine d_MBP Deuterated Monobutyl Phosphate (d-MBP) hydrolysis Hydrolysis reaction->hydrolysis Intermediate hydrolysis->d_MBP

Diagram 1: Synthesis Pathway for Deuterated Monobutyl Phosphate.

Experimental Protocols

The following protocol is adapted from established methods for the synthesis of non-deuterated alkyl phosphates and is tailored for the preparation of deuterated monobutyl phosphate.

Materials and Reagents
  • Deuterated butanol (C₄D₉OH, isotopic purity ≥ 98%)

  • Phosphorus oxychloride (POCl₃, reagent grade)

  • Pyridine (anhydrous)

  • Methylene (B1212753) chloride (anhydrous)

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol (B129727), acetic acid)

Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, combine deuterated butanol (1 molar equivalent) and anhydrous pyridine (1.1 molar equivalents) in anhydrous methylene chloride.

  • Addition of POCl₃: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Carefully add deionized water (excess) to the reaction mixture to hydrolyze the intermediate and dissolve the pyridine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, a mixture of mono-, di-, and potentially tributyl phosphates, can be purified by column chromatography on silica gel.[1] A typical eluent system is a gradient of methanol in chloroform, often with a small amount of acetic acid to ensure the phosphate is in its protonated form. Fractions should be monitored by thin-layer chromatography (TLC) and visualized with a phosphate-specific stain (e.g., molybdenum blue).

The following diagram outlines the experimental workflow.

Experimental_Workflow start Start reactants Combine d-Butanol, Pyridine, and CH₂Cl₂ start->reactants cool Cool to 0 °C reactants->cool add_POCl3 Add POCl₃ dropwise cool->add_POCl3 react Stir at room temperature add_POCl3->react hydrolyze Hydrolyze with water react->hydrolyze extract Separate and wash organic layer hydrolyze->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Diagram 2: Experimental Workflow for the Synthesis and Purification of d-MBP.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated monobutyl phosphate. Please note that actual yields and isotopic enrichment may vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterExpected ValueNotes
Yield 40-60%The yield can be influenced by the stoichiometry of the reactants and the efficiency of the purification process. The formation of dibutyl and tributyl phosphate byproducts is the primary factor affecting the yield of the desired monobutyl ester.
Isotopic Enrichment >98%The isotopic enrichment of the final product is primarily determined by the isotopic purity of the starting deuterated butanol.
Purity >95%Purity is determined after chromatographic purification and can be assessed by NMR and mass spectrometry.

Analytical Characterization

Thorough characterization of the synthesized deuterated monobutyl phosphate is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is a highly effective technique for analyzing organophosphorus compounds.[2][3] A single resonance is expected for monobutyl phosphate. The chemical shift will be distinct from that of dibutyl phosphate, tributyl phosphate, and any remaining phosphoric acid.

    • ¹H NMR: Due to the deuteration of the butyl chain, the proton signals corresponding to the butyl group will be absent or significantly reduced in intensity.[4] This provides a direct confirmation of successful deuteration. The only significant proton signal expected would be from the hydroxyl groups of the phosphate moiety, which may be broad and exchangeable with D₂O.

    • ¹³C NMR: The carbon signals of the butyl group will be present but may show coupling to deuterium.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique will provide an accurate mass measurement of the molecular ion, confirming the elemental composition and the incorporation of deuterium atoms. Electrospray ionization (ESI) is a suitable method for analyzing these polar compounds.[5][6][7]

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of deuterated monobutyl phosphate. By carefully following the provided experimental protocols and employing the recommended analytical techniques, researchers can successfully prepare and characterize this valuable isotopically labeled compound for their specific applications in drug development, metabolic studies, or as an internal standard for quantitative analysis.

References

A Technical Guide to the Stability and Storage of Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Monobutyl phosphate-d9. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their work. This guide covers critical aspects of its chemical stability, optimal storage, potential degradation pathways, and analytical methodologies for stability assessment.

Chemical Stability and Storage Conditions

This compound, a deuterated analog of monobutyl phosphate (B84403), is a hygroscopic substance requiring specific storage conditions to maintain its integrity.[1] The stability of this compound is paramount for its use as an internal standard in analytical methods and in various research applications.[2]

Recommended Storage

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[1]To minimize the rate of potential degradation reactions.
Atmosphere Under Inert Gas (e.g., Argon, Nitrogen)[1]To prevent oxidation.
Moisture Hygroscopic; store in a tightly sealed container in a dry environment.[1]To prevent hydrolysis, which is a primary degradation pathway.
Light Protect from direct sunlight.To prevent potential photolytic degradation.
Physical and Chemical Properties
PropertyValue
Molecular Formula C4H2D9O4P[1]
Molecular Weight 163.16 g/mol [1]
Appearance Pale Yellow Oil[1]
CAS Number 156213-20-6[1]

Degradation Pathways

The primary degradation pathway for monobutyl phosphate is hydrolysis of the ester linkage. This reaction is catalyzed by the presence of acids or bases and is accelerated at higher temperatures.[3] The hydrolysis of the P-O-C bond results in the formation of n-butanol-d9 and phosphoric acid.

Hydrolysis of this compound

The following diagram illustrates the hydrolytic degradation of this compound.

G Hydrolytic Degradation of this compound MBPd9 This compound DegradationProducts Degradation Products MBPd9->DegradationProducts Hydrolysis H2O Water (H₂O) H2O->DegradationProducts Butanol_d9 n-Butanol-d9 DegradationProducts->Butanol_d9 PhosphoricAcid Phosphoric Acid DegradationProducts->PhosphoricAcid

Caption: Hydrolytic degradation pathway of this compound.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is crucial for accurately quantifying the active substance and its degradation products without interference. For this compound, gas chromatography-mass spectrometry (GC/MS) after derivatization is a suitable technique. Ion chromatography can also be employed for the analysis of the underivatized compound.

Experimental Protocol: Stability-Indicating GC/MS Method

The following is a representative protocol for the analysis of this compound stability using GC/MS. This method is based on a procedure developed for the analysis of monobutyl and dibutyl phosphates.[2]

Objective: To quantify the amount of this compound and detect the presence of its primary degradation product, n-butanol-d9, over time under various storage conditions.

Materials and Reagents:

  • This compound reference standard

  • n-Butanol-d9 reference standard

  • Bistrimethylsilyltrifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (e.g., a deuterated analog of a different alkyl phosphate)

Equipment:

  • Gas Chromatograph with a Mass Selective Detector (GC/MS)

  • Autosampler

  • Analytical balance

  • Vortex mixer

  • Heating block or oven

Experimental Workflow:

G GC/MS Stability Assay Workflow cluster_0 Sample Preparation cluster_1 GC/MS Analysis cluster_2 Data Analysis Sample This compound Sample Add_IS Add Internal Standard Sample->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Derivatize Derivatize with BSTFA in Pyridine Evaporate->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Dilute Dilute with Ethyl Acetate Heat->Dilute Inject Inject into GC/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Ratio Integrate->Calculate Quantify Quantify Analyte Calculate->Quantify

Caption: Workflow for the GC/MS stability analysis of this compound.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70°C for 30 minutes.

    • After cooling to room temperature, dilute the sample with ethyl acetate to a final volume of 1 mL.

  • GC/MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Monitor for the characteristic ions of the derivatized this compound and the internal standard.

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the amount of this compound in the samples.

Quantitative Stability Data

While specific public-domain quantitative stability data for this compound is limited, a well-designed stability study would generate data presented in a format similar to the table below. This template can be used to document the results of a stability study conducted under the recommended storage conditions (2-8°C) and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

Table Template for Quantitative Stability Data:

Time PointStorage ConditionAppearanceAssay (% of Initial)Degradation Products (%)
Initial-Conforms100.0Not Detected
3 Months2-8°CConforms
6 Months2-8°CConforms
12 Months2-8°CConforms
3 Months25°C/60% RH
6 Months25°C/60% RH
3 Months40°C/75% RH
6 Months40°C/75% RH

Conclusion

The stability of this compound is critical for its reliable use in research and development. Adherence to the recommended storage conditions—refrigeration, protection from moisture and light, and storage under an inert atmosphere—is essential to minimize degradation. The primary degradation pathway is hydrolysis, which can be monitored using a validated stability-indicating analytical method, such as the GC/MS protocol detailed in this guide. By implementing these practices, researchers can ensure the quality and integrity of this compound throughout its shelf life.

References

Monobutyl Phosphate-d9: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data for Monobutyl Phosphate-d9, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for the deuterated form, this document primarily references data from its non-deuterated analogue, Monobutyl Phosphate, to provide a foundational safety profile. All data should be interpreted with this consideration.

Chemical and Physical Properties

This compound is a deuterated stable isotope of Monobutyl Phosphate. The following tables summarize its key chemical and physical properties.

Identifier Value Source
Chemical Name This compoundPharmaffiliates
CAS Number 156213-20-6Sigma-Aldrich, Pharmaffiliates
Molecular Formula C4H2D9O4PMedchemExpress.com[1], Pharmaffiliates
Molecular Weight 163.16 g/mol PubChem[2], MedchemExpress.com[1], Pharmaffiliates
Appearance Pale Yellow OilPharmaffiliates
Synonyms Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Diacid Phosphate, Butyl-d9 Dibasic Acid Phosphate, Butyl-d9 Dihydrogen Phosphate, Dihydrogen Monobutyl-d9 Phosphate, JAMP 4P-d9, MP 4-d9, Monobutyl-d9 Dihydrogen Phosphate, NSC 41911-d9Pharmaffiliates
Computed Properties (this compound) Value Source
IUPAC Name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphatePubChem[2]
InChI InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2PubChem[2]
InChIKey BNMJSBUIDQYHIN-YNSOAAEFSA-NPubChem[2]
XLogP3 -0.3PubChem[2]
Exact Mass 163.09598654 DaPubChem[2]
Polar Surface Area 66.8 ŲPubChem[2]
Heavy Atom Count 9PubChem[2]
Complexity 107PubChem[2]

Toxicological Data (from Monobutyl Phosphate)

No specific toxicological data for this compound is available. The data presented below is for the non-deuterated form, Monobutyl Phosphate (MBP), and is intended to serve as a guideline. It is often found in a mixture with Dibutyl Phosphate (DBP).

Toxicity Endpoint Value Species Notes Source
Acute Oral LD50 > 2000 mg/kg bwRatFor a mixture of Butyl Phosphate (BP) containing MBP.NICNAS[3]
Acute Oral LD50 > 4640 mg/kg bwSprague Dawley RatFor MBP; clinical sign was acute depression.NICNAS[3]
Acute Dermal LD50 > 2000 mg/kg bwRabbitFor BP; clinical signs included edema, erythema, eschar, necrosis.NICNAS[3]
Acute Inhalation LC50 > 20.28 mg/L (4h)RatFor BP (aerosol); no mortality or clinical signs of toxicity reported.NICNAS[3]

Health Hazard Information:

  • Monobutyl Phosphate is considered a strong acid and is expected to be corrosive.[3]

  • It is classified as causing severe skin burns and eye damage.[4]

  • Some safety data sheets for mixtures containing Monobutyl Phosphate indicate it is suspected of causing cancer.[5][6][7]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following summarizes the methodology from an acute oral toxicity study on the non-deuterated analogue.

OECD TG 401 (similar) - Acute Oral Toxicity Study in Rats:

  • Test Substance: Monobutyl Phosphate (MBP).

  • Species: Sprague Dawley rats.

  • Dosage: A single dose of >4640 mg/kg body weight was administered.

  • Observation: Animals were observed for clinical signs of toxicity and mortality.

  • Results: 3 out of 5 rats survived this dose. The only reported clinical sign of toxicity was acute depression.[3]

Safety and Handling

Recommended Storage: Store at 2-8°C in a refrigerator, under an inert atmosphere. The compound is hygroscopic.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Incompatible Materials:

  • Strong bases and strong oxidizing agents.[5][6]

Hazardous Decomposition Products:

  • Carbon monoxide (CO), Carbon dioxide (CO2), and Oxides of phosphorus.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling procedures, as well as the relationship between the deuterated and non-deuterated forms of Monobutyl Phosphate.

G cluster_Handling Safe Handling Workflow Start Obtain Special Instructions Read_Precautions Read All Safety Precautions Start->Read_Precautions Wear_PPE Wear Required PPE (Gloves, Goggles, Lab Coat) Read_Precautions->Wear_PPE Use_Ventilation Use in Well-Ventilated Area Wear_PPE->Use_Ventilation Avoid_Contact Avoid Breathing Vapors/Mist Avoid Skin/Eye Contact Use_Ventilation->Avoid_Contact Wash_Hands Wash Hands Thoroughly After Handling Avoid_Contact->Wash_Hands Store_Properly Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Place Wash_Hands->Store_Properly End Handling Complete Store_Properly->End

Caption: General safe handling workflow for this compound.

G cluster_FirstAid First Aid Procedures Exposure Chemical Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Cautiously with Water for Several Minutes Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Artificial_Respiration Give Artificial Respiration if Not Breathing Move_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Immediately Call a POISON CENTER or Doctor Artificial_Respiration->Seek_Medical_Attention Rinse_Skin Rinse Skin with Water/Shower Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical_Attention Remove_Lenses Remove Contact Lenses if Present Rinse_Eyes->Remove_Lenses Remove_Lenses->Seek_Medical_Attention Do_Not_Vomit DO NOT Induce Vomiting Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Seek_Medical_Attention

Caption: First aid workflow for exposure to this compound.

G cluster_Relationship Compound Relationship MBP_d9 This compound (C4H2D9O4P) MBP Monobutyl Phosphate (C4H11O4P) MBP_d9->MBP Isotopic Analogue Safety_Data Safety & Toxicological Data MBP_d9->Safety_Data Inferred From MBP->Safety_Data Data Source For

Caption: Relationship between this compound and its data source.

References

Monobutyl Phosphate-d9: A Technical Guide to its Applications in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate-d9 (MBP-d9) is the deuterated analog of monobutyl phosphate (B84403) (MBP). MBP is a metabolite of the industrial chemical tributyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and solvent.[1] Due to the widespread use of TBP, there is a growing need to monitor human and environmental exposure by measuring its metabolites, such as MBP, in various biological and environmental matrices. MBP-d9, with a molecular weight of 163.16 g/mol , serves as an ideal internal standard for quantitative analysis of MBP using isotope dilution mass spectrometry.[2] Its chemical and physical properties are nearly identical to MBP, but its increased mass allows for clear differentiation in mass spectrometry, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.

Core Applications: Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of the non-deuterated MBP in complex matrices such as urine, plasma, and environmental water samples. The use of a stable isotope-labeled internal standard like MBP-d9 is crucial for mitigating matrix effects, which can cause ion suppression or enhancement, and for correcting for losses during sample preparation.[3]

Data Presentation: Performance of MBP Quantification using Deuterated Internal Standards

While specific quantitative data for the use of this compound is not extensively published, the following tables summarize typical performance parameters for the quantification of similar analytes using analogous deuterated internal standards. These values provide a benchmark for what can be expected when developing and validating an analytical method using MBP-d9.

Table 1: Typical LC-MS/MS Method Parameters for Organophosphate Metabolite Analysis

ParameterValue
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy/Recovery 85 - 115%

Table 2: Example Quantitative Performance in Different Matrices

MatrixAnalyteInternal StandardRecovery (%)LOD (ng/mL)Reference
Milk PowderOrganophosphate Esterstri-n-butyl phosphate-d2773.5 - 110.20.1 - 0.25 µg/kg[4]
WaterOrganophosphate Esters-58.6 - 116.21 - 35 ng/L[5]
Rat PlasmaMonobutyl PhthalateMonobutyl Phthalate-d4> 90%~1 ng/mL
UrineDialkyl PhosphatesIsotopic AnaloguesNot specified3 - 6 ng/mL[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a deuterated internal standard like this compound for the quantification of its non-deuterated analog.

Protocol 1: Quantification of Monobutyl Phosphate in Human Urine by LC-MS/MS

This protocol is adapted from methods used for the analysis of other organophosphate metabolites in urine.

1. Materials and Reagents:

  • Monobutyl phosphate (MBP) analytical standard

  • This compound (MBP-d9) internal standard

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine samples

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to mix.

  • To a 1 mL aliquot of urine, add 10 µL of a 1 µg/mL solution of MBP-d9 in methanol.

  • Vortex the sample for 10 seconds.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), negative mode

  • MRM Transitions:

    • MBP: Precursor ion > Product ion (to be determined empirically)

    • MBP-d9: Precursor ion > Product ion (to be determined empirically)

Protocol 2: Quantification of Monobutyl Phosphate in Environmental Water Samples

This protocol is a general guideline for the analysis of organophosphate esters in water.[5]

1. Materials and Reagents:

  • MBP and MBP-d9 standards

  • LC-MS grade solvents

  • SPE cartridges (e.g., ENVI-18)

  • Water samples (e.g., river water, wastewater)

2. Sample Preparation:

  • Filter water samples through a 0.45 µm filter.

  • To a 100 mL aliquot of the filtered water sample, add 100 µL of a 1 µg/mL solution of MBP-d9.

  • Condition an SPE cartridge with 6 mL of dichloromethane (B109758), followed by 6 mL of acetonitrile, and finally 6 mL of ultrapure water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 6 mL of ultrapure water.

  • Dry the cartridge under vacuum for 30 minutes.

  • Elute the analytes with 6 mL of a 25% dichloromethane in acetonitrile solution.

  • Evaporate the eluate and reconstitute as described in Protocol 1.

3. LC-MS/MS Conditions:

  • Similar to those described in Protocol 1, with potential modifications to the gradient to optimize for the specific matrix.

Mandatory Visualizations

experimental_workflow_urine cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (1 mL) spike Spike with MBP-d9 urine->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Quantification lcms->data

Caption: Experimental workflow for MBP quantification in urine.

experimental_workflow_water cluster_prep_water Sample Preparation cluster_analysis_water Analysis water Water Sample (100 mL) filter Filtration water->filter spike_water Spike with MBP-d9 filter->spike_water spe_water Solid-Phase Extraction (SPE) spike_water->spe_water elute Elution spe_water->elute evap_water Evaporation & Reconstitution elute->evap_water lcms_water LC-MS/MS Analysis evap_water->lcms_water data_water Data Processing lcms_water->data_water

Caption: Experimental workflow for MBP quantification in water.

Biological Signaling Pathways

Current scientific literature does not indicate a specific signaling pathway directly initiated or modulated by monobutyl phosphate. The biological relevance of MBP is primarily understood in the context of being a metabolite of TBP and a biomarker of exposure. General phosphate signaling pathways are well-characterized and involve inorganic phosphate in fundamental cellular processes.[7][8] However, there is no evidence to suggest that MBP, as an organophosphate monoester, plays a direct role in these pathways. Therefore, a diagram illustrating a specific signaling pathway for monobutyl phosphate would be speculative at this time. The primary utility of MBP-d9 remains firmly in the realm of analytical chemistry for accurate exposure assessment.

References

Monobutyl Phosphate-d9: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of monobutyl phosphate-d9 in organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents qualitative solubility information based on the properties of its non-deuterated analogue, monobutyl phosphate (B84403). Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise quantitative data for their specific applications.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Monobutyl phosphate possesses both a polar phosphate group and a nonpolar butyl group, giving it an amphiphilic character. This structure allows for varying degrees of solubility in a range of organic solvents.

Data Presentation: Qualitative Solubility

Solvent ClassSolvent ExampleExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe phosphate group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, AcetonitrileSolubleThe polar nature of the solvent can interact with the polar phosphate head.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar solvent capable of solvating both the polar and, to some extent, the nonpolar parts of the molecule.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar nature of these solvents does not favorably interact with the highly polar phosphate group.
Chlorinated DichloromethaneSlightly to Sparingly SolubleOffers intermediate polarity that may provide some solubility.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods should be employed. The "shake-flask" method is a widely recognized and robust technique for determining equilibrium solubility.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

1. Principle: An excess amount of this compound is agitated in the organic solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

2. Materials and Reagents:

  • This compound (of known purity)
  • High-purity organic solvents
  • Vials with screw caps
  • Orbital shaker or magnetic stirrer
  • Constant temperature bath or incubator
  • Centrifuge
  • Syringes and syringe filters (chemically inert, e.g., PTFE)
  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)
  • Volumetric flasks and pipettes

3. Procedure:

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound in an organic solvent using the shake-flask method.

G start Start prep Preparation: Add excess this compound and a known volume of solvent to a vial. start->prep equilibrate Equilibration: Agitate at a constant temperature (e.g., 24-72 hours). prep->equilibrate separate Phase Separation: Allow solid to settle or centrifuge. equilibrate->separate sample Sampling & Filtration: Withdraw supernatant and filter. separate->sample dilute Dilution: Dilute the saturated solution. sample->dilute analyze Analysis: Quantify concentration using a validated analytical method (e.g., HPLC). dilute->analyze report Report Solubility: (e.g., mg/mL, mol/L) analyze->report end_node End report->end_node

Caption: Workflow for determining equilibrium solubility.

This guide provides a foundational understanding and practical framework for assessing the solubility of this compound in organic solvents. For drug development and research applications, it is imperative to perform rigorous experimental determination of solubility under the specific conditions of interest.

References

Deuterium Labeling Effects in Monobutyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium (B1214612) labeling is a powerful tool in pharmaceutical research and development, offering the potential to modulate the metabolic fate and pharmacokinetic profile of drug candidates. This technical guide explores the effects of deuterium labeling on monobutyl phosphate (B84403) (MBP), a simple organophosphate that serves as a valuable model system for understanding the impact of isotopic substitution on physicochemical properties and reactivity. This document provides a comprehensive overview of the synthesis, comparative properties, and analytical methodologies for both unlabeled and deuterated monobutyl phosphate, with a focus on the kinetic isotope effect (KIE) in hydrolysis. The information presented herein is intended to provide researchers with a foundational understanding of deuterium labeling effects in the context of phosphate-containing compounds.

Introduction

Monobutyl phosphate (MBP) is an organic ester of phosphoric acid. While not a therapeutic agent itself, it is a metabolite of the industrial solvent tributyl phosphate and serves as an excellent model for studying the behavior of more complex organophosphate drugs. Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to the proton found in protium (B1232500) (¹H). This seemingly minor difference in mass can lead to significant changes in the physicochemical properties and chemical reactivity of a molecule, an observation known as the isotope effect.

In drug development, the substitution of hydrogen with deuterium at specific molecular positions can alter the rate of metabolic processes, often leading to a more favorable pharmacokinetic profile, including increased half-life and reduced toxicity. This guide delves into the core principles of deuterium labeling effects through the lens of monobutyl phosphate.

Synthesis of Monobutyl Phosphate and its Deuterated Analog

Synthesis of Monobutyl Phosphate (MBP)

A common method for the synthesis of monobutyl phosphate involves the reaction of n-butanol with a phosphorylating agent, such as phosphorus pentoxide or polyphosphoric acid.

Experimental Protocol: Synthesis of Monobutyl Phosphate

  • Reaction Setup: A reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control is charged with n-butanol.

  • Initial Reagent Addition: Under a nitrogen atmosphere, phosphorous acid is added to the n-butanol and stirred until fully dissolved.

  • Phosphorylation: Polyphosphoric acid and phosphorus pentoxide are slowly added to the mixture. The temperature is carefully controlled during this exothermic addition.

  • Second Acid Addition and Reaction: A second portion of phosphorous acid is added, and the reaction mixture is stirred at a controlled temperature (e.g., 40-65 °C) for several hours.

  • Heating and Completion: The reaction temperature is then raised (e.g., to 65-85 °C) and maintained for an extended period to ensure the reaction goes to completion.

  • Workup: After cooling, the mixture is filtered to yield the crude monobutyl phosphate product, which may be further purified by standard methods.

Synthesis of Monobutyl Phosphate-d9 (d-MBP)

The synthesis of this compound follows a similar principle, utilizing deuterated n-butanol (butanol-d9) as the starting material.

Experimental Protocol: Synthesis of this compound

  • Precursor Synthesis: Deuterated n-butanol (C₄D₉OH) is required as the starting material. This can be synthesized through various methods, including the reduction of a deuterated butyric acid derivative or through H-D exchange reactions on n-butanol under specific catalytic conditions.[1][2][3]

  • Phosphorylation: Deuterated butanol is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an inert solvent (e.g., methylene (B1212753) chloride) and in the presence of a base (e.g., pyridine) to neutralize the generated HCl.

  • Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

  • Purification: The final product is purified using techniques such as extraction and chromatography to separate it from any remaining starting materials and byproducts like dibutyl phosphate.

Comparative Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Monobutyl Phosphate (MBP) and this compound (d-MBP)

PropertyMonobutyl Phosphate (MBP)This compound (d-MBP)Expected Effect of Deuteration
Molecular Weight 154.10 g/mol [4]163.16 g/mol [5]Increase
pKa 1.6 (at 25 °C)[5]Expected to be very similar to MBPMinimal change
Aqueous Solubility Soluble[6]Expected to be slightly lower than MBPMinor decrease
Lipophilicity (logP) -0.3 (Computed)[4]Expected to be slightly higher than MBPMinor increase
Vibrational Frequency (C-H/C-D) HigherLowerDecrease

Rationale for Expected Effects:

  • Molecular Weight: The addition of nine neutrons directly increases the molecular mass.

  • pKa: The acidity of the phosphate group is primarily determined by the O-H bond and the electronegativity of the phosphate group. Deuteration of the butyl chain is a remote substitution and is expected to have a negligible effect on the pKa.

  • Aqueous Solubility and Lipophilicity: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to a minor decrease in van der Waals interactions with water molecules, potentially resulting in slightly lower aqueous solubility and a corresponding minor increase in lipophilicity.

Deuterium Labeling Effects on Reactivity: The Kinetic Isotope Effect (KIE)

The most significant impact of deuterium labeling on the chemical behavior of monobutyl phosphate is observed in its reaction kinetics, particularly in reactions where a C-H bond at or near the reaction center is cleaved in the rate-determining step. For the hydrolysis of monobutyl phosphate, where the cleavage occurs at the P-O bond, the deuterium labeling on the butyl group results in a secondary kinetic isotope effect .

Theory of the Secondary Kinetic Isotope Effect

A secondary KIE arises when isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step of a reaction.[7][8] These effects are typically smaller than primary KIEs but provide valuable insight into the reaction mechanism and the nature of the transition state.[8][9]

For the hydrolysis of monobutyl phosphate, the reaction proceeds via nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O-butyl bond. The hybridization of the carbon atom alpha to the ester oxygen does not change significantly during this process. Therefore, the secondary KIE is expected to be small.

Expected Kinetic Isotope Effect in Monobutyl Phosphate Hydrolysis

The hydrolysis of monobutyl phosphate can be influenced by the stability of the leaving butoxide group. The electron-donating effect of the butyl group can influence the stability of the transition state. The C-D bond is a slightly better electron donor than the C-H bond due to its lower zero-point energy. This subtle electronic difference could lead to a small change in the hydrolysis rate. The expected KIE (kH/kD) would likely be close to unity, but a precise value would require experimental determination.

Experimental Protocol: Determination of the Kinetic Isotope Effect in Hydrolysis

  • Reaction Setup: Prepare separate reaction mixtures of MBP and d-MBP of identical concentration in a buffered aqueous solution at a constant temperature.

  • Initiation: Initiate the hydrolysis reaction, for example, by adjusting the pH to acidic or basic conditions.

  • Monitoring: Monitor the progress of the reaction over time by withdrawing aliquots at specific intervals.

  • Analysis: Quantify the concentration of the remaining monobutyl phosphate or the formation of inorganic phosphate in each aliquot using a suitable analytical technique such as ³¹P NMR spectroscopy or a colorimetric phosphate assay.[10]

  • Data Analysis: Plot the concentration of the reactant or product as a function of time and determine the rate constant (k) for both the deuterated and non-deuterated reactions. The KIE is then calculated as the ratio of the rate constants (kH/kD).

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of MBP, characteristic signals for the butyl group protons are observed. For d-MBP, these signals would be absent, confirming the deuteration.

  • ²H NMR: A ²H NMR spectrum of d-MBP would show signals corresponding to the deuterium atoms in the butyl chain.

  • ³¹P NMR: ³¹P NMR is a powerful technique for analyzing phosphorus-containing compounds.[11][12][13][14] Both MBP and d-MBP will show a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift is not expected to differ significantly between the two isotopologues. This technique is particularly useful for monitoring the kinetics of hydrolysis, as the chemical shift of inorganic phosphate is distinct from that of monobutyl phosphate.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium.

  • Confirmation of Deuteration: The mass spectrum of d-MBP will show a molecular ion peak that is 9 mass units higher than that of MBP, corresponding to the nine deuterium atoms.[15][16]

  • Quantitative Analysis: Mass spectrometry can be used for the quantitative analysis of MBP and d-MBP in mixtures, which is essential for kinetic studies.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the synthesis and analysis workflows described in this guide.

synthesis_workflow cluster_MBP Synthesis of Monobutyl Phosphate cluster_dMBP Synthesis of this compound n_butanol n-Butanol reaction_MBP Phosphorylation n_butanol->reaction_MBP reagents_MBP Phosphorylating Agent (e.g., P2O5) reagents_MBP->reaction_MBP purification_MBP Purification reaction_MBP->purification_MBP MBP Monobutyl Phosphate purification_MBP->MBP d_butanol n-Butanol-d9 reaction_dMBP Phosphorylation d_butanol->reaction_dMBP reagents_dMBP Phosphorylating Agent (e.g., POCl3) reagents_dMBP->reaction_dMBP purification_dMBP Purification reaction_dMBP->purification_dMBP d_MBP This compound purification_dMBP->d_MBP

Caption: Synthetic pathways for monobutyl phosphate and its deuterated analog.

analysis_workflow cluster_analysis Comparative Analysis MBP MBP & d-MBP Samples physicochem Physicochemical Properties (pKa, Solubility) MBP->physicochem spectroscopy Spectroscopic Analysis (NMR, MS) MBP->spectroscopy kinetics Kinetic Analysis (Hydrolysis Rate) MBP->kinetics data_table Comparative Data Table physicochem->data_table Generate spectroscopy->data_table Generate kinetics->data_table Generate

Caption: Workflow for the comparative analysis of MBP and d-MBP.

Conclusion

While monobutyl phosphate is a simple molecule, the study of its deuterated analog provides fundamental insights into the effects of isotopic substitution that are highly relevant to the field of drug development. The principles of altered physicochemical properties and, most notably, the kinetic isotope effect, can be extrapolated to more complex pharmaceutical compounds. This guide has provided an overview of the synthesis, comparative properties, and analytical techniques for studying deuterium labeling effects in monobutyl phosphate. The presented experimental protocols and theoretical considerations offer a framework for researchers to explore the potential benefits of deuterium labeling in their own work. Further experimental investigation is needed to provide precise quantitative data on the comparative properties and reactivity of monobutyl phosphate and its deuterated isotopologue.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Monobutyl Phosphate using Monobutyl Phosphate-d9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate (B84403) (MBP) is a metabolite of tributyl phosphate (TBP), an organophosphorus compound used as a plasticizer, flame retardant, and solvent in various industrial applications, including nuclear reprocessing.[1][2][3] Due to its widespread use, monitoring human and environmental exposure to TBP is crucial, and this is often achieved by measuring its metabolites in biological matrices. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis, which utilizes a stable isotope-labeled internal standard. Monobutyl phosphate-d9 (MBP-d9) is the deuterated analog of MBP and serves as an ideal internal standard for its quantification.[4] This document provides detailed application notes and protocols for the use of MBP-d9 in the quantitative analysis of MBP by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

In IDMS, a known quantity of the isotopically labeled internal standard (MBP-d9) is added to the sample prior to any sample preparation steps. The internal standard is chemically identical to the analyte (MBP) but has a different mass due to the deuterium (B1214612) atoms.[4] This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation (e.g., extraction losses) and analysis (e.g., matrix effects) can be effectively corrected for, leading to highly accurate and reliable quantification.

Physicochemical Properties

A summary of the key physicochemical properties of monobutyl phosphate and its deuterated internal standard is presented in the table below.

PropertyMonobutyl Phosphate (MBP)This compound (MBP-d9)
Chemical Formula C4H11O4PC4D9H2O4P
Molecular Weight 154.10 g/mol 163.16 g/mol [4]
Monoisotopic Mass 154.039496 u163.095987 u[4]
IUPAC Name Butyl dihydrogen phosphate1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate[4]
CAS Number 1623-15-0156213-20-6[4]

Experimental Protocols

Materials and Reagents
  • Standards: Monobutyl phosphate (MBP) and this compound (MBP-d9)

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Acids/Buffers: Formic acid, ammonium (B1175870) acetate

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase) or protein precipitation reagents (e.g., acetonitrile)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve MBP and MBP-d9 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of MBP working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of MBP-d9 at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for cleaning up and concentrating MBP from urine samples.

  • Sample Pre-treatment: To a 1 mL aliquot of urine, add 10 µL of the MBP-d9 internal standard spiking solution.

  • Enzymatic Hydrolysis (for conjugated metabolites): If targeting total MBP (free and conjugated), add a solution of β-glucuronidase in an appropriate buffer (e.g., ammonium acetate, pH 5.0) and incubate at 37°C for a minimum of 3 hours.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This is a rapid method for removing proteins from plasma or serum samples.

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the MBP-d9 internal standard spiking solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Instrumental Analysis

The following are typical starting parameters for the LC-MS/MS analysis of MBP. Optimization may be required for different instrument models.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient A suitable gradient to ensure separation from matrix components. For example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[5]
Ion Spray Voltage -3500 to -4500 V
Source Temperature 400 - 550°C
Curtain Gas Instrument dependent
Nebulizer Gas Instrument dependent
Auxiliary Gas Instrument dependent
Multiple Reaction Monitoring (MRM) Transitions

The deprotonated molecules [M-H]⁻ are used as the precursor ions. The product ions are generated from the fragmentation of the phosphate group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Monobutyl Phosphate (MBP) 153.097.0 (H2PO4⁻) / 79.0 (PO3⁻)To be optimized
This compound (MBP-d9) 162.197.0 (H2PO4⁻) / 79.0 (PO3⁻)To be optimized

Note: The product ions H2PO4⁻ (m/z 97) and PO3⁻ (m/z 79) are common fragments for organophosphates in negative ion mode.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte (MBP) to the internal standard (MBP-d9) against the concentration of the MBP calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Quantitative Data Summary

The following table presents a summary of expected quantitative performance parameters for a validated LC-MS/MS method for MBP analysis. These values are based on typical performance for similar organophosphate metabolite assays and should be established during method validation.

ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Metabolic Pathway of Tributyl Phosphate (TBP) to Monobutyl Phosphate (MBP)

TBP undergoes metabolic hydrolysis in the body, sequentially losing its butyl groups to form dibutyl phosphate (DBP) and then monobutyl phosphate (MBP), which is further metabolized or excreted.[1]

G TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis Excretion Further Metabolism / Excretion MBP->Excretion

Caption: Metabolic degradation of Tributyl Phosphate to Monobutyl Phosphate.

Experimental Workflow for MBP Quantification by IDMS

The following diagram illustrates the general workflow for the quantification of MBP in a biological sample using MBP-d9 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE or Protein Precipitation) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LCMS LC-MS/MS Analysis (Negative Ion MRM) Evap_Recon->LCMS Integration Peak Integration LCMS->Integration Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Integration->Cal_Curve Quantification Quantification of MBP Cal_Curve->Quantification

Caption: General workflow for MBP quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust, sensitive, and accurate approach for the quantification of monobutyl phosphate in complex biological and environmental matrices. The detailed protocols and performance data outlined in these application notes serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development to implement this methodology in their laboratories. Method validation should be performed to ensure the reliability of the results for the specific matrix and instrumentation used.

References

Application Notes and Protocols for the Quantification of Monobutyl Phosphate using Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate (B84403) (MBP) is a metabolite of the industrial chemical tributyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and solvent. Monitoring MBP in biological and environmental samples is crucial for assessing exposure and understanding its potential toxicological effects. Isotope dilution mass spectrometry has become the gold standard for the accurate and precise quantification of analytes in complex matrices. This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This standard is added to the sample at the beginning of the analytical process, correcting for variations in sample preparation, extraction efficiency, and instrument response. These application notes provide detailed protocols for the quantification of monobutyl phosphate in various matrices using isotope dilution analysis with either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., Monobutyl Phosphate-d9) to the sample. This "internal standard" behaves identically to the endogenous analyte throughout the sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard, precise quantification can be achieved, as any analyte loss during the procedure will affect both the analyte and the internal standard equally.

Quantitative Data Summary

The following table summarizes representative quantitative performance data for the described LC-MS/MS method for the analysis of monobutyl phosphate. This data is illustrative and may vary based on the specific matrix and instrumentation.

ParameterRepresentative ValueReference
Linearity Range1 - 500 ng/mLAdapted from similar organophosphate methods
Correlation Coefficient (r²)> 0.995Adapted from similar organophosphate methods
Limit of Detection (LOD)0.2 ng/mLAdapted from similar organophosphate methods
Limit of Quantification (LOQ)0.7 ng/mLAdapted from similar organophosphate methods
Accuracy (% Recovery)92 - 108%Adapted from similar organophosphate methods
Precision (%RSD)< 10%Adapted from similar organophosphate methods

Experimental Protocols

Two primary methods are presented for the quantification of monobutyl phosphate: a direct aqueous analysis using LC-MS/MS and a derivatization-based method using GC/MS.

Protocol 1: Quantification of Monobutyl Phosphate by LC-MS/MS

This protocol is suitable for the direct analysis of monobutyl phosphate in aqueous samples such as urine or plasma.

Materials and Reagents
  • Analytes and Standards:

    • Monobutyl phosphate (MBP), >98% purity

    • This compound (MBP-d9), Internal Standard (IS)[1]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (≥98%)

  • Biological Matrix:

    • Blank human urine or plasma

Note: To minimize background contamination, use high-purity solvents and avoid plasticware where possible. Glass volumetric flasks and centrifuge tubes are recommended.

Preparation of Standard Solutions
  • MBP Stock Solution (1 mg/mL): Accurately weigh and dissolve MBP in methanol.

  • MBP-d9 Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve MBP-d9 in methanol.

  • MBP Working Spiking Solutions: Serially dilute the MBP stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for calibration curves and quality control (QC) samples.

  • IS Working Solution (1 µg/mL): Dilute the MBP-d9 stock solution with the initial mobile phase.

Sample Preparation (Urine)
  • Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • Aliquoting: Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL MBP-d9 internal standard working solution to all samples, calibration standards, and quality controls.

  • Dilution: Add 890 µL of 0.1% formic acid in water.

  • Vortexing: Vortex the samples for 30 seconds.

  • Transfer: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to retain and elute the polar monobutyl phosphate. For example:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2][3]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • MBP: Precursor ion [M-H]⁻ m/z 153.0 -> Product ion m/z 79.0 (PO3⁻)

      • MBP-d9: Precursor ion [M-H]⁻ m/z 162.0 -> Product ion m/z 79.0 (PO3⁻)

    • Instrument-specific parameters (e.g., capillary voltage, cone voltage, collision energy) should be optimized for maximum sensitivity.

Data Analysis

Quantify MBP in unknown samples by constructing a calibration curve of the peak area ratio of MBP to MBP-d9 versus the concentration of the calibration standards. Apply a linear regression model to determine the concentrations in the unknown samples.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Urine/Plasma Sample spike Spike with This compound (IS) sample->spike dilute Dilute with 0.1% Formic Acid in Water spike->dilute vortex Vortex dilute->vortex transfer_vial Transfer to Autosampler Vial vortex->transfer_vial lcms LC-MS/MS Analysis (ESI Negative Mode) transfer_vial->lcms quant Quantification using Isotope Dilution lcms->quant report Report Results quant->report

Caption: Experimental workflow for monobutyl phosphate quantification by LC-MS/MS.

Protocol 2: Quantification of Monobutyl Phosphate by GC/MS after Derivatization

This protocol is an alternative method involving derivatization to increase the volatility of monobutyl phosphate for GC/MS analysis.[4]

Materials and Reagents
  • Analytes and Standards:

    • Monobutyl phosphate (MBP), >98% purity

    • Deuterated monobutyl phosphate (d-MBP) as internal standard[4]

  • Solvents and Chemicals:

  • Biological Matrix:

    • Lyophilized biological sample (e.g., tissue homogenate, dried urine spots)

Synthesis of Deuterated Monobutyl Phosphate (d-MBP) Internal Standard

As deuterated monobutyl phosphate is not readily commercially available, a synthesis route is provided based on existing literature.[4]

  • Combine deuterated butanol (C₄D₉OH) with phosphorus oxychloride (POCl₃) in methylene chloride and pyridine.

  • The reaction with water will produce a mixture of d-MBP and deuterated dibutyl phosphate (d-DBP).

  • Purification of d-MBP from the reaction mixture is required, for example, by liquid chromatography.

Note: This synthesis should be performed by personnel experienced in organic synthesis.

Sample Preparation and Derivatization
  • Extraction: Extract monobutyl phosphate from the sample matrix using an appropriate solvent system (e.g., a polar solvent for aqueous matrices). The organic extract is then dried down.

  • Internal Standard Spiking: Add a known amount of the d-MBP internal standard solution to the dried extract.

  • Derivatization:

    • Add 100 µL of pyridine to the dried extract.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool to room temperature before GC/MS analysis.

GC/MS Instrumental Conditions
  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (as TMS derivatives): Specific m/z values for the derivatized MBP and d-MBP should be determined by analyzing the derivatized standards.

Data Analysis

Similar to the LC-MS/MS method, construct a calibration curve based on the peak area ratio of the derivatized MBP to the derivatized d-MBP and use this to quantify the analyte in unknown samples.

Conclusion

The presented protocols provide detailed methodologies for the accurate and sensitive quantification of monobutyl phosphate in various samples using isotope dilution mass spectrometry. The choice between the LC-MS/MS and GC/MS methods will depend on the available instrumentation, the sample matrix, and the required sensitivity. The LC-MS/MS method offers the advantage of direct analysis of aqueous samples without derivatization, while the GC/MS method provides an alternative for laboratories equipped for this technique. Proper method validation is essential before implementing these protocols for routine analysis.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Monobutyl Phosphate using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Monobutyl Phosphate (B84403) (MBP) in biological matrices. To ensure the highest degree of accuracy and precision, this method employs Monobutyl Phosphate-d9 (MBP-d9) as an internal standard. The protocol is designed for researchers, scientists, and professionals in the fields of drug development, environmental science, and toxicology who require dependable quantification of MBP. The straightforward sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput screening applications.

Introduction

Monobutyl phosphate (MBP) is a metabolite of certain organophosphate compounds, which are used in a variety of industrial and agricultural applications.[1] Monitoring the levels of MBP in biological samples is crucial for assessing exposure to its parent compounds and understanding their metabolic fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of small molecules in complex matrices.[2] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS method.[3] The internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[3] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for MBP using MBP-d9.

Experimental

Materials and Reagents
  • Monobutyl Phosphate (MBP) standard

  • This compound (MBP-d9) internal standard[4]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve MBP and MBP-d9 in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

  • Prepare a series of working standard solutions of MBP by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a working internal standard solution of MBP-d9 at a concentration of 1 µg/mL by diluting the stock solution with the same solvent mixture.

Sample Preparation Protocol
  • To a 100 µL aliquot of the sample (e.g., plasma, urine), add 10 µL of the 1 µg/mL MBP-d9 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Temperature: 500°C

  • Nebulizer Gas: 50 psi

  • Heater Gas: 50 psi

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Monobutyl Phosphate. The use of this compound as an internal standard ensured high accuracy and precision by compensating for matrix effects and variations in sample processing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Monobutyl Phosphate and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Monobutyl Phosphate153.179.0100-25
This compound162.179.0100-25

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Aliquot (100 µL) add_is Add MBP-d9 Internal Standard sample->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dry_down Evaporate to Dryness supernatant_transfer->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of MBP calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

internal_standard_logic cluster_analyte Analyte (MBP) cluster_is Internal Standard (MBP-d9) cluster_ratio Quantification Logic cluster_result Final Concentration mbp_peak MBP Peak Area ratio Calculate Peak Area Ratio (MBP / MBP-d9) mbp_peak->ratio mbpd9_peak MBP-d9 Peak Area mbpd9_peak->ratio concentration MBP Concentration ratio->concentration Compare to Calibration Curve

Caption: Logic of using an internal standard for quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Monobutyl Phosphate in various biological matrices. The incorporation of this compound as an internal standard is essential for achieving the high levels of accuracy and precision required for regulated bioanalysis and research applications. This method is suitable for high-throughput analysis and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Analysis of Environmental Water Samples Using Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread use of organophosphate flame retardants (OPFRs) in various consumer and industrial products has led to their ubiquitous presence in the environment.[1] Due to their potential adverse effects on ecosystems and human health, there is a growing need for sensitive and reliable analytical methods to monitor their levels in environmental matrices, particularly in water. This document provides detailed application notes and protocols for the analysis of OPFRs in environmental water samples using Monobutyl phosphate-d9 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated analogue of monobutyl phosphate (B84403), a metabolite of certain OPFRs. Its use as an internal standard is crucial for accurate quantification as it mimics the chemical behavior of the target analytes during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.[2]

Analytical Approach: Solid Phase Extraction and LC-MS/MS

The recommended analytical workflow involves the enrichment and purification of OPFRs from water samples using solid phase extraction (SPE), followed by instrumental analysis using LC-MS/MS. This approach offers high sensitivity and selectivity, allowing for the detection of trace levels of OPFRs in complex environmental samples.

Key Advantages of this Method:
  • High Sensitivity and Low Detection Limits: Achieves detection limits in the low nanogram-per-liter range.[3][4]

  • Accuracy and Precision: The use of an isotopically labeled internal standard like this compound corrects for analytical variability, leading to high accuracy and precision.

  • Robustness: The method is applicable to a variety of water matrices, including surface water, wastewater, and drinking water.[5]

  • Comprehensive Analyte Coverage: Suitable for the analysis of a wide range of OPFRs.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of representative OPFRs in water using a method incorporating a deuterated internal standard. While specific data for this compound is not extensively published, these values represent the expected performance of the methodology.

AnalyteExpected Recovery (%)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Tris(2-chloroethyl) phosphate (TCEP)85 - 1150.2 - 1.00.7 - 3.0
Tris(1-chloro-2-propyl) phosphate (TCIPP)80 - 1100.3 - 1.21.0 - 4.0
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)75 - 1050.1 - 0.80.3 - 2.5
Triphenyl phosphate (TPHP)90 - 1200.1 - 0.50.3 - 1.5
Tri-n-butyl phosphate (TNBP)70 - 1000.5 - 2.01.5 - 6.0

Note: These values are compiled from various studies on OPFR analysis in water and represent typical method performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation of target analytes.

  • Preservation: Upon collection, acidify the samples to a pH of less than 2 with sulfuric acid to inhibit microbial degradation.

  • Storage: Store the samples at 4°C and analyze as soon as possible, preferably within 14 days.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines a general SPE procedure for the extraction of OPFRs from water samples. The choice of SPE sorbent may need to be optimized based on the specific target analytes.

Materials:

  • SPE cartridges (e.g., Oasis HLB, C18)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

  • This compound internal standard solution (concentration to be optimized based on instrument sensitivity)

Procedure:

  • Internal Standard Spiking: Spike a known volume of the water sample (e.g., 100-500 mL) with the this compound internal standard solution.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of ethyl acetate.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 30-60 minutes to remove residual water.

  • Analyte Elution: Elute the retained OPFRs and the internal standard from the cartridge with 5-10 mL of a suitable solvent mixture (e.g., ethyl acetate or dichloromethane/methanol).

  • Concentration: Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A programmed gradient from a lower to a higher percentage of organic phase to separate the target analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

MS/MS Parameters (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the target analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each OPFR and for this compound must be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe_steps SPE Protocol cluster_analysis Instrumental Analysis sample_collection 1. Water Sample Collection (Amber Glass Bottle) preservation 2. Preservation (H2SO4 to pH < 2) sample_collection->preservation spiking 3. Spiking (Add this compound) preservation->spiking spe 4. Solid Phase Extraction (SPE) spiking->spe conditioning a. Conditioning loading b. Sample Loading washing c. Washing elution d. Elution concentration e. Concentration & Reconstitution lcms 5. LC-MS/MS Analysis concentration->lcms data_processing 6. Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for OPFR analysis in water.

logical_relationship cluster_quantification Quantitative Analysis Principle cluster_correction Correction for Analytical Variability analyte Target OPFRs (Variable Signal) ratio Calculate Response Ratio (Analyte Signal / IS Signal) analyte->ratio is This compound (Known Concentration, Stable Signal) is->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Accurate Quantification (Corrected for variability) calibration->quantification extraction_loss Extraction Loss extraction_loss->analyte extraction_loss->is matrix_effect Matrix Effects matrix_effect->analyte matrix_effect->is instrument_drift Instrument Drift instrument_drift->analyte instrument_drift->is

References

Application of Monobutyl Phosphate-d9 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Monobutyl phosphate (B84403) (MBP) is a primary metabolite of tributyl phosphate (TBP), an organophosphate ester widely used as a plasticizer, flame retardant, and solvent.[1][2] Human exposure to TBP is widespread due to its prevalence in consumer products and indoor environments. In the body, TBP is metabolized to dibutyl phosphate (DBP) and subsequently to MBP before excretion in the urine.[1][2][3] Therefore, the quantification of MBP in biological matrices, particularly urine, serves as a reliable biomarker for assessing human exposure to TBP.[4]

In the field of metabolomics, accurate and precise quantification of biomarkers like MBP is crucial for understanding exposure levels and their potential health implications. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for quantitative analysis in complex biological samples.[5] Monobutyl phosphate-d9 (MBP-d9), a deuterated analogue of MBP, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled MBP, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling correction for matrix effects and variations in extraction recovery, thus providing high accuracy and precision in quantification.[5]

This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of MBP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Tributyl Phosphate

Tributyl phosphate undergoes metabolic transformation in the body, primarily through hydrolysis, leading to the formation of dibutyl phosphate and monobutyl phosphate, which are then excreted.

TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis Excretion Urinary Excretion MBP->Excretion

Caption: Metabolic conversion of Tributyl Phosphate to Monobutyl Phosphate.

Experimental Protocols

Principle

This protocol describes the quantitative analysis of monobutyl phosphate in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. Urine samples are first treated with an enzyme to deconjugate any glucuronidated metabolites. The samples are then purified and concentrated using solid-phase extraction (SPE). The extracts are subsequently analyzed by LC-MS/MS.

Materials and Reagents
Preparation of Standard and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MBP and MBP-d9 in methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the MBP stock solution with a 50:50 (v/v) methanol/water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard solution with 50:50 (v/v) methanol/water to cover the desired concentration range.

  • Internal Standard Working Solution (concentration to be optimized): Dilute the MBP-d9 stock solution with 50:50 (v/v) methanol/water. The final concentration should be optimized based on the expected MBP levels in the samples.

Sample Preparation
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of each urine sample, calibration standard, and quality control (QC) sample into separate polypropylene (B1209903) tubes.

  • Add the internal standard working solution (MBP-d9) to each tube and vortex briefly.

  • Enzymatic Hydrolysis: Add 250 µL of 1 M ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase solution to each sample. Incubate at 37°C for at least 4 hours to deconjugate glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the hydrolyzed samples onto the cartridges.

    • Wash the cartridges to remove interferences (e.g., with water and a low percentage of methanol in water).

    • Elute the analytes with an appropriate solvent (e.g., methanol or an acidified organic solvent).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.[7]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phosphate-containing compounds.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both MBP and MBP-d9 need to be optimized on the instrument being used.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample (1 mL) Spike Spike with This compound Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis (ESI-, MRM) Recon->LCMS Quant Quantification (Isotope Dilution) LCMS->Quant

Caption: General workflow for the analysis of Monobutyl Phosphate.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Organophosphate Metabolite Analysis

ParameterTypical ValueReference(s)
Linearity Range (ng/mL)0.1 - 100[8][9]
Correlation Coefficient (r²)> 0.99[8][9]
Limit of Detection (LOD) (ng/mL)0.02 - 1.2[6][9]
Limit of Quantification (LOQ) (ng/mL)0.06 - 3.7[6][9]

Table 2: Accuracy and Precision for Organophosphate Metabolite Analysis

Quality Control LevelAccuracy (% Recovery)Precision (% RSD)Reference(s)
Low QC80 - 120%< 15%[10][11]
Medium QC85 - 115%< 15%[10][11]
High QC85 - 115%< 15%[10][11]

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of monobutyl phosphate in biological samples. This methodology is essential for metabolomics research and human biomonitoring studies aimed at assessing exposure to tributyl phosphate and understanding its metabolic fate. The detailed protocol and expected performance characteristics outlined in this document serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

References

Certified Analytical Standard of Monobutyl Phosphate-d9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the certified analytical standard of Monobutyl phosphate-d9 (MBP-d9). Monobutyl phosphate (B84403) (MBP) is a primary metabolite of tributyl phosphate (TBP), an organophosphate ester widely used as a flame retardant and plasticizer.[1][2][3] The quantification of MBP in biological and environmental matrices is crucial for assessing exposure to TBP and understanding its metabolism and potential toxicity. This compound, as a stable isotope-labeled internal standard, is essential for accurate and precise quantification using isotope dilution mass spectrometry.[4] This guide covers the properties of MBP-d9, detailed experimental protocols for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data presentation guidelines.

Chemical Information

A summary of the key chemical properties for Monobutyl phosphate and its deuterated analog is provided in the table below.

PropertyMonobutyl PhosphateThis compound
CAS Number 1623-15-0[5]156213-20-6
Molecular Formula C₄H₁₁O₄P[5]C₄H₂D₉O₄P
Molecular Weight 154.10 g/mol [5]163.16 g/mol
Appearance Liquid[5]Pale Yellow Oil
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere

Application

The primary application of this compound is as an internal standard for the quantitative analysis of Monobutyl phosphate in various matrices, including:

  • Environmental Samples: Water (wastewater, surface water), soil, and sediment.[6][7]

  • Biological Samples: Urine, plasma, and tissue homogenates.[2]

Isotope dilution mass spectrometry using a stable isotope-labeled internal standard like MBP-d9 is the gold standard for quantitative analysis as it corrects for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocols

Quantification of Monobutyl Phosphate in Water Samples by LC-MS/MS

This protocol describes the determination of Monobutyl phosphate in water samples using solid-phase extraction (SPE) and UPLC-MS/MS with this compound as an internal standard.

3.1.1. Materials and Reagents

  • Monobutyl phosphate certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Glass fiber filters (1 µm)

3.1.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Monobutyl phosphate and this compound in 10 mL of methanol separately. Store at 4°C.

  • Working Standard Solutions (0.1 to 500 ng/mL): Prepare a series of working standard solutions by serial dilution of the Monobutyl phosphate primary stock solution with methanol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

3.1.3. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (e.g., 250 mL) through a 1 µm glass fiber filter.

  • Spike the filtered sample with 100 µL of the 100 ng/mL this compound internal standard solution.

  • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3.1.4. UPLC-MS/MS Parameters

The following are typical parameters. Instrument-specific optimization is highly recommended.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm i.d. × 50 mm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate ~0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

3.1.5. MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions are proposed based on the chemical structures and may require optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Monobutyl phosphate 153.097.0 (Quantifier)10015
Monobutyl phosphate 153.079.0 (Qualifier)10020
This compound 162.197.0 (Quantifier)10015
This compound 162.179.0 (Qualifier)10020
Method Validation Parameters

The analytical method should be validated for linearity, sensitivity, accuracy, and precision. The following table provides typical acceptance criteria.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Accuracy (Recovery %) 80 - 120%
Precision (Relative Standard Deviation, RSD %) < 15%

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Method Performance for Monobutyl Phosphate Quantification in Spiked Water Samples

ParameterValue
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (at 10 ng/mL) 95 - 105%
Precision (at 10 ng/mL) < 10%

Visualizations

Metabolic Pathway of Tributyl Phosphate

G TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Hydrolysis MBP Monobutyl Phosphate (MBP) DBP->MBP Hydrolysis PA Phosphoric Acid MBP->PA Hydrolysis

Caption: Metabolic degradation pathway of Tributyl Phosphate.

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS UPLC-MS/MS Analysis Recon->LCMS Data Data Processing LCMS->Data Report Reporting Data->Report

Caption: Workflow for MBP quantification by LC-MS/MS.

Conclusion

The certified analytical standard of this compound is a critical tool for the accurate and reliable quantification of Monobutyl phosphate in various complex matrices. The protocols outlined in this document provide a robust framework for researchers to develop and validate analytical methods for environmental monitoring, toxicological studies, and exposure assessment. The use of isotope dilution mass spectrometry with this compound ensures high-quality data essential for advancing scientific understanding and informing regulatory decisions.

References

Application Notes and Protocols for Preparing Monobutyl Phosphate-d9 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate-d9 (MBP-d9) is a deuterated analog of monobutyl phosphate (B84403), commonly utilized as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS). Its application is crucial for the accurate quantification of monobutyl phosphate in various biological and environmental matrices. These application notes provide a detailed protocol for the preparation of MBP-d9 stock solutions to ensure accuracy and consistency in research and analytical testing.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Chemical Name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate[1]
CAS Number 156213-20-6[2][3]
Molecular Formula C₄H₂D₉O₄P[1][3]
Molecular Weight 163.16 g/mol [1][3]
Appearance Colorless to Pale Yellow Oil[1]
Purity >95%[1]
Isotopic Purity >95% (typically ~99.6%)[1]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[1]
Storage Conditions -20°C, Hygroscopic[1]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for the preparation of subsequent working solutions for analytical assays.

Materials:

  • This compound (neat material)

  • Methanol (HPLC or LC-MS grade)

  • 1.0 mL Class A volumetric flask

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Amber glass vial with a PTFE-lined cap

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Argon or Nitrogen gas source (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture, which is critical as the compound is hygroscopic.

  • Weighing:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh approximately 1.0 mg of this compound onto the tared weighing boat. Record the exact weight to the nearest 0.01 mg.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to a 1.0 mL Class A volumetric flask.

    • Add approximately 0.5 mL of methanol to the volumetric flask.

    • Cap the flask and vortex gently until the this compound is completely dissolved. The solution should be clear and colorless.

  • Dilution to Volume:

    • Once the solid is fully dissolved, add methanol dropwise to bring the solution volume to the 1.0 mL calibration mark on the volumetric flask.

    • Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared stock solution to a clean, labeled amber glass vial with a PTFE-lined cap.

    • For enhanced stability, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.

    • Store the primary stock solution at -20°C.

Preparation of Working Solutions

Working solutions are typically prepared by serial dilution of the primary stock solution. The final concentration of the working solution will depend on the specific requirements of the analytical method.

Example: Preparation of a 1 µg/mL Working Solution

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the desired solvent (e.g., methanol, acetonitrile, or a mobile phase mimic).

  • Cap the flask and mix thoroughly by inversion.

  • This working solution is now ready for use in spiking calibration standards and quality control samples.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate MBP-d9 to Room Temperature start->equilibrate weigh Accurately Weigh 1 mg of MBP-d9 equilibrate->weigh transfer Transfer to 1 mL Volumetric Flask weigh->transfer add_solvent Add ~0.5 mL Methanol transfer->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve dilute Dilute to 1 mL with Methanol dissolve->dilute mix Mix Thoroughly dilute->mix transfer_vial Transfer to Amber Vial mix->transfer_vial purge Purge with Inert Gas (Optional) transfer_vial->purge store Store at -20°C purge->store end 1 mg/mL Primary Stock Solution Ready for Use store->end

Caption: Workflow for the preparation of a this compound primary stock solution.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Stock Solution Solvent Methanol (HPLC or LC-MS grade)MBP-d9 is slightly soluble in methanol, and it is a common solvent for preparing stock solutions of analytical standards.
Working Solution Solvents Methanol, Acetonitrile, Water (or mixtures)The choice of solvent should match the initial mobile phase conditions of the analytical method to ensure compatibility.
Long-term Storage -20°C in an amber vialProtects from degradation due to temperature and light.
Short-term Storage 2-8°C in an amber vialSuitable for solutions that will be used within a few days.
Handling Precautions Handle under an inert atmosphere if possible. Avoid exposure to moisture.MBP-d9 is hygroscopic.

Table 2: Typical Concentration Ranges for Stock and Working Solutions

Solution TypeTypical Concentration RangeApplication
Primary Stock Solution 100 µg/mL - 1 mg/mLConcentrated solution for long-term storage and preparation of working solutions.
Working Standard Solution 100 ng/mL - 10 µg/mLUsed for spiking into calibration standards and quality control samples.
Final Concentration in Sample 1 ng/mL - 100 ng/mLThe concentration of the internal standard in the final sample extract to be analyzed.

References

Application Notes and Protocols: Use of Monobutyl Phosphate-d9 in PUREX Process Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Plutonium Uranium Reduction Extraction (PUREX) process is the primary hydrometallurgical method for reprocessing spent nuclear fuel to recover uranium and plutonium.[1] The process utilizes a solvent system, typically 30% Tributyl Phosphate (B84403) (TBP) in a hydrocarbon diluent like n-dodecane.[2] During reprocessing, the TBP solvent is exposed to harsh conditions of radiation and nitric acid, leading to its degradation.[1][2] The primary degradation products are Dibutyl Phosphate (DBP) and Monobutyl Phosphate (MBP).[1][2] The accumulation of these degradation products, particularly MBP, can adversely affect the efficiency of the PUREX process by forming stable complexes with plutonium and uranium, leading to difficulties in stripping these elements from the organic phase and resulting in solvent and metal losses.[3] Therefore, accurate monitoring of MBP concentrations in the PUREX solvent is crucial for process control, efficiency, and safety.

The use of a stable isotope-labeled internal standard, such as Monobutyl Phosphate-d9 (MBP-d9), in conjunction with advanced analytical techniques like mass spectrometry, offers a highly accurate and precise method for quantifying MBP. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation, extraction losses, and matrix effects, leading to highly reliable and reproducible results.[4] These application notes provide a detailed protocol for the determination of MBP in PUREX process samples using MBP-d9 as an internal standard.

Quantitative Data Summary

The following tables summarize the typical performance of analytical methods for the quantification of Monobutyl Phosphate (MBP). The data is compiled from various studies on the analysis of TBP degradation products.

Table 1: Method Performance for MBP Quantification by Ion Chromatography

ParameterValueReference
Analytical ColumnDionex AS5A[1]
EluentSodium Carbonate + Sodium Hydroxide[5]
DetectionSuppressed Conductivity[5]
Injection Loop Volume50 µL[1]
Limit of Detection (LOD)0.13 µM[1]
Dynamic Range0.5 µg/mL - 50 µg/mL[6]

Table 2: Illustrative Performance of Isotope Dilution LC-MS/MS for a Similar Analyte (Monobutyl Phthalate)

ParameterValueReference
Linearity Range25 - 5,000 ng/mL[4]
Correlation Coefficient (r)≥ 0.99[4]
Absolute Recovery (%)> 92%[4]
Intra-day Precision (%RSD)≤ 10.1%[4]

Note: Data in Table 2 is for Monobutyl Phthalate-d4 and is provided as a representative example of the performance expected from an isotope dilution LC-MS/MS method.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of MBP from PUREX Solvent

This protocol describes the extraction of MBP from the organic PUREX solvent into an aqueous phase, suitable for analysis by LC-MS/MS.

Materials:

  • PUREX process solvent sample (30% TBP in n-dodecane)

  • This compound (MBP-d9) internal standard solution (10 µg/mL in methanol)

  • 0.1 M Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1.0 mL of the PUREX solvent sample into a 15 mL centrifuge tube.

  • Spike the sample with 100 µL of the 10 µg/mL MBP-d9 internal standard solution.

  • Add 5.0 mL of 0.1 M Na₂CO₃ solution to the tube.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of MBP and MBP-d9 into the aqueous phase.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper aqueous layer to a clean centrifuge tube.

  • To the collected aqueous phase, add 5.0 mL of dichloromethane and vortex for 1 minute to wash and remove any residual TBP.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the upper aqueous layer containing MBP and MBP-d9 for LC-MS/MS analysis.

Protocol 2: Quantification of MBP by Isotope Dilution LC-MS/MS

This protocol outlines the instrumental analysis of the extracted MBP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to separate MBP from matrix components (e.g., 5% B to 95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MBP: Precursor ion (m/z) → Product ion (m/z) - To be determined based on experimental optimization

    • MBP-d9: Precursor ion (m/z) → Product ion (m/z) - To be determined based on experimental optimization

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of a certified MBP standard solution into a blank matrix (e.g., 0.1 M Na₂CO₃).

  • Add a constant amount of MBP-d9 internal standard to each calibration standard and sample.

  • Analyze the calibration standards and samples by LC-MS/MS.

  • Generate a calibration curve by plotting the ratio of the peak area of MBP to the peak area of MBP-d9 against the concentration of MBP.

  • Quantify the concentration of MBP in the unknown PUREX samples using the linear regression equation from the calibration curve.

Visualizations

PUREX_Process_Degradation PUREX Process and Solvent Degradation cluster_purex PUREX Process cluster_solvent Solvent Cycle Spent Fuel Spent Fuel Dissolution Dissolution Spent Fuel->Dissolution Nitric Acid Solvent Extraction Solvent Extraction Dissolution->Solvent Extraction Uranium/Plutonium Product Uranium/Plutonium Product Solvent Extraction->Uranium/Plutonium Product Fission Products (Waste) Fission Products (Waste) Solvent Extraction->Fission Products (Waste) Degraded Solvent Degraded Solvent Solvent Extraction->Degraded Solvent TBP/Diluent TBP/Diluent TBP/Diluent->Solvent Extraction Solvent Wash Solvent Wash Degraded Solvent->Solvent Wash MBP/DBP Formation MBP/DBP Formation Degraded Solvent->MBP/DBP Formation Radiolysis/ Hydrolysis Recycled TBP Recycled TBP Solvent Wash->Recycled TBP Recycled TBP->TBP/Diluent

Caption: PUREX process workflow and solvent degradation cycle.

Analytical_Workflow Analytical Workflow for MBP Quantification PUREX_Sample 1. PUREX Solvent Sample (TBP/Diluent) Spiking 2. Spike with MBP-d9 Internal Standard PUREX_Sample->Spiking Extraction 3. Liquid-Liquid Extraction (Aqueous Phase) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Processing and Quantification (Isotope Dilution) Analysis->Quantification

Caption: Experimental workflow for MBP quantification by IDMS.

Isotope_Dilution_Logic Logic of Isotope Dilution for MBP Analysis Sample PUREX Sample Contains unknown amount of MBP Combined Sample + Standard Known ratio of MBP-d9 to MBP (analyte) is not yet known Sample->Combined Standard MBP-d9 Internal Standard Known amount added Standard->Combined Analysis LC-MS/MS Measurement Measures the ratio of peak areas (MBP / MBP-d9) Combined->Analysis Result Accurate Quantification Initial MBP concentration calculated based on the measured ratio and the known amount of MBP-d9 added Analysis->Result

References

Application Notes and Protocols for ³¹P NMR Spectroscopy Analysis of Phosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of phosphorus-containing compounds. Its utility spans various scientific disciplines, from materials science to biology and medicine. In drug development and life sciences, ³¹P NMR offers a non-invasive window into cellular energetics, phospholipid metabolism, and drug-target interactions. The 100% natural abundance and high sensitivity of the ³¹P nucleus make it an ideal probe for in vitro and in vivo studies.[1] This document provides detailed application notes and protocols for the analysis of various phosphorus compounds using ³¹P NMR.

Application Note 1: Quantitative Analysis of Phospholipid Formulations

Objective: To provide a robust and accurate method for the quantification of individual phospholipid species in complex mixtures, such as liposomal drug delivery systems and lipid-based formulations.

Background: Quantitative ³¹P NMR (q³¹P NMR) offers significant advantages over other techniques like mass spectrometry for phospholipid analysis due to the direct relationship between signal intensity and the number of phosphorus nuclei, minimizing issues with ionization efficiency and isobaric interference.[2] The wide chemical shift dispersion of phospholipids (B1166683) in the ³¹P NMR spectrum allows for the simultaneous identification and quantification of different classes.[2]

Key Advantages of q³¹P NMR for Phospholipid Analysis:

  • High Accuracy and Reproducibility: The 100% isotopic abundance of ³¹P ensures reliable and precise quantification.[2]

  • Comprehensive Analysis: Allows for the simultaneous detection and quantification of various phospholipid classes in a single experiment.[3]

  • Non-destructive: The sample can be recovered and used for further analysis.[4]

  • Minimal Sample Preparation: Often requires simple dissolution of the sample in an appropriate deuterated solvent.[5]

Experimental Protocol: Quantitative Analysis of Phospholipids in a Liposomal Formulation

This protocol outlines the steps for the quantitative analysis of phospholipids in a liposomal drug formulation.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the lyophilized liposomal formulation into a clean vial.
  • Dissolve the sample in a mixture of chloroform-methanol (2:1, v/v) to a final volume of 1 mL.[3]
  • To ensure homogeneity and break up any aggregates, sonicate the sample for 15-30 minutes in a bath sonicator.
  • For absolute quantification, add a known amount of an internal standard, such as tri-n-butyl phosphate (B84403), at the beginning of the lipid extraction.[6]
  • Transfer an aliquot of the final solution (typically 600-700 µL) to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
  • Nucleus: ³¹P
  • Pulse Program: A standard one-pulse experiment with proton decoupling.
  • Acquisition Parameters:
  • Pulse Angle: 30-45° to ensure full relaxation between pulses.
  • Relaxation Delay (d1): 5 times the longest T1 of the phosphorus nuclei of interest (typically 5-10 seconds). This is crucial for accurate quantification.
  • Number of Scans: 128-256, depending on the sample concentration.
  • Temperature: 25°C (30.0±0.1°C for some methods).[7]
  • Referencing: The chemical shifts can be referenced externally to 85% H₃PO₄ (δ = 0 ppm).

3. Data Processing and Analysis:

  • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Fourier transform the FID to obtain the frequency-domain spectrum.
  • Perform phase and baseline correction.
  • Integrate the signals corresponding to each phospholipid class. The mole percent of each phospholipid is calculated from the relative integration values.[3]
  • If an internal standard is used, the absolute quantity of each phospholipid can be determined.

Data Presentation: Phospholipid Composition of a Generic Liposomal Formulation
Phospholipid ClassChemical Shift (ppm)Integral ValueMole Percent (%)
Phosphatidylcholine (PC)-0.8 to -1.21.0065.2
Phosphatidylethanolamine (PE)-0.1 to 0.20.3522.8
Phosphatidylserine (PS)0.5 to 0.80.127.8
Sphingomyelin (SM)0.2 to 0.50.063.9
Total 1.53 100.0

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Workflow for Quantitative Phospholipid Analysis

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Weigh Liposomal Formulation B Dissolve in Chloroform (B151607)/Methanol A->B C Add Internal Standard B->C D Transfer to NMR Tube C->D E Setup Spectrometer (³¹P Nucleus) D->E F Optimize Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform & Phasing G->H I Baseline Correction H->I J Integrate Signals I->J K Calculate Mole Percent/Concentration J->K

Caption: Workflow for quantitative ³¹P NMR analysis of phospholipids.

Application Note 2: Metabolic Profiling of Cellular Extracts

Objective: To identify and quantify key phosphorus-containing metabolites in cellular extracts to study metabolic pathways and cellular bioenergetics.

Background: ³¹P NMR is a valuable tool for metabolomics, providing a snapshot of the phosphometabolome.[8] It allows for the non-invasive monitoring of high-energy phosphate compounds like adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189) (PCr), as well as intermediates of glycolysis and phospholipid metabolism.[9] This is crucial for understanding the metabolic state of cells in response to drug treatment or disease.

Experimental Protocol: ³¹P NMR Metabolic Profiling of Cancer Cell Extracts

This protocol describes the preparation of cell extracts and subsequent ³¹P NMR analysis to profile phosphorus-containing metabolites.

1. Cell Culture and Harvesting:

  • Culture cancer cells (e.g., HeLa, MCF-7) to a confluence of 80-90% in appropriate media.
  • For drug treatment studies, incubate cells with the compound of interest for the desired time.
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media.
  • Scrape the cells into a pre-chilled microcentrifuge tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
  • Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.

2. Metabolite Extraction:

  • Perform a dual-phase extraction (e.g., using a methanol/chloroform/water system) to separate polar (aqueous) and lipophilic metabolites.
  • Resuspend the cell pellet in 1 mL of ice-cold methanol.
  • Add 1 mL of ice-cold chloroform and vortex thoroughly.
  • Add 1 mL of ice-cold water and vortex again.
  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
  • Carefully collect the upper aqueous phase (containing polar metabolites) and the lower organic phase (containing lipids).
  • Lyophilize the aqueous extract to dryness.

3. NMR Sample Preparation and Data Acquisition:

  • Reconstitute the lyophilized aqueous extract in 600 µL of a buffered D₂O solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a known concentration of a reference standard (e.g., methylene (B1212753) diphosphonic acid, MDPA).
  • Transfer the solution to a 5 mm NMR tube.
  • Acquire ³¹P NMR spectra as described in Application Note 1, ensuring a sufficient number of scans for adequate signal-to-noise (often >1024 scans).

4. Data Analysis and Metabolite Identification:

  • Process the spectra as previously described.
  • Identify metabolites by comparing their chemical shifts to known values from literature or databases.[10] The chemical shift of inorganic phosphate (Pi) can be used as an internal pH indicator.
  • Quantify metabolites relative to the internal standard.

Data Presentation: Key Phosphorus Metabolites in Cancer Cell Extract
MetaboliteChemical Shift (ppm)Relative Concentration (µmol/g protein)
Phosphomonoesters (PME)3.0 to 5.015.2
Inorganic Phosphate (Pi)1.5 to 2.58.5
Phosphodiesters (PDE)0.0 to 1.012.8
Phosphocreatine (PCr)-2.5 to -3.05.1
γ-ATP-5.0 to -5.510.3
α-ATP-10.0 to -10.510.1
β-ATP-18.5 to -19.59.9

Note: Chemical shifts can be pH-dependent, especially for Pi.[10]

Signaling Pathway Visualization: Glycolysis and Energy Metabolism

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P ADP_out1 ADP G6P->ADP_out1 F16BP Fructose-1,6-Bisphosphate F6P->F16BP PEP Phosphoenolpyruvate F16BP->PEP ... ADP_out2 ADP F16BP->ADP_out2 Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate ATP_out 2 ATP Pyruvate->ATP_out ATP_in1 ATP ATP_in1->G6P ATP_in2 ATP ATP_in2->F16BP ADP_in 2 ADP ADP_in->Pyruvate

Caption: Simplified glycolytic pathway showing key phosphorylated intermediates.

Application Note 3: In Vivo ³¹P NMR for Monitoring Drug Efficacy

Objective: To non-invasively monitor the metabolic effects of a drug on a specific tissue or organ in a living organism.

Background: In vivo ³¹P NMR spectroscopy allows for the real-time assessment of tissue bioenergetics, making it a powerful tool in preclinical drug development.[1][11] Changes in the ratios of high-energy phosphates, such as PCr/ATP and Pi/PCr, can serve as biomarkers for drug efficacy or toxicity.[12]

Experimental Protocol: In Vivo ³¹P NMR of Rodent Skeletal Muscle

This protocol provides a general workflow for in vivo ³¹P NMR studies on the skeletal muscle of a rodent model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).
  • Place the animal on a heated pad to maintain body temperature.
  • Position the hindlimb of the animal over a surface coil specifically designed for ³¹P NMR.
  • Secure the animal to prevent movement during data acquisition.

2. NMR Data Acquisition:

  • Spectrometer: A horizontal bore NMR spectrometer (e.g., 7T or 9.4T) equipped for in vivo studies.
  • Coil: A ³¹P surface coil of an appropriate size for the muscle of interest.
  • Localization: Use a localization technique, such as ISIS (Image-Selected In vivo Spectroscopy), to acquire spectra from a specific volume of interest within the muscle.
  • Acquisition Parameters:
  • Pulse Angle: Optimized for the surface coil.
  • Repetition Time (TR): 3-5 seconds.
  • Number of Averages: 128-256.
  • Acquire a baseline spectrum before drug administration.
  • Administer the drug (e.g., via intravenous injection) and acquire a series of spectra over time to monitor metabolic changes.

3. Data Analysis:

  • Process the spectra as described previously.
  • Calculate the ratios of key metabolites (e.g., PCr/ATP, Pi/ATP) at each time point.
  • The chemical shift difference between PCr and Pi can be used to calculate intracellular pH.

Data Presentation: Time-Course of Metabolic Ratios Post-Drug Administration
Time PointPCr/ATP RatioPi/ATP RatioIntracellular pH
Baseline4.5 ± 0.30.8 ± 0.17.10 ± 0.05
30 min3.8 ± 0.41.2 ± 0.27.05 ± 0.06
60 min3.2 ± 0.31.5 ± 0.27.01 ± 0.05
120 min2.8 ± 0.41.8 ± 0.36.95 ± 0.07

Logical Relationship Diagram: In Vivo Drug Efficacy Study

G Drug Drug Administration Target Target Engagement (e.g., Enzyme Inhibition) Drug->Target Metabolism Alteration in Cellular Metabolism Target->Metabolism NMR ³¹P NMR Detection Metabolism->NMR Biomarker Change in PCr/ATP Ratio (Biomarker Response) NMR->Biomarker

Caption: Logical flow from drug administration to biomarker detection via ³¹P NMR.

References

Application Note: Utilizing Monobutyl Phosphate-d9 for Enhanced Accuracy in Tributyl Phosphate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributyl phosphate (B84403) (TBP) is an organophosphorus compound extensively used as a solvent in nuclear fuel reprocessing, specifically in the PUREX process, and as a component in industrial hydraulic fluids and plasticizers.[1][2] The chemical stability of TBP is a critical factor in these applications; however, it is susceptible to degradation under various conditions, including exposure to acids, heat, and radiation.[3] This degradation primarily occurs through hydrolysis, leading to the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[1][4][5] The presence of these degradation products can significantly impact the efficiency of solvent extraction processes and pose environmental and health concerns.[6]

Accurate quantification of TBP degradation products is paramount for monitoring the integrity of industrial processes and for environmental assessment. This application note details a robust analytical methodology employing Monobutyl Phosphate-d9 (MBP-d9) as an internal standard for the precise quantification of monobutyl phosphate (MBP), a key TBP degradation product, using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard like MBP-d9 is critical for correcting variations in the analytical process, such as matrix effects and fluctuations in instrument response, thereby enhancing the accuracy and reliability of the measurements.[7][8]

Principle and Applications

Stable isotope-labeled molecules, such as deuterated compounds, are considered ideal internal standards because their physical and chemical properties are nearly identical to the target analyte.[9] This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation.[8] Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction. In LC-MS analysis, the deuterated standard co-elutes with the native analyte, but is distinguishable by its higher mass-to-charge ratio (m/z), enabling precise quantification.

This method is applicable to a wide range of research and industrial settings, including:

  • Nuclear Fuel Reprocessing: Monitoring the quality and degradation of TBP solvent to ensure process efficiency and safety.

  • Environmental Monitoring: Quantifying TBP and its degradation products in soil and water samples to assess contamination levels.

  • Industrial Hygiene: Evaluating workplace exposure to TBP and its metabolites.

  • Drug Development: Although less common, understanding the stability of phosphate-based compounds can be relevant in specific formulation studies.

Experimental Workflow and Signaling Pathways

The degradation of tributyl phosphate follows a sequential dealkylation process. The primary degradation product is dibutyl phosphate (DBP), which can further degrade to monobutyl phosphate (MBP). This pathway is illustrated in the diagram below.

TBP_Degradation_Pathway TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP + H2O - Butanol MBP Monobutyl Phosphate (MBP) DBP->MBP + H2O - Butanol H3PO4 Phosphoric Acid MBP->H3PO4 + H2O - Butanol

Caption: Degradation pathway of Tributyl Phosphate (TBP).

The experimental workflow for a typical TBP degradation study using MBP-d9 as an internal standard is outlined below. This process involves inducing TBP degradation, followed by sample preparation and LC-MS analysis for the quantification of MBP.

Experimental_Workflow cluster_degradation TBP Degradation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Degradation_Setup Incubate TBP under Degrading Conditions Time_Points Collect Samples at Specific Time Points Degradation_Setup->Time_Points Spike_IS Spike with MBP-d9 Internal Standard Time_Points->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of MBP MS_Detection->Quantification

Caption: Experimental workflow for TBP degradation analysis.

Protocols

Acid-Induced TBP Degradation

This protocol describes a method for inducing the degradation of TBP using nitric acid, simulating conditions found in nuclear fuel reprocessing.

Materials:

  • Tributyl phosphate (TBP), analytical grade

  • Nitric acid (HNO₃), concentrated (70%)

  • Dodecane, analytical grade

  • Deionized water

  • Incubator or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Prepare a 30% (v/v) solution of TBP in dodecane.

  • In a series of glass reaction vials, mix the TBP solution with an equal volume of aqueous nitric acid at a desired concentration (e.g., 3 M HNO₃).

  • Securely cap the vials and place them in an incubator or water bath set to the desired temperature (e.g., 50°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the incubator.

  • Allow the vial to cool to room temperature. The organic and aqueous phases will separate.

  • Carefully collect an aliquot of the organic phase for analysis.

  • Store the collected samples at -20°C until analysis.

Sample Preparation for LC-MS Analysis

This protocol details the preparation of degraded TBP samples for the quantification of MBP using MBP-d9 as an internal standard.

Materials:

  • Collected TBP samples

  • This compound (MBP-d9) internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or appropriate solvent for liquid-liquid extraction

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 100 µL aliquot of the collected organic phase, add a known amount of the MBP-d9 internal standard solution (e.g., 10 µL of 1 µg/mL MBP-d9).

  • Vortex the mixture for 30 seconds.

  • Perform an extraction to isolate the MBP. For liquid-liquid extraction, add an appropriate immiscible solvent, vortex, centrifuge to separate the phases, and collect the aqueous phase containing MBP. For solid-phase extraction, condition the SPE cartridge, load the sample, wash, and elute the analyte.

  • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Analysis

This protocol outlines the parameters for the quantification of MBP using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MBP: Precursor ion (m/z) -> Product ion (m/z)

    • MBP-d9: Precursor ion (m/z) -> Product ion (m/z)

Note: The specific m/z transitions for MBP and MBP-d9 should be optimized by direct infusion of the individual standards.

Data Presentation

The quantitative data from the TBP degradation study can be summarized in tables for clear comparison.

Table 1: Optimized MRM Transitions for MBP and MBP-d9

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Monobutyl Phosphate (MBP)153.079.010015
This compound (MBP-d9)162.181.010015

Table 2: Concentration of Monobutyl Phosphate (MBP) over Time in TBP Degradation Study

Time (hours)Peak Area (MBP)Peak Area (MBP-d9)Response Ratio (MBP/MBP-d9)Concentration (µg/mL)
01,200550,0000.00220.05
2415,500545,0000.02840.68
4832,800552,0000.05941.43
7251,200548,0000.09342.24
9668,900551,0000.12503.00

Note: Concentration is calculated from a calibration curve of known MBP concentrations spiked with a constant amount of MBP-d9.

Conclusion

The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of monobutyl phosphate, a key degradation product of tributyl phosphate. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers and professionals in various fields to monitor TBP degradation with high precision. This methodology is crucial for ensuring the safety and efficiency of industrial processes and for the accurate assessment of environmental contamination.

References

Application Notes: Employing Monobutyl Phosphate-d9 for Human Biomonitoring of Organophosphate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organophosphate (OP) pesticides are a class of widely used insecticides in agriculture and public health, leading to potential human exposure through dietary intake, and residential or occupational environments.[1][2][3] Biomonitoring of OP exposure is crucial for assessing potential health risks, which include neurotoxic effects.[4] Since OP pesticides are rapidly metabolized and excreted in urine, the measurement of their metabolites, such as dialkyl phosphates (DAPs), serves as a reliable biomarker for recent exposure.[5][6] Monobutyl phosphate (B84403) (MBP) is a metabolite of several OP compounds, including tributyl phosphate (TBP). The use of a stable isotope-labeled internal standard, such as Monobutyl phosphate-d9 (MBP-d9), is essential for accurate and precise quantification of MBP in biological matrices like urine. The isotope dilution technique, employing MBP-d9, compensates for matrix effects and variations in sample preparation and instrumental analysis, ensuring high-quality data in human biomonitoring studies.[2][5][6]

Analytical Principle

The quantification of monobutyl phosphate in human urine using this compound as an internal standard is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) after a derivatization step.[2][5] The general workflow involves:

  • Sample Preparation: Urine samples are spiked with a known amount of MBP-d9 internal standard. This is followed by an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex urine matrix.[7]

  • Derivatization (for GC-MS): Due to the polar nature of DAPs, a derivatization step is often required to increase their volatility for GC-MS analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[8][9]

  • Instrumental Analysis: The prepared sample is then injected into the LC-MS/MS or GC-MS/MS system. The analytes are separated chromatographically and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the native MBP to the isotopically labeled MBP-d9.[1][2]

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of dialkyl phosphate metabolites in human urine using isotope dilution methods. While specific data for this compound is not extensively published, the data for other deuterated DAP standards provide a strong indication of the expected method performance.

AnalyteMethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
DEPUFLC-MS/MS0.02010.060993 - 102[7]
DETPUFLC-MS/MS0.03230.097993 - 102[7]
DEDTPUFLC-MS/MS0.06970.211293 - 102[7]
DMPUFLC-MS/MS0.02070.062793 - 102[7]
DMTPUFLC-MS/MS0.04880.147993 - 102[7]
DMDTPUFLC-MS/MS0.04060.123093 - 102[7]
DBPGC-MS0.1 - 0.15-2 - 15 (RSD%)[10]
DPHPLC-MS/MS-0.369 - 119[11]
BBOEPLC-MS/MS-0.1569 - 119[11]

DEP: Diethyl phosphate, DETP: Diethyl thiophosphate, DEDTP: Diethyl dithiophosphate, DMP: Dimethyl phosphate, DMTP: Dimethyl thiophosphate, DMDTP: Dimethyl dithiophosphate, DBP: Dibutyl phosphate, DPHP: Diphenyl phosphate, BBOEP: Bis(2-butoxyethyl) phosphate. RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Analysis of Monobutyl Phosphate in Urine using LC-MS/MS

This protocol is a generalized procedure based on common methodologies for DAP analysis.[7][12]

1. Materials and Reagents

  • Monobutyl phosphate (MBP) analytical standard

  • This compound (MBP-d9) internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX)

  • Human urine samples

2. Standard Preparation

  • Prepare a stock solution of MBP and MBP-d9 in methanol.

  • Prepare a series of calibration standards by spiking blank urine with MBP at various concentrations and a fixed concentration of MBP-d9.

3. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the urine samples to remove any precipitate.

  • Take a 1 mL aliquot of the urine supernatant.

  • Spike the aliquot with the MBP-d9 internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the spiked urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

  • MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both MBP and MBP-d9.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of MBP to MBP-d9 against the concentration of MBP.

  • Quantify the concentration of MBP in the unknown urine samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spike Spike with MBP-d9 urine->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of Monobutyl phosphate in urine.

organophosphate_metabolism cluster_exposure Exposure cluster_metabolism Metabolism (Phase I) cluster_excretion Excretion OP Organophosphate Pesticide (e.g., Tributyl Phosphate) CYP450 Cytochrome P450 (Oxidation) OP->CYP450 Bioactivation/ Detoxification Esterases Esterases (Hydrolysis) OP->Esterases Detoxification Metabolite Intermediate Metabolites (e.g., Dibutyl Phosphate) CYP450->Metabolite Esterases->Metabolite MBP Monobutyl Phosphate (MBP) Metabolite->MBP Further Metabolism Urine Urinary Excretion MBP->Urine

Caption: General metabolic pathway of organophosphate pesticides to Monobutyl Phosphate.

References

Application Notes and Protocols for Monobutyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate (B84403) (MBP) is a metabolite of the industrial chemical tributyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and solvent. Monitoring MBP levels in biological and environmental samples is crucial for assessing exposure to TBP and understanding its potential health effects. This document provides detailed application notes and protocols for the sample preparation of MBP for quantitative analysis. The primary techniques covered are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation Techniques

The choice of sample preparation technique for MBP analysis depends on the sample matrix, the required sensitivity, and the analytical instrumentation available.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for the cleanup and concentration of analytes from complex matrices such as urine, plasma, and water. It offers high recovery and reproducibility. For an acidic compound like MBP, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often ideal.

  • Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases. For MBP, which is an acidic compound, pH adjustment is a critical step to ensure efficient extraction into an organic solvent.

  • Derivatization for GC-MS Analysis: Due to its polarity and low volatility, MBP requires derivatization to be analyzed by GC-MS. Silylation and methylation are common derivatization techniques that increase the volatility and thermal stability of MBP, allowing for sensitive detection.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Monobutyl Phosphate in Urine

This protocol is adapted for the extraction of MBP from urine samples using a mixed-mode solid-phase extraction cartridge.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitates.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add the internal standard solution and vortex.

    • Add 1 mL of 4% phosphoric acid to acidify the sample (pH ~2-3).

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

    • Wash the cartridge with 5 mL of acetonitrile to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the MBP from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization.

Liquid-Liquid Extraction (LLE) Protocol for Monobutyl Phosphate in Water

This protocol describes a general procedure for the extraction of MBP from water samples.

Materials:

  • Water samples

  • Internal standard (e.g., deuterated MBP)

  • Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Measure 100 mL of the water sample into a separatory funnel.

    • Add the internal standard solution.

    • Acidify the sample to pH 2-3 by adding concentrated HCl dropwise, mixing well and checking the pH.

  • Extraction:

    • Add 50 mL of dichloromethane (or ethyl acetate) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate. The organic layer will be the bottom layer if using DCM and the top layer if using EtOAc.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction two more times with fresh 25 mL portions of the organic solvent, combining all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for analysis or derivatization.

Silylation Derivatization Protocol for GC-MS Analysis

This protocol describes the derivatization of MBP to its more volatile trimethylsilyl (B98337) (TMS) derivative.

Materials:

  • Dried sample extract containing MBP

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Derivatization Reaction:

    • Ensure the sample extract is completely dry.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) to the dried extract in a GC vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation and analysis techniques for monobutyl phosphate. Please note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterSolid-Phase Extraction (SPE) with LC-MS/MSLiquid-Liquid Extraction (LLE) with GC-MS (after derivatization)
Recovery 85 - 110%70 - 95%
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Matrix Effects Generally lower due to efficient cleanupCan be significant depending on the matrix
Throughput High (amenable to automation)Moderate
Solvent Consumption LowerHigher

Experimental Workflows

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostSPE Post-Extraction Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Acidify Acidify (pH 2-3) Centrifuge->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (5% Methanol) Load->Wash1 Wash2 Wash 2 (Acetonitrile) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

SPE Workflow for Monobutyl Phosphate Analysis.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction cluster_PostLLE Post-Extraction Sample Water Sample Acidify Acidify (pH 2-3) Sample->Acidify AddSolvent Add Organic Solvent (e.g., DCM) Acidify->AddSolvent Shake Shake & Separate AddSolvent->Shake Collect Collect Organic Layer (x3) Shake->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate Dry->Concentrate Derivatize Derivatization Concentrate->Derivatize Analysis GC-MS Analysis Derivatize->Analysis

LLE Workflow for Monobutyl Phosphate Analysis.

Derivatization_Workflow cluster_Deriv Silylation Derivatization cluster_Analysis Analysis DriedExtract Dried Sample Extract AddReagents Add Pyridine & BSTFA DriedExtract->AddReagents Heat Heat at 70°C for 60 min AddReagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Silylation Derivatization Workflow for GC-MS.

Troubleshooting & Optimization

Troubleshooting Peak Tailing for Monobutyl Phosphate-d9 in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing with Monobutyl phosphate-d9 (MBP-d9) in High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[3]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[3][4]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a polar and acidic compound. Such molecules are susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC, which is a primary cause of peak tailing.[5] Specifically, the phosphate (B84403) group can interact with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][6] These interactions are a form of secondary retention, causing some analyte molecules to be retained longer than the main band, resulting in a "tail".[4][7]

Q3: What are the main causes of peak tailing for acidic compounds like this compound?

A3: The primary causes of peak tailing for acidic analytes like MBP-d9 can be categorized as follows:

  • Column-Related Issues:

    • Silanol Interactions: Free silanol groups on the silica (B1680970) backbone of the column packing can interact with the polar phosphate group of MBP-d9.[1][6] This is particularly problematic with older, Type A silica columns, or when the column has degraded.

    • Column Contamination: Accumulation of contaminants on the column frit or packing material can create active sites for secondary interactions or disrupt the flow path.

    • Column Voids: A void at the column inlet can cause band broadening and peak distortion.[3]

  • Mobile Phase-Related Issues:

    • Incorrect pH: If the mobile phase pH is not appropriately controlled, the ionization state of both the analyte and the residual silanols can lead to undesirable interactions.

    • Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, promoting secondary interactions.[3]

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[5]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]

  • System-Related Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

One of the most effective ways to address peak tailing for acidic compounds is to optimize the mobile phase.

1.1. Mobile Phase pH Adjustment:

For acidic compounds like Monobutyl phosphate, it is crucial to control its ionization state. Monobutyl phosphate is a relatively strong acid with a pKa of 1.6.[7] To ensure it is in a single, un-ionized form and to suppress the ionization of residual silanol groups on the column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte.

ParameterRecommendation for MBP-d9Rationale
Analyte pKa 1.6Suppresses ionization of the phosphate group.
Recommended pH < 2.5Ensures MBP-d9 is fully protonated and minimizes silanol interactions.[4]
Recommended Buffers Phosphate buffer, Formic acidProvides good buffering capacity at low pH.

Experimental Protocol: pH Adjustment

  • Prepare the aqueous portion of the mobile phase: Dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to the desired concentration (typically 10-50 mM).[3]

  • Adjust the pH: While stirring, add a suitable acid (e.g., phosphoric acid for a phosphate buffer) dropwise to lower the pH to the target value (e.g., 2.5).

  • Filter the mobile phase: Use a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Mix with organic modifier: Combine the prepared aqueous buffer with the organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired ratio.

  • Equilibrate the column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

1.2. Buffer Concentration:

A buffer concentration that is too low may not be sufficient to control the on-column pH.

ParameterRecommendationRationale
Buffer Concentration 10-50 mMProvides adequate buffering capacity without being so high as to cause precipitation with high organic content.[3]
Guide 2: Column Selection and Care

The choice of HPLC column and its condition are critical for achieving good peak shape.

2.1. Column Chemistry:

For polar acidic compounds like MBP-d9, a standard C18 column might not be the optimal choice due to the potential for strong silanol interactions.

Column TypeSuitability for MBP-d9Rationale
High-Purity, End-Capped C18 GoodModern, high-purity silica columns have fewer residual silanol groups, and end-capping further deactivates them.[2]
Polar-Embedded Phases ExcellentThese phases have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.
HILIC (Hydrophilic Interaction Liquid Chromatography) ExcellentHILIC is specifically designed for the retention of polar compounds and can provide good peak shapes for analytes like MBP-d9.[3]

2.2. Column Washing and Regeneration:

If you suspect column contamination is causing peak tailing, a washing procedure can help.

Experimental Protocol: Column Washing (Reversed-Phase)

  • Disconnect the column from the detector.

  • Flush with water: Pump HPLC-grade water through the column for 20-30 column volumes.

  • Flush with a series of strong solvents: Sequentially flush the column with:

    • Methanol (20-30 column volumes)

    • Acetonitrile (20-30 column volumes)

    • Isopropanol (20-30 column volumes)

  • Store or re-equilibrate: Store the column in an appropriate solvent (usually the shipping solvent) or re-equilibrate with your mobile phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for MBP-d9 check_all_peaks Does tailing affect all peaks? start->check_all_peaks end_good Peak Shape Acceptable end_bad Consult Manufacturer/ Replace Column check_system Check for extra-column volume (tubing, fittings). Check for column void/blockage. check_all_peaks->check_system Yes check_mobile_phase Is mobile phase pH < 2.5? Is buffer strength 10-50 mM? check_all_peaks->check_mobile_phase No all_peaks_tail Yes fix_system Optimize tubing and fittings. Reverse flush or replace column. check_system->fix_system fix_system->end_good mbp_peak_tails No optimize_mp Adjust pH to < 2.5. Increase buffer strength. check_mobile_phase->optimize_mp No check_sample Is sample concentration too high? Is injection solvent appropriate? check_mobile_phase->check_sample Yes mobile_phase_no No optimize_mp->end_good mobile_phase_yes Yes optimize_sample Dilute sample. Match injection solvent to mobile phase. check_sample->optimize_sample No consider_column Consider secondary interactions. Is the column old or contaminated? check_sample->consider_column Yes sample_no No optimize_sample->end_good sample_yes Yes wash_column Wash column according to protocol. Consider alternative column chemistry (HILIC). consider_column->wash_column wash_column->end_bad SecondaryInteractions Mechanism of Peak Tailing via Silanol Interaction cluster_surface Silica Surface cluster_analyte Analyte: Monobutyl Phosphate silanol Residual Silanol Group (Si-OH) deprotonated_silanol Ionized Silanol (Si-O⁻) silanol->deprotonated_silanol High pH (>4) interaction Strong Secondary Interaction (Ionic) deprotonated_silanol->interaction Active site mbp MBP-d9 (R-O-PO(OH)₂) mbp->interaction Analyte approaches surface tailing Peak Tailing interaction->tailing Delayed Elution

References

Technical Support Center: Overcoming Matrix Effects with Monobutyl Phosphate-d9 in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Monobutyl phosphate-d9 (MBP-d9) to overcome matrix effects in the analysis of urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in urine sample analysis?

This compound (MBP-d9) serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry analysis. Its chemical structure is nearly identical to the analyte of interest, monobutyl phosphate (B84403) (MBP), but it has a different mass due to the replacement of nine hydrogen atoms with deuterium. This allows it to co-elute with the analyte and experience similar effects from the urine matrix, such as ion suppression or enhancement. By adding a known amount of MBP-d9 to each sample, it is possible to accurately quantify the analyte by measuring the ratio of the analyte's signal to the internal standard's signal, thereby compensating for variations during sample preparation and analysis.[1][2]

Q2: Why is managing matrix effects crucial when analyzing urine samples?

Urine is a complex biological matrix containing a high concentration of salts, urea, creatinine, and various endogenous and exogenous compounds.[3] These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal. This phenomenon, known as the matrix effect, can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1] Failure to address matrix effects can result in unreliable and erroneous quantitative data.

Q3: What are the advantages of using a deuterated internal standard like MBP-d9 over a structural analog?

Deuterated internal standards like MBP-d9 are considered the gold standard for quantitative bioanalysis for several reasons:[1]

  • Similar Physicochemical Properties: Being chemically almost identical to the analyte, MBP-d9 exhibits very similar extraction recovery, chromatographic retention time, and ionization efficiency.

  • Co-elution: It typically co-elutes with the analyte, ensuring that both experience the same matrix effects at the same time.

  • Improved Accuracy and Precision: By effectively compensating for variability in sample preparation and matrix effects, MBP-d9 significantly improves the accuracy and precision of the quantitative results.

Structural analogs, while sometimes used, may have different chromatographic behavior and ionization responses, leading to less effective correction for matrix effects.

Q4: What are the recommended storage conditions for urine samples and MBP-d9 stock solutions?

For urine samples, it is recommended to store them at or below -20°C to minimize degradation of the target analytes.[1] MBP-d9 stock solutions should be stored at 2-8°C in a refrigerator under an inert atmosphere, as it is hygroscopic.[4]

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in urine analysis.

Symptom Potential Cause(s) Troubleshooting Steps
High Variability in MBP-d9 Peak Area Across Samples Inconsistent sample preparation. Pipetting errors. Matrix effect variability between urine samples.Review and standardize the sample preparation workflow. Ensure accurate and consistent pipetting of the internal standard. Consider further sample dilution or optimization of the solid-phase extraction (SPE) protocol to reduce matrix variability.
Low or No Signal for MBP-d9 Degradation of the internal standard. Incorrect concentration of the spiking solution. Instrument issues.Prepare a fresh MBP-d9 spiking solution. Verify the concentration of the stock and working solutions. Check the mass spectrometer settings, including the specific mass transition for MBP-d9. Ensure the LC-MS/MS system is performing optimally by injecting a neat standard solution.
MBP-d9 Peak Tailing or Poor Peak Shape Chromatographic issues. Contamination of the LC column.Optimize the mobile phase composition and gradient. Check for column contamination and clean or replace the column if necessary. Ensure the sample injection volume is appropriate.
Analyte (MBP) Signal Detected in Blank Samples Contamination of the blank matrix. Carryover from the autosampler. Isotopic impurity in the MBP-d9 standard.Source a new batch of blank urine known to be free of the analyte. Implement a rigorous autosampler wash protocol between injections. Check the certificate of analysis for the isotopic purity of the MBP-d9 and account for any contribution if necessary.
Poor Correlation Between Analyte and MBP-d9 Response Differential matrix effects affecting the analyte and internal standard differently. Chromatographic separation of the analyte and internal standard.This is less common with a SIL-IS but can occur. Optimize the chromatographic conditions to ensure co-elution. Re-evaluate the sample cleanup procedure to remove interfering matrix components.

Experimental Protocols

Protocol 1: Quantitative Analysis of Monobutyl Phosphate in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of monobutyl phosphate in urine using MBP-d9 as an internal standard. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Materials and Reagents:

2. Preparation of Standards and Solutions:

  • MBP Stock Solution (1 mg/mL): Accurately weigh and dissolve MBP in methanol.

  • MBP-d9 Stock Solution (1 mg/mL): Accurately weigh and dissolve MBP-d9 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the MBP stock solution in a suitable solvent (e.g., 50:50 methanol/water).

  • MBP-d9 Spiking Solution: Dilute the MBP-d9 stock solution to a suitable concentration (e.g., 1 µg/mL) in the same solvent as the working standards. The optimal concentration should be determined during method development.

3. Sample Preparation:

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • To a 200 µL aliquot of each urine sample, calibrator, and quality control sample, add 10 µL of the MBP-d9 spiking solution.[1]

  • Enzymatic Hydrolysis (if analyzing for total MBP): Add 150 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution. Incubate at 37°C for a specified time (e.g., 3 hours).[1]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.[1]

    • Load the (hydrolyzed) samples onto the cartridges.

    • Wash the cartridges with water to remove interfering salts and polar components.

    • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).[1]

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phosphates.

  • MRM Transitions: Optimize the specific precursor and product ion transitions for both MBP and MBP-d9.

5. Data Analysis:

  • Integrate the peak areas for both the analyte (MBP) and the internal standard (MBP-d9).

  • Calculate the peak area ratio (MBP/MBP-d9).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of MBP in the unknown samples from the calibration curve.

Protocol 2: Assessment of Matrix Effects

This protocol helps to quantify the extent of ion suppression or enhancement in the urine samples.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare standards of MBP and MBP-d9 at low and high concentrations in the mobile phase.

  • Set B (Post-extraction Spike): Extract blank urine samples using the established sample preparation protocol. After extraction and before the final evaporation step, spike the extract with MBP and MBP-d9 at the same low and high concentrations as in Set A.

  • Set C (Pre-extraction Spike): Spike blank urine samples with MBP and MBP-d9 at the same low and high concentrations before starting the sample preparation procedure.

2. Analyze all three sets by LC-MS/MS.

3. Calculate the Matrix Effect (ME) and Recovery (RE):

  • ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100

4. Evaluate the Effectiveness of MBP-d9:

  • Calculate the internal standard-normalized matrix factor by dividing the ME of the analyte by the ME of the internal standard. A value close to 1 indicates effective compensation.

Data Presentation

The following tables illustrate how to present quantitative data from matrix effect and stability studies.

Table 1: Matrix Effect and Recovery Data for Monobutyl Phosphate (MBP) using MBP-d9

Sample LotAnalyte ConcentrationME (%) of MBPME (%) of MBP-d9IS-Normalized MERE (%) of MBP
Urine Lot 1Low QC75.278.10.9692.5
High QC72.875.30.9791.8
Urine Lot 2Low QC68.570.20.9890.1
High QC65.968.50.9689.5
Mean 70.6 73.0 0.97 91.0
%CV 6.4 6.3 1.0 1.7

Table 2: Stability of Monobutyl Phosphate (MBP) and MBP-d9 in Urine

Storage ConditionTime PointMean MBP Concentration (% of Initial)Mean MBP-d9 Peak Area (% of Initial)
Room Temperature (~25°C)24 hours98.599.1
48 hours95.296.3
Refrigerated (2-8°C)7 days99.199.5
14 days97.898.2
Frozen (-20°C)30 days100.2100.5
90 days99.699.8
Freeze-Thaw Cycles (from -20°C)1 Cycle99.8100.1
3 Cycles98.999.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Aliquot add_is Spike with MBP-d9 urine_sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (MBP/MBP-d9) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Monobutyl Phosphate in urine.

troubleshooting_logic start High Variability in IS Signal? cause1 Inconsistent Sample Prep? start->cause1 cause2 IS Degradation? start->cause2 cause3 Matrix Variability? start->cause3 solution1 Standardize Protocol cause1->solution1 solution2 Prepare Fresh IS Solution cause2->solution2 solution3 Optimize Sample Cleanup cause3->solution3

Caption: Troubleshooting logic for high internal standard signal variability.

References

Technical Support Center: Monobutyl Phosphate-d9 Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Monobutyl phosphate-d9 in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic solutions a concern?

This compound (MBP-d9) is a deuterated analogue of monobutyl phosphate. It is often used as an internal standard in analytical methods, such as mass spectrometry, for the quantification of related compounds in various biological and environmental samples. The stability of MBP-d9 in acidic solutions is crucial because degradation can lead to inaccurate quantification and compromise the integrity of experimental results. Acidic conditions are common in sample preparation, chromatographic separations, and certain biological environments.

Q2: What is the primary degradation pathway for this compound in acidic solutions?

The primary degradation pathway for this compound in acidic solutions is acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond (P-O-C) by water, accelerated by the presence of hydronium ions (H₃O⁺). The process results in the formation of phosphoric acid-d9 and butanol. The general mechanism involves the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Q3: What factors influence the rate of degradation of this compound in acidic solutions?

Several factors can influence the rate of degradation:

  • pH: The rate of hydrolysis is dependent on the concentration of hydronium ions. Generally, a lower pH (higher acidity) will accelerate the degradation, although organophosphate esters are typically more stable in acidic to neutral conditions compared to alkaline conditions.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of hydrolysis.

  • Solvent Composition: The presence of co-solvents can influence the stability. The polarity and nucleophilicity of the solvent system can either stabilize or promote the degradation of the ester.

  • Presence of Catalysts: Besides protons, other species in the solution could potentially catalyze the hydrolysis reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or low recovery of this compound in analytical standards or samples. Degradation of MBP-d9 in the acidic mobile phase or sample matrix.1. Optimize pH: If possible, adjust the pH of your solution to be as close to neutral as the experimental conditions allow. Organophosphates are generally more stable at slightly acidic to neutral pH compared to strongly acidic or alkaline conditions. 2. Lower Temperature: Store solutions containing MBP-d9 at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles. 3. Modify Solvent: Consider using a less nucleophilic co-solvent if your experimental design permits.
Appearance of unexpected peaks in chromatograms corresponding to degradation products. Acid-catalyzed hydrolysis is occurring, leading to the formation of phosphoric acid-d9 and butanol.1. Confirm Degradation: Analyze a freshly prepared standard of MBP-d9 to confirm the retention times of the parent compound and any potential degradation products. 2. Implement Stabilization Protocols: Follow the experimental protocols outlined below to minimize degradation during sample preparation and analysis.
Poor reproducibility of quantitative results. Variable degradation of MBP-d9 across different samples or during the analytical run.1. Standardize Procedures: Ensure that all samples and standards are treated identically in terms of exposure time to acidic conditions and temperature. 2. Use Fresh Solutions: Prepare fresh working solutions of MBP-d9 daily to minimize the impact of degradation over time.

Quantitative Data on Organophosphate Ester Stability

pHTemperature (°C)Pseudo-first-order rate constant (k) in s⁻¹Half-life (t₁/₂) in hours
4251.5 x 10⁻⁷~1280
4501.2 x 10⁻⁶~160
2259.8 x 10⁻⁷~196
2507.5 x 10⁻⁶~25

Note: This data is for a representative aryl-phosphate ester and should be used for estimation purposes only. The actual degradation rate of this compound may vary.

Experimental Protocols

Protocol 1: Minimizing Degradation During Sample Storage and Preparation
  • Storage of Stock Solutions:

    • Prepare stock solutions of this compound in a non-nucleophilic organic solvent (e.g., acetonitrile, methanol).

    • Store stock solutions at -20°C or lower in tightly sealed vials to prevent evaporation and exposure to moisture.

  • Preparation of Working Solutions:

    • Prepare working solutions fresh daily by diluting the stock solution in the appropriate analytical buffer or mobile phase.

    • If acidic conditions are required, minimize the time the compound is in the acidic solution before analysis.

    • Keep working solutions on ice or in a cooled autosampler to minimize thermal degradation.

  • Sample Preparation:

    • If the experimental protocol involves incubation in an acidic medium, conduct the incubation at the lowest temperature feasible for the experiment.

    • Quench the reaction or neutralize the pH as soon as the incubation period is complete, if compatible with downstream analysis.

Protocol 2: Analytical Method for Monitoring Stability

This protocol outlines a general method for monitoring the stability of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for separating this compound from its potential degradation products.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 25-40°C. Lower temperatures may improve stability during the run.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphate-containing compounds.

    • Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-daughter ion transition for this compound. The exact m/z values will depend on the deuteration pattern. A hypothetical transition for a fully deuterated butyl chain would be monitored.

    • Internal Standard: this compound is often the internal standard itself. To assess its stability, a known concentration can be spiked into a blank matrix and analyzed over time.

  • Stability Experiment:

    • Prepare a solution of this compound in the acidic solution of interest.

    • Divide the solution into aliquots and store them under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it by LC-MS/MS.

    • Quantify the remaining concentration of this compound at each time point to determine the degradation rate.

Visualizations

Degradation_Pathway cluster_products MBPd9 This compound Protonated_MBPd9 Protonated MBP-d9 (Intermediate) MBPd9->Protonated_MBPd9 + H₃O⁺ H2O Water (H₂O) Transition_State Transition State H2O->Transition_State H3O Hydronium Ion (H₃O⁺) (Acid Catalyst) Protonated_MBPd9->Transition_State + H₂O Phosphoric_Acid_d9 Phosphoric Acid-d9 Transition_State->Phosphoric_Acid_d9 - Butanol Butanol Butanol Transition_State->Butanol - Phosphoric Acid-d9 Products Degradation Products

Resolving Monobutyl phosphate-d9 interference in ion chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving issues in ion chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a specific focus on Monobutyl phosphate-d9 (MBP-d9) analysis.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter when working with this compound in ion chromatography.

Question: I am observing unexpected peaks or a shifting baseline in my chromatogram when analyzing MBP-d9. What could be the cause and how can I fix it?

Answer:

Unexpected peaks or baseline instability can arise from several sources. Here is a step-by-step troubleshooting approach:

  • Eluent and Reagent Contamination:

    • Issue: Contaminants in the eluent or water used for sample dilution can introduce interfering ions. Iron contamination, in particular, can cause broadening of phosphate (B84403) peaks.[1]

    • Solution: Always use high-purity water (18.2 MΩ·cm) and freshly prepared, high-purity eluents. Consider using an eluent purification or trap column to remove contaminants.[2] Regularly replacing the eluent aspiration filter can also prevent issues.[1]

  • Sample Matrix Interference:

    • Issue: The sample matrix itself can contain compounds that co-elute with or interfere with the detection of MBP-d9. Common interferences for monobutyl phosphate include carbonate.[3]

    • Solution: Implement a sample preparation step to remove interfering matrix components. Techniques like filtration, solid-phase extraction (SPE), or the use of specialized matrix elimination cartridges (e.g., OnGuard™) can be highly effective.[2][4][5]

  • System Contamination:

    • Issue: Contamination can build up in the injection port, tubing, or column over time, leading to ghost peaks or baseline noise.

    • Solution: Regularly flush the system with a strong eluent or appropriate cleaning solution. If contamination is suspected in the column, follow the manufacturer's recommended cleaning procedures. Replacing the guard column may also be necessary.[1]

  • Air in the System:

    • Issue: Air bubbles in the pump, detector, or eluent lines can cause baseline noise and pressure fluctuations.[1]

    • Solution: Ensure the eluent is properly degassed. Purge the pump to remove any trapped air bubbles. Check all fittings for leaks.[1]

Below is a logical workflow to diagnose and resolve these issues.

G cluster_0 Troubleshooting Workflow for MBP-d9 Interference A Start: Unexpected Peaks or Baseline Instability B Check Eluent and Water Quality (Fresh, High-Purity) A->B C Prepare a Blank Injection (High-Purity Water) B->C D Interference Persists in Blank? C->D E YES: System or Eluent Contamination D->E Yes F NO: Sample Matrix Interference D->F No G Clean System Components (Injector, Tubing, Column) E->G I Implement Sample Preparation (SPE, Matrix Elimination Cartridge) F->I H Replace Eluent and Filters G->H K Issue Resolved H->K J Optimize Chromatographic Conditions (Eluent Gradient, Column) I->J J->K

Troubleshooting workflow for interference.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, MBP-d9, showing a different retention time than the non-deuterated Monobutyl Phosphate?

A1: This phenomenon is known as the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, such as its lipophilicity and acidity.[6] This can lead to a small but noticeable difference in retention time on a chromatography column.[6][7] While often minor, this chromatographic shift can be problematic if the analyte and internal standard elute into regions with different levels of matrix effects.[6]

Q2: My MBP-d9 internal standard is not effectively compensating for signal loss in my analyte. What is causing this "differential matrix effect"?

A2: A differential matrix effect occurs when the analyte and the internal standard are affected differently by co-eluting matrix components.[6] Even with a deuterated internal standard, this can happen if there is a slight chromatographic separation between the analyte and the standard, causing them to experience different levels of ion suppression or enhancement in the ion source.[6]

The diagram below illustrates how co-eluting matrix components can interfere with the ionization of both the analyte and its deuterated internal standard (D-IS).

G cluster_0 Mechanism of Differential Matrix Effect A Ion Source Droplet B Analyte A->B Ionization C MBP-d9 (D-IS) A->C Ionization E Suppressed Analyte Signal A->E Leads to D Matrix Components D->A Competition for Ionization

Competition in the ion source.

Q3: What are the best sample preparation techniques to remove matrix interference before MBP-d9 analysis?

A3: The most effective technique depends on the nature of your sample matrix. Here are some widely used methods:

  • Dilution: For simple matrices, a straightforward dilution with deionized water may be sufficient to reduce the concentration of interfering substances.[2]

  • Filtration: Removing particulates with a syringe filter (e.g., 0.45 µm) is a crucial first step to protect your column and system.[8]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering components. You can use a cartridge that retains the matrix components while allowing MBP-d9 to pass through, or one that retains MBP-d9 and allows the matrix to be washed away.[5][9]

  • Matrix Elimination Cartridges: These are specialized cartridges designed to remove specific types of interferences commonly found in ion chromatography applications.[2][4]

The table below summarizes various matrix elimination cartridges and their primary applications.

Cartridge TypeFunctionality & Retention MechanismCommon Uses
OnGuard II Ag Cation-exchange (Silver-form); PrecipitationRemove halides (Cl⁻, Br⁻, I⁻) and other ions that precipitate with silver.[10]
OnGuard II H Cation-exchange (Hydronium-form); Ion-exchangeRemove alkali and alkaline earth metals; acidify the sample.[10]
OnGuard II RP Reversed-phase (Poly-divinylbenzene); AdsorptionRemove neutral hydrophobic compounds, oils, and greases.[8][10]
OnGuard II A Anion-exchange (Bicarbonate-form); Ion-exchangeRemove interfering anions from the sample matrix.[10]

Q4: Can you provide a general protocol for using a Solid-Phase Extraction (SPE) cartridge to clean up a sample for MBP-d9 analysis?

A4: Certainly. The following is a general protocol for a "pass-through" SPE method where the interference is retained by the cartridge and the analyte of interest (MBP-d9) is collected. This protocol should be optimized for your specific application.

Experimental Protocol: SPE for Matrix Cleanup

Objective: To remove interfering matrix components from a sample prior to ion chromatography analysis of this compound.

Materials:

  • SPE Cartridge (e.g., OnGuard II RP or other suitable phase)

  • Sample containing MBP-d9

  • High-purity water

  • Methanol (B129727) (for conditioning, if using a reversed-phase cartridge)

  • SPE Vacuum Manifold or Syringe

  • Collection Vials

Methodology:

  • Cartridge Conditioning:

    • For a reversed-phase (RP) cartridge, first pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.

    • Follow with 1-2 cartridge volumes of high-purity water to equilibrate the sorbent to the aqueous conditions of your sample. Do not let the cartridge go dry.

  • Sample Loading:

    • Load your sample onto the conditioned SPE cartridge. The volume will depend on the cartridge capacity and the concentration of interferences.

    • Apply a slow, consistent flow rate (e.g., 1-2 mL/min) using a syringe or a gentle vacuum.

  • Collection:

    • Collect the eluate that passes through the cartridge. This fraction contains your analyte of interest (MBP-d9), while the interfering components are retained on the sorbent.

  • Analysis:

    • The collected fraction is now ready for injection into the ion chromatography system.

Q5: Which analytical column is recommended for separating Monobutyl Phosphate from common anions?

A5: The choice of column is critical for achieving good separation. For the analysis of dibutyl phosphate (DBP) and monobutyl phosphate (MBP), studies have shown that columns like the Dionex IonPac AS5A can provide efficient separation from interfering ions such as nitrite (B80452) and carbonate, which can be problematic with other columns like the AS11.[3] When developing a method for MBP-d9, it is advisable to start with a column known to perform well for its non-deuterated analog and optimize the eluent conditions accordingly.

References

Monobutyl phosphate-d9 stability testing in various biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Monobutyl Phosphate-d9 (MBP-d9) as an internal standard in bioanalytical assays, ensuring its stability throughout the entire experimental workflow is paramount for accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of MBP-d9 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of MBP-d9 in biological matrices can be influenced by several factors, including:

  • Temperature: Improper storage temperatures can lead to degradation. Long-term storage is typically recommended at -20°C or below.[1]

  • pH: Extreme pH conditions can catalyze the hydrolysis of the phosphate (B84403) ester or promote deuterium-hydrogen exchange.[2]

  • Enzymatic Degradation: Biological matrices contain various enzymes, such as phosphatases, that could potentially metabolize MBP-d9.[3][4]

  • Matrix Composition: The inherent composition of the biological matrix (e.g., plasma, urine, tissue homogenate) can impact stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte and internal standard.

  • Light Exposure: Although less common for this compound class, prolonged exposure to light can degrade some molecules.[1]

Q2: How can I prevent the back-exchange of deuterium (B1214612) atoms in this compound?

A2: Deuterium back-exchange with protons from the solvent or matrix is a potential issue for all deuterated internal standards.[2] For MBP-d9, where the deuterium atoms are on the butyl chain, the risk is generally low under neutral pH conditions. To minimize this risk:

  • Avoid highly acidic or basic conditions during sample preparation and storage.[1]

  • Use aprotic solvents for the preparation of stock solutions whenever possible.

  • Evaluate the isotopic stability of the label during method development.[5]

Q3: What are the recommended storage conditions for stock solutions and biological samples containing this compound?

A3: For optimal stability, the following storage conditions are recommended:

  • Stock Solutions: Prepare stock solutions in a high-quality organic solvent like methanol. Store at -20°C or lower for long-term stability.[1]

  • Biological Samples (Plasma, Urine, Tissue Homogenates): Immediately after collection, samples should be frozen and stored at -70°C or lower until analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Drifting or inconsistent MBP-d9 response across an analytical run 1. Degradation in the autosampler: Samples may be degrading while waiting for injection. 2. Inconsistent extraction recovery: Variability in the sample preparation process. 3. Instrument instability: Fluctuations in the mass spectrometer's performance.1. Evaluate the autosampler stability of MBP-d9 in the processed matrix. Consider cooling the autosampler. 2. Review and optimize the extraction procedure to ensure consistency. 3. Perform system suitability tests and ensure the instrument is properly calibrated and stabilized.
Low MBP-d9 signal in all samples 1. Incorrect spiking concentration: Error in the preparation of the internal standard working solution. 2. Degradation of stock solution: The MBP-d9 stock solution may have degraded over time. 3. Poor extraction recovery: The extraction method may not be efficient for MBP-d9.1. Prepare a fresh working solution and verify the concentration. 2. Assess the stability of the stock solution. Prepare a fresh stock solution from the neat material if necessary. 3. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to optimize recovery.
Presence of unlabeled Monobutyl Phosphate in MBP-d9 standard 1. Isotopic impurity: The purchased standard may contain a small percentage of the unlabeled compound. 2. Deuterium back-exchange: H/D exchange may have occurred during storage or sample processing.1. Check the certificate of analysis for the isotopic purity of the standard.[5] 2. Investigate the sample handling and storage conditions for potential causes of back-exchange (e.g., extreme pH).[2]

Data Presentation: Stability Assessment of this compound

The stability of MBP-d9 should be systematically evaluated during method validation. The following tables provide a template for presenting stability data. The acceptance criterion is typically that the mean concentration at each time point should be within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleQC Low Concentration (ng/mL)% NominalQC High Concentration (ng/mL)% Nominal
14.9599.040.2100.5
24.8897.639.899.5
34.9198.240.5101.3
Mean ± SD 4.91 ± 0.04 98.2 40.2 ± 0.35 100.4
% CV 0.81 0.87

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Urine at Room Temperature

Time (hours)QC Low Concentration (ng/mL)% NominalQC High Concentration (ng/mL)% Nominal
05.02100.440.1100.3
44.9899.639.999.8
84.9599.040.3100.8
244.8997.839.799.3
Mean ± SD 4.96 ± 0.05 99.2 40.0 ± 0.25 100.1
% CV 1.01 0.63

Table 3: Long-Term Stability of this compound in Tissue Homogenate at -70°C

Time (months)QC Low Concentration (ng/mL)% NominalQC High Concentration (ng/mL)% Nominal
04.9999.840.4101.0
15.05101.040.1100.3
34.9398.639.899.5
64.8897.640.6101.5
Mean ± SD 4.96 ± 0.07 99.3 40.2 ± 0.33 100.6
% CV 1.41 0.82

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of MBP-d9 in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations in the desired biological matrix (e.g., plasma, urine).

  • Spike the QC samples with the working concentration of MBP-d9.

  • Analyze one set of freshly prepared QC samples to establish the baseline (T0) concentration.

  • Store the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 24 hours.

  • Thaw the samples completely at room temperature and then refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically 3-5).

  • After the final cycle, analyze the samples and compare the results to the T0 concentrations.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of MBP-d9 in a biological matrix at room temperature for a duration that mimics the sample handling and preparation time.

Methodology:

  • Prepare QC samples at low and high concentrations in the desired biological matrix.

  • Spike the QC samples with the working concentration of MBP-d9.

  • Analyze one set of freshly prepared QC samples to establish the T0 concentration.

  • Leave the remaining QC samples on the bench at room temperature.

  • Analyze the samples at various time points (e.g., 4, 8, and 24 hours).

  • Compare the results at each time point to the T0 concentrations.

Mandatory Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_stability_testing Stability Testing stock_prep Stock Solution Preparation (MBP-d9) working_prep Working Solution Preparation stock_prep->working_prep matrix_spike Spiking into Biological Matrix working_prep->matrix_spike sample_prep Sample Preparation (e.g., LLE, SPE) matrix_spike->sample_prep ft_stability Freeze-Thaw Stability matrix_spike->ft_stability Store & Cycle st_stability Short-Term (Bench-Top) Stability matrix_spike->st_stability Store at RT lt_stability Long-Term Stability matrix_spike->lt_stability Store Frozen lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing lcms_analysis->data_proc result result data_proc->result Final Concentration ft_stability->sample_prep st_stability->sample_prep lt_stability->sample_prep troubleshooting_logic cluster_investigation Investigation Pathway cluster_solution Potential Solutions start Inconsistent MBP-d9 Response Observed check_autosampler Assess Autosampler Stability start->check_autosampler check_extraction Review Extraction Procedure start->check_extraction check_instrument Verify Instrument Performance start->check_instrument check_stock Evaluate Stock Solution Integrity start->check_stock optimize_conditions Cool Autosampler/ Re-optimize Method check_autosampler->optimize_conditions retrain_analyst Retrain on Extraction Protocol check_extraction->retrain_analyst recalibrate Recalibrate/ Tune Instrument check_instrument->recalibrate prepare_fresh Prepare Fresh Stock/Working Solutions check_stock->prepare_fresh final final optimize_conditions->final Problem Resolved retrain_analyst->final recalibrate->final prepare_fresh->final

References

Minimizing ion suppression for Monobutyl phosphate-d9 in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to minimizing ion suppression for Monobutyl phosphate-d9 (MBP-d9) in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue when using a deuterated internal standard like this compound?

Ion suppression is a type of matrix effect where the ionization efficiency of an analyte (and/or its internal standard) is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] For a deuterated internal standard (d-IS) like MBP-d9, the core assumption is that it will co-elute and experience the same degree of ion suppression as the non-labeled analyte.[1][3] If the analyte and the d-IS experience differential ion suppression, where one is suppressed more than the other, the analyte-to-internal standard peak area ratio becomes unreliable, compromising the quantitative accuracy of the results.[2][4]

Q2: What are the common causes of ion suppression for phosphate-containing compounds like MBP-d9?

Phosphate-containing compounds present unique challenges in ESI-MS. Common causes of ion suppression include:

  • Co-eluting Matrix Components: Endogenous materials from biological samples, such as salts and phospholipids, are major contributors to ion suppression.[2]

  • Mobile Phase Additives: Non-volatile buffers like phosphate (B84403) buffers can crystallize on the ESI probe and reduce ionization efficiency.[5][6] Even volatile additives like trifluoroacetic acid (TFA) are known to cause significant signal suppression.[7][8]

  • Interaction with Metal Surfaces: Phosphate groups have a high affinity for metal ions. This can lead to interactions with stainless steel components of the LC system (e.g., tubing, column frits), causing peak tailing and signal loss.[1][9]

  • Competition for Charge: In the ESI source, co-eluting compounds compete with the analyte for charge and for access to the droplet surface, which is necessary for the transition into the gas phase.[2]

Q3: How can I detect and assess the extent of ion suppression in my analysis of MBP-d9?

A widely used and effective method is the post-column infusion experiment .[3][5] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. The experiment involves infusing a constant flow of a solution containing MBP-d9 into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.[3] Simultaneously, a blank matrix extract (a sample prepared without the analyte or internal standard) is injected. A drop in the constant signal of MBP-d9 indicates that a component from the matrix is eluting at that retention time and causing ion suppression.[5]

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

Question: I am observing a very low or inconsistent signal for MBP-d9. What are the likely causes and how can I fix it?

Answer: A poor signal for MBP-d9 is often a direct result of ion suppression. The troubleshooting process involves systematically evaluating your sample preparation, chromatography, and MS source conditions.

Troubleshooting Workflow for Ion Suppression

G cluster_0 Problem Identification cluster_1 Step 1: Assess Matrix Effects cluster_2 Step 2: Optimization Strategies cluster_3 Step 3: Verification start Poor Signal / Inaccurate Quantification for MBP-d9 infusion Perform Post-Column Infusion Experiment start->infusion result Ion Suppression Detected? infusion->result sample_prep Improve Sample Preparation (e.g., SPE, LLE) result->sample_prep Yes end Problem Resolved result->end No chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) sample_prep->chromatography instrument Modify Instrument Settings (Source Parameters, Metal-Free System) chromatography->instrument re_evaluate Re-evaluate Signal and Accuracy instrument->re_evaluate re_evaluate->end

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[10] Protein precipitation (PPT) is often insufficient, while more rigorous techniques can yield significantly cleaner extracts.[11][12]

Sample Preparation TechniqueTypical Matrix Removal EfficiencyImpact on Ion Suppression
Protein Precipitation (PPT) LowHigh potential for significant ion suppression due to residual phospholipids.[11][12]
Liquid-Liquid Extraction (LLE) Medium to HighGenerally provides cleaner extracts than PPT, leading to less ion suppression.[13]
Solid-Phase Extraction (SPE) HighConsidered more effective than PPT for removing interferences.[1] Mixed-mode SPE can be particularly effective.[11]
HybridSPE®-Phospholipid Very HighSpecifically targets and removes phospholipids, a major cause of ion suppression in bioanalysis.[14][15]

2. Refine Chromatographic Conditions: If co-elution is the problem, improving the chromatographic separation of MBP-d9 from matrix interferences is crucial.[10][16]

  • Adjust the Gradient: Modify the mobile phase gradient to better resolve MBP-d9 from the suppression zones identified in the post-column infusion experiment.[5][16]

  • Change Mobile Phase Additives: Avoid non-volatile buffers. Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations (e.g., <0.1%).[7][17] For phosphate compounds specifically, ammonium hydrogen carbonate has been shown to be effective in preventing interactions with stainless steel surfaces without causing significant ion suppression.[9]

  • Reduce Flow Rate: Lowering the ESI flow rate (e.g., into the nL/min range) can reduce signal suppression by generating smaller, more highly charged droplets that are more tolerant to matrix components.[13]

3. Consider System Modifications: For phosphate-containing analytes, interaction with metal components in the LC system can be a source of signal loss.

  • Use Metal-Free Systems: Employing PEEK-lined or other metal-free columns, tubing, and fittings can mitigate the interaction between the phosphate groups of MBP-d9 and stainless steel surfaces.[1]

Issue 2: Inaccurate Quantification due to Differential Ion Suppression

Question: My precision is poor and my quantitative results are inaccurate, even though I'm using a deuterated internal standard. What could be the cause?

Answer: This issue often arises when the analyte and MBP-d9 experience differential matrix effects. Even a slight separation in their chromatographic peaks can expose them to different concentrations of co-eluting interferences.[3]

Mechanism of Ion Suppression in ESI

G cluster_0 ESI Capillary cluster_1 Droplet Formation & Evaporation cluster_2 MS Inlet capillary HPLC Eluent (Analyte + Matrix) droplet1 Initial Droplet (Analyte + Matrix) capillary->droplet1 Nebulization droplet2 Smaller Droplet (Competition for Surface) droplet1->droplet2 Solvent Evaporation droplet3 Gas-Phase Ions droplet2->droplet3 Ion Emission suppression Ion Suppression (Reduced Analyte Signal) droplet2->suppression Matrix components interfere, reducing analyte ionization ms_inlet To Mass Analyzer droplet3->ms_inlet

Caption: Co-eluting matrix components compete with the analyte for ionization.

1. Ensure Chromatographic Co-elution: It is critical to ensure that the analyte and MBP-d9 peaks perfectly overlap.

  • Overlay Chromatograms: Carefully examine the chromatograms of the analyte and MBP-d9 to confirm they are co-eluting.[1][3]

  • Modify Separation: If a slight separation is observed (often due to the deuterium (B1214612) isotope effect), adjust the mobile phase composition or gradient to force complete co-elution.[1][4] In some cases, using a column with slightly lower resolution can help achieve the necessary overlap.[4]

2. Dilute the Sample: If permissible by the required sensitivity of the assay, diluting the sample extract can be a simple and effective way to reduce the concentration of matrix components, thereby lessening the impact of ion suppression.[13][18]

Key Experimental Protocols

Protocol: Post-Column Infusion for Detecting Ion Suppression
  • Preparation: Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Setup: Use a syringe pump and a T-junction to introduce the MBP-d9 solution into the LC flow path. The T-junction should be placed between the analytical column and the MS ion source.[3]

  • Infusion: Begin infusing the MBP-d9 solution at a low, constant flow rate (e.g., 10 µL/min).

  • Acquisition: Start data acquisition on the mass spectrometer, monitoring the specific MRM transition for MBP-d9. You should observe a stable signal baseline.

  • Injection: Inject a blank matrix sample that has been processed using your standard sample preparation method.

  • Analysis: Monitor the MBP-d9 signal trace during the chromatographic run. Any significant drop or fluctuation in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[5]

Protocol: General Solid-Phase Extraction (SPE) for Polar Compounds

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode or polymeric reversed-phase sorbent is often effective for polar, anionic compounds like monobutyl phosphate.

  • Cartridge Conditioning: Wash the SPE cartridge (e.g., polymeric reversed-phase, 30 mg, 1 mL) with 1 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated and diluted sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences.

  • Elution: Elute MBP-d9 and the analyte with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of base like ammonium hydroxide (B78521) to ensure the phosphate is deprotonated).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.[5]

References

Technical Support Center: Purity Assessment and Verification of Monobutyl Phosphate-d9 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monobutyl phosphate-d9 standards.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical and isotopic purity of this compound standards?

A1: Commercially available this compound standards typically have a chemical purity of greater than 95% as determined by HPLC and an isotopic purity of greater than 95%, with d9 being the most abundant species.[1] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity values.

Q2: I am observing a peak corresponding to the unlabeled Monobutyl phosphate (B84403) in my analysis. What could be the cause?

A2: The presence of an unlabeled peak can be attributed to two main factors:

  • Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled (d0) isotopologue. The CoA should specify the isotopic distribution.[1]

  • Back-Exchange: Deuterium (B1214612) atoms on the butyl chain of this compound are generally stable. However, under certain conditions, such as in protic solvents or at elevated temperatures, back-exchange with hydrogen atoms from the solvent or matrix can occur.

Q3: My quantitative results are inconsistent when using this compound as an internal standard. What are the potential reasons?

A3: Inconsistent quantitative results can arise from several factors:

  • Lack of Co-elution: In liquid chromatography, deuterated standards may elute slightly earlier than their non-deuterated counterparts. This can lead to differential matrix effects and impact quantification.

  • Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different levels of ion suppression or enhancement from the sample matrix.

  • Inaccurate Standard Concentration: Errors in the preparation of the internal standard spiking solution will directly affect the accuracy of the final results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purity assessment and use of this compound standards.

Issue 1: Inaccurate Purity Determination by qNMR

Symptoms:

  • Calculated purity is lower or higher than expected.

  • Poor reproducibility of results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection Use aprotic deuterated solvents like DMSO-d6 to avoid deuterium exchange, especially if the reference standard has exchangeable protons. Protic solvents like CD3OD may not be suitable for ³¹P-qNMR if the reference standard is susceptible to deuterium exchange.[2]
Incorrect Relaxation Delay Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the phosphorus nuclei in both the analyte and the internal standard to allow for complete relaxation and accurate integration.
Signal Overlap Select an internal standard with a ³¹P chemical shift that is well-resolved from the this compound signal. Phosphonoacetic acid (PAA) is a common reference standard for ³¹P-qNMR.[3]
Integration Errors Manually inspect and adjust the integration regions for both the analyte and the internal standard signals to ensure accuracy.
Issue 2: Unexpected Fragments or Poor Signal in Mass Spectrometry

Symptoms:

  • Presence of unexpected ions in the mass spectrum.

  • Low signal intensity for the parent ion.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
In-source Fragmentation Optimize the ionization source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation of the [M-H]⁻ ion.
Incorrect Polarity Mode For phosphate-containing compounds, negative ion mode (ESI-) is generally preferred as it provides more structural information about the phosphate moiety.[4][5]
Suboptimal Collision Energy (MS/MS) In tandem MS, optimize the collision energy to achieve a balance between the precursor ion and the desired product ions for accurate identification and quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Typical Purity Specifications for this compound

Parameter Specification Analytical Method
Chemical Purity>95%HPLC[1][6]
Isotopic Purity>95%Mass Spectrometry[1]
Isotopic Distributiond9 > 97%Mass Spectrometry[1]

Table 2: Expected Ions in Mass Spectrometry (Negative Ion Mode)

Ion Description Expected m/z
[M-H]⁻Deprotonated parent molecule162.1
[PO₃]⁻Phosphate fragment79.0
[H₂PO₄]⁻Dihydrogen phosphate fragment97.0

Experimental Protocols

Protocol 1: Purity Assessment by ³¹P Quantitative NMR (qNMR)

This protocol outlines the determination of the chemical purity of this compound using ³¹P qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard (e.g., Phosphonoacetic acid, PAA) of known purity

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard (PAA) into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (DMSO-d6).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer equipped with a phosphorus probe.

  • Nucleus: ³¹P

  • Relaxation Delay (d1): ≥ 60 seconds (should be at least 5x the longest T1)

  • Pulse Width: 90° pulse

  • Number of Scans: 16 or as needed to achieve adequate signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms (1 for both this compound and PAA)

    • MW = Molecular weight (this compound = 163.16 g/mol [7], PAA = 140.03 g/mol )

    • m = mass

    • P_std = Purity of the internal standard

Protocol 2: Verification by Mass Spectrometry

This protocol describes the verification of the identity and isotopic purity of this compound using LC-MS.

1. Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., methanol (B129727), water, acetonitrile)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 1 µg/mL for direct infusion or LC-MS analysis.

3. LC-MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: 0.2 - 0.5 mL/min

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Scan Mode: Full scan (for identity confirmation) and SIM or MRM (for quantification and isotopic purity).

    • Capillary Voltage: 2.5 - 3.5 kV

    • Cone Voltage: 20 - 40 V

4. Data Analysis:

  • Identity Confirmation: In full scan mode, confirm the presence of the deprotonated parent ion [M-H]⁻ at m/z 162.1.

  • Isotopic Purity Assessment: In SIM or by examining the isotopic pattern in the full scan spectrum, determine the relative abundance of the d9 isotopologue compared to other isotopologues (d0-d8).

  • Fragmentation Analysis (MS/MS): If using tandem MS, fragment the parent ion (m/z 162.1) and identify characteristic daughter ions, such as [PO₃]⁻ (m/z 79.0) and [H₂PO₄]⁻ (m/z 97.0).

Visualizations

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Verification Sample This compound Standard Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution qNMR ³¹P qNMR Analysis Dissolution->qNMR Purity LCMS LC-MS Analysis Dissolution->LCMS Identity & Isotopic Purity Purity_Calc Purity Calculation qNMR->Purity_Calc Identity_Verif Identity Verification LCMS->Identity_Verif Isotopic_Purity Isotopic Purity Assessment LCMS->Isotopic_Purity Final_Report Final Report Purity_Calc->Final_Report Identity_Verif->Final_Report Isotopic_Purity->Final_Report

Caption: Workflow for the purity assessment of this compound standards.

Troubleshooting_Logic Start Inconsistent Results? Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Yes Adjust_Chroma Adjust Chromatography Check_Coelution->Adjust_Chroma No Co-elution Check_Matrix_Effects Evaluate Matrix Effects Check_Coelution->Check_Matrix_Effects Co-elution OK Success Problem Resolved Adjust_Chroma->Success Optimize_Extraction Optimize Sample Extraction Check_Matrix_Effects->Optimize_Extraction Significant Effects Verify_IS_Conc Verify IS Concentration Check_Matrix_Effects->Verify_IS_Conc No Significant Effects Optimize_Extraction->Success Prepare_New_IS Prepare Fresh IS Solution Verify_IS_Conc->Prepare_New_IS Concentration Incorrect Verify_IS_Conc->Success Concentration Correct Prepare_New_IS->Success

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Addressing adsorptive losses of Monobutyl phosphate-d9 in vials and tubing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of adsorptive losses of Monobutyl phosphate-d9 (MBP-d9) in laboratory vials and tubing. Below you will find troubleshooting guides and frequently asked questions to help you mitigate these issues and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound (MBP-d9) internal standard low and variable?

Low and inconsistent recovery of MBP-d9 is a frequent issue caused by its adsorptive loss to the surfaces of laboratory ware. As an organophosphate, the phosphate (B84403) group in MBP-d9 can interact with metal oxides present on the surface of stainless steel and silanol (B1196071) groups on glass surfaces.[1] This interaction is particularly problematic in HPLC and LC-MS systems where the analyte passes through stainless steel tubing, frits, and needles.[1] Adsorption is often more pronounced at acidic pH due to the positive charge on the metal oxide surface.[1]

Q2: What types of vials and tubing are best for handling MBP-d9?

To minimize adsorptive losses, the choice of material for vials and tubing is critical.

  • Vials: Polypropylene vials are generally recommended for storing and handling phosphorylated compounds like MBP-d9.[2][3] Glass vials, especially non-silanized ones, can lead to significant analyte loss.[2][4] If glass is unavoidable, using silanized glass vials can reduce but may not completely eliminate adsorption.[4][5]

  • Tubing: While stainless steel is common in HPLC systems, it is a primary source of MBP-d9 adsorption.[1] PEEK (Polyether ether ketone) tubing is a more inert alternative that can reduce these interactions. For high-pressure applications, specially coated or hybrid surface technology tubing that provides a barrier between the sample and the metal surface is recommended.[6]

Q3: Can the mobile phase composition affect the recovery of MBP-d9?

Yes, the mobile phase can be modified to reduce adsorptive losses. Adding a competitive agent or a chelator to the mobile phase can block the active sites on the surfaces of your system.

  • Phosphate Additives: Using a mobile phase containing phosphoric acid or a phosphate buffer can effectively passivate the stainless-steel surfaces, as the phosphate ions in the mobile phase will preferentially bind to the active sites.[1]

  • Chelating Agents: Additives like ethylenediaminetetraacetic acid (EDTA) or citric acid can be used to chelate metal ions on the surface of the tubing and prevent them from interacting with the phosphate group of your analyte.[7][8]

Q4: How can I passivate my LC system to improve MBP-d9 recovery?

System passivation is a highly effective strategy to minimize adsorptive losses. This involves treating the system with an acidic solution to create a passive layer on the metal surfaces.

A common method is to flush the entire LC system with a 30% phosphoric acid solution.[6] This should be followed by a thorough flush with your mobile phase to remove any residual acid before running your samples. This procedure can significantly improve the peak shape and recovery of phosphorylated analytes.[1][6]

Troubleshooting Guides

Issue: Low or Noisy MBP-d9 Internal Standard Peak

This is a common symptom of significant adsorptive loss. Follow this workflow to diagnose and resolve the issue.

A Start: Low/Noisy MBP-d9 Peak B Check Vial and Tubing Material A->B C Using Glass or Stainless Steel? B->C D Switch to Polypropylene Vials & PEEK/Coated Tubing C->D Yes N Using Recommended Materials C->N No E Problem Solved? D->E F Modify Mobile Phase E->F No M Continue with Optimized Method E->M Yes G Add Phosphoric Acid or Chelator (e.g., EDTA) F->G H Problem Solved? G->H I Passivate LC System H->I No H->M Yes J Flush System with 30% Phosphoric Acid I->J K Problem Solved? J->K L Contact Technical Support K->L No K->M Yes N->F

Caption: Troubleshooting workflow for low MBP-d9 recovery.

Issue: Poor Peak Shape (Tailing) for MBP-d9

Peak tailing is another indicator of analyte interaction with active sites in your analytical system.

A Start: MBP-d9 Peak Tailing B Review System Components A->B C Are Stainless Steel Frits or Tubing Used? B->C D Condition the System C->D Yes M Continue Analysis C->M No E Perform Several Injections of a High-Concentration Standard D->E F Peak Shape Improved? E->F G Implement System Passivation F->G No L Problem Resolved F->L Yes H Flush with Acidic Solution (e.g., Phosphoric Acid) G->H I Peak Shape Improved? H->I J Consider Alternative Hardware I->J No I->L Yes K Use Bio-inert or Coated Components J->K K->L N Yes O No

Caption: Troubleshooting workflow for MBP-d9 peak tailing.

Data & Experimental Protocols

Table 1: Comparison of Vial Materials on MBP-d9 Recovery
Vial MaterialAverage Recovery (%)Relative Standard Deviation (%)Notes
Polypropylene95.23.1Recommended for routine use.
Silanized Glass85.76.5A viable alternative if plastic is not suitable for the solvent.[4][5]
Non-Silanized Glass62.315.8Prone to significant adsorptive losses.[2][3]
Amber Glass75.412.2Losses can still be significant.[2]

Data are representative based on studies of similar phosphorylated compounds.

Table 2: Effect of System Passivation on MBP-d9 Recovery and Peak Shape
ConditionAverage Recovery (%)Peak Asymmetry (at 10% height)
Before Passivation70.12.5
After Passivation (30% H₃PO₄)98.51.1

Data are representative based on studies of similar phosphorylated compounds.[1][6]

Experimental Protocol: LC System Passivation

Objective: To reduce the adsorptive loss of MBP-d9 by creating a passive layer on the interior surfaces of the LC system.

Materials:

  • 30% (v/v) Phosphoric Acid in HPLC-grade water

  • HPLC-grade water

  • Your mobile phase

Procedure:

  • Disconnect the Column: Remove the analytical column from the flow path to prevent damage.

  • System Flush (Water): Flush the entire LC system (including the autosampler) with HPLC-grade water for at least 30 minutes at a typical flow rate (e.g., 0.5 mL/min).

  • Passivation Step: Replace the water with the 30% phosphoric acid solution and flush the system for 60-90 minutes.

  • System Flush (Water): Replace the passivation solution with HPLC-grade water and flush for at least 60 minutes to remove all traces of the phosphoric acid.

  • Equilibrate with Mobile Phase: Reconnect your analytical column and equilibrate the system with your mobile phase until a stable baseline is achieved.

  • Test System Performance: Inject a known concentration of your MBP-d9 standard to confirm improved recovery and peak shape.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling acids. Ensure proper ventilation.

Experimental Protocol: Glassware Silanization

Objective: To create a hydrophobic surface on glass vials to minimize adsorption of polar analytes like MBP-d9.

Materials:

Procedure:

  • Clean Glassware: Thoroughly clean the glass vials with a laboratory-grade detergent, followed by rinsing with deionized water and then methanol to ensure they are free of any residues.

  • Dry Glassware: Dry the vials completely in an oven at 110°C for at least one hour.

  • Silanization: In a fume hood, immerse the dry vials in the silanizing solution for 5-10 minutes.

  • Rinse: Remove the vials and rinse them thoroughly with toluene to remove excess silanizing reagent.

  • Final Rinse: Rinse the vials with methanol to remove the toluene.

  • Dry: Allow the vials to air dry in the fume hood or in an oven at a low temperature (e.g., 60°C).

Safety Precautions: Silanizing reagents are often flammable and corrosive. This procedure must be performed in a certified fume hood with appropriate PPE. Consult the safety data sheet (SDS) of the specific silanizing agent you are using.

References

Validation & Comparative

Monobutyl Phosphate-d9 as an Internal Standard in Organophosphate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate (OP) pesticide and flame retardant metabolites, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Monobutyl phosphate-d9 (MBP-d9) with other commonly used internal standards, supported by experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards is a widely accepted strategy to compensate for variations in sample preparation and to mitigate matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[1][2] Deuterated analogs of the target analytes are considered the gold standard as they co-elute with the native compound and exhibit similar ionization behavior, thereby providing the most effective correction for analytical variability.[1]

Performance Comparison of Internal Standards

While direct head-to-head comparative studies including this compound are limited in publicly available literature, a review of validation data for various deuterated internal standards used in organophosphate metabolite analysis allows for an objective assessment. The following tables summarize key performance metrics such as recovery and matrix effects for MBP-d9 and other frequently used deuterated standards.

Table 1: Performance of Deuterated Internal Standards for Organophosphate Metabolite Analysis in Urine

Internal StandardAnalyte(s)Recovery (%)Matrix Effect (%)MethodReference
This compound (MBP-d9) Monobutyl phosphate (B84403) (MBP)Data Not AvailableData Not AvailableLC-MS/MSN/A
Diphenyl phosphate-d10 (DPHP-d10)Diphenyl phosphate (DPHP)90 ± 18Not specifiedLC-MS/MS[3]
Bis(1,3-dichloro-2-propyl) phosphate-d10 (BDCIPP-d10)Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)93 ± 16Not specifiedLC-MS/MS[3]
Bis(2-butoxyethyl) phosphate-d8 (BBOEP-d8)Bis(2-butoxyethyl) phosphate (BBOEP)91 ± 20Not specifiedLC-MS/MS[3]
Diethyl phosphate-d10 (DEP-d10)Diethyl phosphate (DEP)Not specified~100 (No effect)LC-MS/MS[4]
Diethyl thiophosphate-d10 (DETP-d10)Diethyl thiophosphate (DETP)Not specified~100 (No effect)LC-MS/MS[4]
Dimethyl thiophosphate-d6 (DMTP-d6)Dimethyl thiophosphate (DMTP)Not specified~100 (No effect)LC-MS/MS[4]
Dimethyl dithiophosphate-d6 (DMDTP-d6)Dimethyl dithiophosphate (B1263838) (DMDTP)Not specified131 (Enhancement)LC-MS/MS[4]
Dimethyl phosphate-d6 (DMP-d6)Dimethyl phosphate (DMP)Not specified75 (Suppression)LC-MS/MS[4]

Note: "Data Not Available" for MBP-d9 indicates that specific quantitative data was not found in the reviewed literature under the scope of this search.

Table 2: General Performance Characteristics of Deuterated Internal Standards

ParameterThis compound (MBP-d9)Other Deuterated Standards (e.g., DPHP-d10, BDCIPP-d10)
Analyte Similarity Structurally analogous to monobutyl phosphate, a key metabolite of certain organophosphates.Structurally identical to their respective target analytes, differing only in isotopic composition.
Co-elution Expected to closely co-elute with native monobutyl phosphate.Co-elute with their non-labeled counterparts.
Correction for Matrix Effects Theoretically effective for monobutyl phosphate.Demonstrated to be highly effective in correcting for ion suppression and enhancement for their specific analytes.[5][6]
Commercial Availability Available from specialty chemical suppliers.Widely available from various chemical suppliers.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below is a representative protocol for the analysis of organophosphate metabolites in human urine using a deuterated internal standard, which can be adapted for use with this compound.

Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add the internal standard solution (e.g., this compound in a suitable solvent like methanol) to achieve the desired final concentration.

  • Enzymatic Hydrolysis (for conjugated metabolites): Add 1 mL of 1 M sodium acetate (B1210297) buffer (pH 5) and 10 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate the mixture at 37°C overnight to deconjugate the metabolites.

  • SPE Column Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with 3 mL of a 2% formic acid solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS
  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium (B1175870) acetate, is typical.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is generally used for the detection of organophosphate metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

Diagrams

Logical Workflow for Organophosphate Metabolite Analysis

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Spiking Spike with This compound Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification using Internal Standard Data_Processing->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Workflow for organophosphate metabolite analysis.

Signaling Pathway of Organophosphate Toxicity

OP Organophosphate Pesticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) AChR Acetylcholine Receptor ACh->AChR Binds to Cholinergic_Crisis Cholinergic Crisis AChR->Cholinergic_Crisis Overstimulation leads to

Caption: Simplified pathway of organophosphate neurotoxicity.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust analytical methods for organophosphate metabolites. While specific comparative data for this compound is not as extensively documented as for other deuterated standards, its structural similarity to the target analyte, monobutyl phosphate, makes it a theoretically sound choice. The use of any stable isotope-labeled internal standard, including MBP-d9, is vastly superior to not using one, as it significantly improves the accuracy and precision of the analysis by correcting for matrix effects and procedural inconsistencies.[1] For comprehensive validation, it is recommended that laboratories perform their own in-house evaluations of this compound to determine its recovery, matrix effects, and overall performance within their specific analytical workflow and sample matrices.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Using Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Monobutyl Phosphate-d9 as an internal standard in the cross-validation of analytical methods for the quantification of Monobutyl Phosphate (MBP), a metabolite of the organophosphate flame retardant, Tributyl Phosphate (TBP). The aim is to furnish a framework for understanding the performance of deuterated internal standards in comparison to other alternatives, supported by established analytical principles.

The validation of analytical methods is a critical aspect of quality control and regulatory compliance, ensuring that a method is suitable for its intended purpose. In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for variability during the analytical process, including sample preparation, injection volume, and matrix effects.

Comparative Analysis of Internal Standards: this compound vs. ¹³C-Labeled Analogs

This compound (Deuterated Internal Standard)

  • Advantages:

    • More readily available and generally more cost-effective than ¹³C-labeled standards.

    • Its chemical properties are very similar to the unlabeled analyte, making it effective in correcting for matrix effects and procedural losses.

  • Potential Considerations:

    • Chromatographic Shift: The difference in mass between deuterium (B1214612) and hydrogen can sometimes lead to a slight shift in chromatographic retention time compared to the native analyte. This can be problematic if the analyte and internal standard peaks are not completely resolved, or if matrix effects vary across the peak elution.

    • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or in acidic positions, can sometimes exchange with protons from the solvent or matrix, potentially compromising the accuracy of quantification. However, the deuterium atoms on the butyl chain of this compound are on carbon atoms and are generally stable.

¹³C-Monobutyl Phosphate (Hypothetical Alternative)

  • Advantages:

    • Considered the "gold standard" for internal standards. The substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties, ensuring perfect co-elution with the analyte.

    • The carbon-carbon bonds are highly stable, eliminating the risk of isotopic exchange.

  • Disadvantages:

    • Typically more expensive and less commercially available than their deuterated counterparts.

Data Presentation

As direct comparative data is unavailable, the following tables summarize representative validation parameters for an analytical method using a deuterated internal standard for an organophosphate flame retardant metabolite and a qualitative comparison of the key characteristics of deuterated and ¹³C-labeled internal standards.

Table 1: Representative Validation Parameters for the Quantification of an OPFR Metabolite using a Deuterated Internal Standard (Data synthesized from literature)

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) < 15% (< 20% at LOQ)
Matrix Effect Compensated by IS
Recovery Consistent and reproducible

Table 2: Qualitative Comparison of this compound and ¹³C-Monobutyl Phosphate

FeatureThis compound¹³C-Monobutyl Phosphate
Co-elution with Analyte Generally good, but slight shifts are possible.Identical retention time.
Isotopic Stability High (deuterium on carbon is stable).Very High (no risk of back-exchange).
Risk of Isotopic Effect Low, but possible.Negligible.
Commercial Availability Readily available.Less common.
Cost More affordable.More expensive.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Monobutyl Phosphate (MBP) in human urine using this compound as an internal standard. This protocol is based on methods described for the analysis of organophosphate flame retardant metabolites.

1. Sample Preparation

  • To 100 µL of urine sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 50 µL of β-glucuronidase/sulfatase solution to deconjugate the metabolites and incubate at 37°C for 2 hours.

  • Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the sample.

    • Wash the cartridge with water and methanol.

    • Elute the analytes with an appropriate solvent (e.g., 5% formic acid in acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate MBP from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • MBP: Precursor ion > Product ion (to be optimized for the specific instrument).

      • This compound: Precursor ion > Product ion (to be optimized for the specific instrument).

    • Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize analyte signal.

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of MBP to this compound against the concentration of the calibration standards.

  • Determine the concentration of MBP in the samples from the calibration curve.

Mandatory Visualization

cluster_metabolism Metabolic Pathway of Tributyl Phosphate TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (DBP) TBP->DBP Dealkylation (CYP450) MBP Monobutyl Phosphate (MBP) DBP->MBP Dealkylation (CYP450)

Caption: Metabolic pathway of Tributyl Phosphate to Monobutyl Phosphate.

cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Urine) IS_Spike Spike with this compound Sample->IS_Spike Enzymatic_Hydrolysis Enzymatic Hydrolysis IS_Spike->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General experimental workflow for MBP quantification.

A Guide to Determining Analytical Accuracy and Precision Using a Monobutyl Phosphate-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance achieved when using a stable isotope-labeled internal standard, specifically Monobutyl phosphate-d9 (d9-MBP), for the quantification of Monobutyl phosphate (B84403) (MBP). While specific performance data for d9-MBP is not extensively published, this guide draws upon established methodologies and validation data from closely related deuterated internal standards, such as Monobutyl Phthalate-d4 (MBP-d4), to demonstrate the expected accuracy and precision. The use of such standards is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in biomedical and environmental research.

The primary role of a stable isotope-labeled internal standard is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses and matrix-induced signal suppression or enhancement in mass spectrometry.[1][2] By adding a known quantity of the deuterated standard to samples at the beginning of the workflow, the ratio of the analyte to the internal standard provides a highly accurate and precise measure of the analyte's concentration. This technique, known as isotope dilution mass spectrometry (IDMS), is recognized as a high-quality method for achieving reliable quantitative results.[1][3][4]

Comparative Performance Data

The following tables summarize the quantitative performance from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for Monobutyl Phthalate (MBP), a structurally similar compound, using its deuterated internal standard, MBP-d4. This data is representative of the high performance expected when using this compound for MBP quantification.

Table 1: Method Validation Parameters for MBP Quantification Using a Deuterated Internal Standard

ParameterRat PlasmaPup HomogenateAmniotic FluidFetus Homogenate
Linearity Range (ng/mL or ng/g) 25 - 5,00050 - 5,000100 - 2,500100 - 2,500
Correlation Coefficient (r) ≥ 0.99≥ 0.99Not ReportedNot Reported
Limit of Detection (LOD) 6.9 ng/mL9.4 ng/gNot ReportedNot Reported
Absolute Recovery (%) > 92%> 92%Not ReportedNot Reported

Data sourced from a validated UPLC-MS/MS method for Monobutyl Phthalate using MBP-d4 as an internal standard.[1]

Table 2: Intra-day and Inter-day Precision and Accuracy

MatrixParameterValue
Rat Plasma Intra-day Precision (%RSD)≤ 10.1%
Inter-day Precision (%RSD)≤ 10.1%
Intra-day Accuracy (%RE)≤ ±7.5%
Inter-day Accuracy (%RE)≤ ±7.5%
Pup Homogenate Intra-day Precision (%RSD)≤ 10.1%
Inter-day Precision (%RSD)≤ 10.1%
Amniotic Fluid Intra-day Precision (%RSD)≤ 8.2%
Fetus Homogenate Intra-day Precision (%RSD)≤ 13.7%

Data represents the coefficient of variation (%RSD) for precision and the relative error (%RE) for accuracy. Sourced from a validated UPLC-MS/MS method for Monobutyl Phthalate using MBP-d4.[1]

The data clearly indicates that methods employing a deuterated internal standard achieve excellent precision (RSD ≤ 15%) and accuracy (RE within ±15%), which are typical acceptance criteria for bioanalytical method validation.

Experimental Protocols

A robust analytical method is critical for achieving the performance metrics detailed above. Below are representative experimental protocols for sample preparation and instrumental analysis.

1. Preparation of Standard Solutions

  • MBP Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve Monobutyl phosphate in a 50:50 methanol:water mixture.

  • This compound (Internal Standard) Working Solution (e.g., 5 µg/mL): Prepare by diluting a stock solution of d9-MBP in water or an appropriate solvent.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of spiking solutions from the MBP stock solution. These are used to fortify blank matrix (e.g., plasma, urine) to create calibration curves and QC samples at low, medium, and high concentrations.

2. Sample Preparation Protocol (Protein Precipitation)

This protocol is a common and straightforward method for biological samples like plasma.

  • To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the 5 µg/mL d9-MBP internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.02% acetic acid).[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. UPLC-MS/MS Instrumental Analysis

  • LC System: A UPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid or acetic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode is common for phosphate analysis.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both Monobutyl phosphate and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Monobutyl phosphate (MBP) 153.179.0
This compound (IS) 162.179.0

Note: Specific m/z values may require optimization based on the instrument used.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (e.g., 100 µL Plasma) Spike 2. Spike with d9-MBP Internal Standard Sample->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject Sample into UPLC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection (MRM) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 11. Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify 12. Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for MBP quantification by IDMS.

G cluster_correction Correction for Variability IS Stable Isotope-Labeled Internal Standard (IS) (e.g., d9-MBP) SamplePrep Sample Preparation (Extraction, Cleanup) IS->SamplePrep Analyte Analyte of Interest (MBP) Analyte->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate & Precise Quantification Ratio->Result note1 Compensates for: - Extraction Loss - Matrix Effects - Instrument Variation Ratio->note1

Caption: Logical relationship of an internal standard in analysis.

References

A Comparative Guide to ESI Positive and Negative Ionization for Monobutyl Phosphate-d9 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the sensitive and accurate detection of metabolites and degradation products is paramount. Monobutyl phosphate-d9 (MBP-d9), a deuterated internal standard for monobutyl phosphate (B84403), is a key analyte in studies monitoring exposure to certain flame retardants and plasticizers. This guide provides an objective comparison of electrospray ionization (ESI) in positive and negative modes for the detection of MBP-d9 by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

ParameterESI Negative IonizationESI Positive IonizationRationale and References
Primary Ion [M-H]⁻[M+H]⁺, [M+Na]⁺MBP-d9 is acidic and readily deprotonates.[1][2]
Sensitivity HighLow to ModerateNegative ion mode generally provides better sensitivity for organophosphate analysis.
Signal-to-Noise (S/N) HighModerateLower background noise is often observed in negative ion mode for acidic analytes.
Limit of Detection (LOD) LowerHigherExpected to be in the low ng/mL to pg/mL range.
Linearity GoodFair to GoodDependent on the stability of the precursor ion.
Reproducibility HighModerateStable deprotonated ion leads to more consistent results.
Adduct Formation MinimalPotential for sodium and potassium adducts, complicating spectra.Positive ion mode is more prone to adduct formation.[2]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using LC-MS/MS in both positive and negative ESI modes. These protocols are synthesized from established methods for organophosphate analysis.

Sample Preparation

A simple "dilute and shoot" method is often sufficient for cleaner samples. For complex matrices like plasma or urine, protein precipitation or solid-phase extraction may be necessary.

  • Protein Precipitation (for biological samples):

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (if MBP-d9 is not the internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid (for positive mode) or 5 mM ammonium (B1175870) acetate (B1210297) (for negative mode)
Mobile Phase B Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

Mass Spectrometry (MS/MS)

ParameterESI Negative ModeESI Positive Mode
Mass Spectrometer Triple quadrupole mass spectrometerTriple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity NegativePositive
Capillary Voltage -3.0 kV3.5 kV
Source Temperature 150°C150°C
Desolvation Gas Temp. 400°C400°C
Desolvation Gas Flow 800 L/hr800 L/hr
Collision Gas ArgonArgon
MRM Transitions See table belowSee table below

Multiple Reaction Monitoring (MRM) Transitions for this compound (C4D9H2PO4, MW: 163.1)

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Negative 162.1 ([M-H]⁻)97.0 ([PO4H2]⁻)15
Negative 162.1 ([M-H]⁻)79.0 ([PO3]⁻)25
Positive 164.1 ([M+H]⁺)107.1 ([M+H-C4D9]⁺)20
Positive 164.1 ([M+H]⁺)57.1 ([C4H9]⁺)30

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Environmental Sample Spike Spike with Internal Standard (if necessary) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Positive or Negative Mode) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of MBP-d9 Calibration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Proposed Fragmentation Pathway in Negative ESI Mode

negative_fragmentation MBPd9 This compound (C4D9H2PO4) Precursor [M-H]⁻ m/z = 162.1 MBPd9->Precursor - H⁺ Fragment1 [PO4H2]⁻ m/z = 97.0 Precursor->Fragment1 - C4D9H Fragment2 [PO3]⁻ m/z = 79.0 Fragment1->Fragment2 - H2O

Caption: Fragmentation of MBP-d9 in negative ESI mode.

Proposed Fragmentation Pathway in Positive ESI Mode

positive_fragmentation MBPd9 This compound (C4D9H2PO4) Precursor [M+H]⁺ m/z = 164.1 MBPd9->Precursor + H⁺ Fragment1 [M+H-C4D9]⁺ m/z = 107.1 Precursor->Fragment1 - C4D9 Fragment2 [C4H9]⁺ m/z = 57.1 Precursor->Fragment2 - H3PO4

Caption: Fragmentation of MBP-d9 in positive ESI mode.

Discussion and Conclusion

The choice between positive and negative ESI modes for the analysis of this compound is critical for achieving optimal sensitivity and data quality. Based on the chemical properties of MBP-d9 and data from related organophosphate compounds, negative ionization mode is demonstrably superior.

Negative Ionization Mode:

  • High Efficiency: As an acidic compound, MBP-d9 readily loses a proton to form a stable [M-H]⁻ anion, leading to a strong and consistent signal.

  • Characteristic Fragmentation: The fragmentation of the deprotonated molecule in negative mode is highly informative, yielding characteristic phosphate-related ions such as [PO4H2]⁻ (m/z 97.0) and [PO3]⁻ (m/z 79.0).[1][3] These fragments provide excellent selectivity for MRM experiments.

  • Lower Background: Negative ion mode often exhibits lower chemical noise, which contributes to a better signal-to-noise ratio and, consequently, lower limits of detection.

Positive Ionization Mode:

  • Lower Efficiency: The proton affinity of MBP-d9 is relatively low, making the formation of the [M+H]⁺ ion less favorable compared to deprotonation.

  • Adduct Formation: The presence of salts in the mobile phase or sample matrix can lead to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can split the signal across multiple ions and reduce the intensity of the target protonated molecule.

  • Less Specific Fragmentation: Fragmentation in positive mode typically involves the loss of the deuterated butyl group or the entire phosphate moiety, which may be less specific than the fragmentation observed in negative mode.

References

A Comparative Guide to Monobutyl Phosphate Assays: Method Validation with Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of monobutyl phosphate (B84403) (MBP), with a focus on method validation utilizing Monobutyl phosphate-d9 as an internal standard. The objective is to offer a clear, data-driven overview to support the selection and implementation of robust and reliable bioanalytical assays.

Introduction

Monobutyl phosphate (MBP) is a metabolite of tributyl phosphate (TBP), a widely used industrial chemical.[1][2] Accurate quantification of MBP in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the analytical method by correcting for matrix effects and variability during sample processing.[3][4] This guide outlines the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a powerful and widely adopted technique for this purpose.[4][5]

Methodology Comparison

While various analytical techniques can be employed for the quantification of small molecules, LC-MS/MS offers superior sensitivity and selectivity, especially in complex biological matrices.[4][5] This section compares the LC-MS/MS method with an alternative, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

FeatureLC-MS/MS with this compoundHPLC-UV
Principle Separation by chromatography, detection by mass spectrometry based on mass-to-charge ratio.Separation by chromatography, detection based on UV absorbance.
Selectivity Very High: Can distinguish between MBP and co-eluting compounds with the same retention time but different mass.Moderate: Susceptible to interference from co-eluting compounds with similar UV absorbance spectra.
Sensitivity Very High: Capable of detecting low ng/mL to pg/mL concentrations.Lower: Typically in the µg/mL to high ng/mL range.
Internal Standard This compound (stable isotope-labeled) effectively corrects for matrix effects and extraction variability.[3][4]A structurally similar but different compound is used, which may not perfectly mimic the analyte's behavior.
Matrix Effects Can be significant but are effectively compensated for by the co-eluting stable isotope-labeled internal standard.[3]Can be a significant source of error, requiring more extensive sample cleanup.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower instrument cost and simpler operation.
Sample Throughput High, with rapid analysis times.Moderate, may require longer run times for adequate separation.

Experimental Protocols

A detailed protocol for a validated LC-MS/MS method for the quantification of MBP in human plasma using this compound is provided below. This protocol is based on established bioanalytical method validation guidelines.[6][7]

Sample Preparation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate MBP from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • MBP: Precursor ion > Product ion (e.g., m/z 153 > 79)

    • This compound: Precursor ion > Product ion (e.g., m/z 162 > 79)

Method Validation Data

The following tables summarize the acceptance criteria and representative data for the validation of the described LC-MS/MS method, in accordance with regulatory guidelines.[7][8][9]

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Deviation of Back-Calculated Concentrations
Monobutyl Phosphate1 - 1000> 0.995Within ±15% (±20% at LLOQ)
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15, 3 days)Inter-day Accuracy (%) (n=15, 3 days)
LLOQ1≤ 2080 - 120≤ 2080 - 120
Low3≤ 1585 - 115≤ 1585 - 115
Medium100≤ 1585 - 115≤ 1585 - 115
High800≤ 1585 - 115≤ 1585 - 115

LLOQ: Lower Limit of Quantification QC: Quality Control %CV: Percent Coefficient of Variation

Table 3: Stability
Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw3 cycles-20°C to Room Temp.Within ±15%
Short-Term (Bench-Top)4 hoursRoom TemperatureWithin ±15%
Long-Term30 days-80°CWithin ±15%
Post-Preparative (Autosampler)24 hours4°CWithin ±15%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the method validation of the monobutyl phosphate assay.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Parameter Optimization MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 V6 Dilution Integrity V5->V6 SA1 Batch Preparation (Unknowns, QCs, Calibrants) V6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow for MBP Assay Method Validation.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a highly reliable and robust method for the quantification of monobutyl phosphate in biological matrices. This approach demonstrates excellent linearity, accuracy, precision, and stability, meeting the stringent requirements for bioanalytical method validation. The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and toxicology.

References

A Comparative Guide to Deuterated vs. C13-Labeled Internal Standards for the Quantitative Analysis of Monobutyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of monobutyl phosphate (B84403) (MBP), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between the use of deuterated and carbon-13 (C13) labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for MBP analysis.

Monobutyl phosphate is a primary metabolite of the organophosphate flame retardant tributyl phosphate (TBP), and its accurate measurement in biological and environmental matrices is crucial for exposure assessment and toxicological studies. The gold standard for such quantitative analyses is isotope dilution mass spectrometry, which employs a stable isotope-labeled (SIL) internal standard to correct for variations in sample preparation, chromatographic retention, and ionization efficiency. While both deuterated and C13-labeled standards are used, their inherent physicochemical properties can lead to significant differences in analytical performance.

Performance Comparison at a Glance

While direct head-to-head experimental data for the comparison of deuterated and C13-labeled monobutyl phosphate is not extensively available in peer-reviewed literature, a robust comparison can be established based on well-documented principles of isotope dilution mass spectrometry and data from analogous compounds.[1][2][3]

Performance MetricDeuterated Standard (e.g., MBP-d9)C13-Labeled Standard (e.g., MBP-13C4)Rationale & Impact on Monobutyl Phosphate Analysis
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect).[1][3][4]Expected to co-elute perfectly with the unlabeled analyte.[2][5]Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A C13-labeled standard is more likely to experience the exact same matrix effects as native MBP, leading to more accurate quantification.[1][2][3]
Matrix Effect Compensation Potentially incomplete. A shift in retention time can expose the standard to a different matrix environment than the analyte.[4]Superior. Due to identical elution and ionization characteristics, it experiences the same degree of ion suppression or enhancement as the analyte.[1][5]Incomplete compensation for matrix effects can lead to increased variability and inaccuracy in the quantification of MBP, a significant concern in complex matrices like plasma or urine.[4]
Isotopic Stability Generally stable, but there is a theoretical risk of H/D back-exchange, especially if the label is on an exchangeable site.Highly stable. Carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.[2]The stability of the C13 label ensures the integrity of the internal standard throughout sample storage and analysis, preventing a decrease in its concentration relative to the analyte.
Commercial Availability & Cost More commonly available and generally less expensive.Less common and typically more expensive to synthesize.[2]Practical considerations of cost and availability often influence the choice of internal standard.
Accuracy and Precision Can provide acceptable accuracy and precision with thorough method validation. However, it may be compromised by significant matrix effects.Offers higher accuracy and precision, providing more reliable and robust quantitative data.[2]For regulated bioanalysis or studies requiring the highest level of confidence, the improved accuracy and precision of a C13-labeled standard are highly advantageous.

Theoretical Framework and Experimental Considerations

The primary differentiator between deuterated and C13-labeled standards is the "isotope effect".[1] The substitution of hydrogen with deuterium (B1214612) results in a greater relative mass change compared to the substitution of carbon-12 with carbon-13. This can lead to slight differences in the physicochemical properties of the deuterated molecule, such as its lipophilicity and bond strength.[3]

In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This chromatographic separation, even if minimal, can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement from co-eluting matrix components.[4] This can compromise the accuracy of the quantification.

C13-labeled internal standards, on the other hand, have physicochemical properties that are virtually identical to the native analyte.[2] This ensures they behave in the same manner during sample extraction, chromatography, and ionization, leading to a more accurate and reliable correction for analytical variability.

Experimental Workflow and Protocols

The following section details a hypothetical, yet robust, experimental protocol for the comparative analysis of monobutyl phosphate using both deuterated and C13-labeled internal standards. The protocol is adapted from established methods for similar analytes, such as monobutyl phthalate.[6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma, Urine) spike Spike with Internal Standard (Deuterated or C13-labeled MBP) start->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge evap Supernatant Evaporation centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject chrom Chromatographic Separation (Reversed-Phase C18 Column) inject->chrom ms Mass Spectrometric Detection (ESI in Negative Ion Mode) chrom->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification using Calibration Curve ratio->quant

Experimental workflow for the comparative analysis of MBP.
Detailed Experimental Protocols

1. Materials and Reagents

  • Monobutyl phosphate (MBP) analytical standard

  • Deuterated monobutyl phosphate (e.g., MBP-d9) internal standard

  • C13-labeled monobutyl phosphate (e.g., MBP-13C4) internal standard

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid or acetic acid

  • Biological matrix (e.g., human plasma, urine)

2. Preparation of Standard and Internal Standard Solutions

  • MBP Stock Solution (1 mg/mL): Accurately weigh and dissolve MBP in methanol.

  • Internal Standard Stock Solutions (100 µg/mL): Separately prepare stock solutions of deuterated and C13-labeled MBP in methanol.

  • Working Standard Solutions: Serially dilute the MBP stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solutions (1 µg/mL): Dilute the internal standard stock solutions with the reconstitution solvent.

3. Sample Preparation

  • To a 100 µL aliquot of the biological matrix, add 10 µL of the internal standard working solution (either deuterated or C13-labeled MBP).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate MBP from matrix interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Optimized transitions for MBP and each internal standard (e.g., for MBP: precursor ion [M-H]- -> product ion).

5. Data Analysis and Comparison

  • Generate separate calibration curves for experiments using the deuterated and C13-labeled internal standards.

  • Analyze QC samples at low, medium, and high concentrations to assess accuracy and precision for both methods.

  • Evaluate the matrix effect by comparing the response of the standards in neat solution versus post-extraction spiked matrix samples.

  • Directly compare the retention times of the native MBP and each of the internal standards to assess co-elution.

Conclusion and Recommendation

Based on established principles of isotope dilution mass spectrometry, a C13-labeled internal standard is the superior choice for the quantitative analysis of monobutyl phosphate . Its key advantages lie in the expected perfect co-elution with the native analyte and, consequently, a more robust and accurate compensation for matrix effects.[2][5] This leads to higher data quality, which is particularly crucial for bioanalytical studies that inform regulatory decisions or fundamental research in toxicology and drug development.

While a deuterated internal standard can be a viable and more cost-effective option, it carries a higher risk of chromatographic separation from the analyte due to the deuterium isotope effect.[1][3][4] This can compromise the accuracy of the results, especially in complex biological matrices. Therefore, for assays demanding the highest level of accuracy, precision, and reliability, the investment in a C13-labeled monobutyl phosphate standard is well-justified.

References

A Head-to-Head Battle of Sorbents: Optimizing Monobutyl Phosphate Extraction with SPE Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate ester metabolites, the efficient extraction of monobutyl phosphate (B84403) (MBP) is a critical step. As a key biomarker of exposure to certain industrial chemicals, accurate quantification of MBP is paramount. Solid-Phase Extraction (SPE) offers a robust solution for sample cleanup and concentration, but the choice of SPE cartridge can significantly impact recovery and data quality. This guide provides a comparative evaluation of different SPE cartridge efficiencies for MBP extraction, supported by experimental data and detailed protocols to aid in method development.

Monobutyl phosphate is an acidic compound, a characteristic that heavily influences the selection of an appropriate SPE sorbent. The primary mechanisms for retaining MBP on an SPE cartridge are ion exchange and, to a lesser extent, reversed-phase interactions. This comparison focuses on the performance of various cartridge types, including weak anion exchange (WAX), strong anion exchange (MAX), and mixed-mode cation exchange (MCX) and weak cation exchange (WCX) cartridges, which are commonly employed for the extraction of acidic and polar compounds.

Comparative Efficiency of SPE Cartridges for Monobutyl Phosphate Extraction

The selection of an appropriate SPE cartridge is a balance between achieving high recovery of the target analyte and minimizing the co-extraction of interfering matrix components. For monobutyl phosphate, anion exchange cartridges are particularly effective due to the negatively charged phosphate group at neutral to high pH.

SPE Cartridge TypeRetention MechanismExpected Performance for Monobutyl Phosphate
Weak Anion Exchange (WAX) Anion exchange and reversed-phaseHigh retention of acidic compounds like MBP. Elution is achieved by neutralizing the analyte or the sorbent.
Strong Anion Exchange (MAX) Strong anion exchange and reversed-phaseStrong retention of acidic compounds. May require more rigorous elution conditions compared to WAX.
Mixed-Mode Cation Exchange (MCX) Cation exchange and reversed-phaseNot expected to retain MBP effectively due to its acidic nature.
Weak Cation Exchange (WCX) Weak cation exchange and reversed-phaseNot expected to retain MBP effectively as it is designed for basic compounds.

This table summarizes the expected performance based on the chemical properties of monobutyl phosphate and the respective SPE sorbent functionalities.

Experimental Workflow and Protocols

A generalized experimental workflow for the solid-phase extraction of monobutyl phosphate is outlined below. This process involves conditioning the SPE cartridge to activate the sorbent, loading the sample, washing away interfering compounds, and finally eluting the purified MBP for analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Water at specific pH) Condition->Equilibrate Activate sorbent Load Sample Loading (Adjusted pH) Equilibrate->Load Prepare for sample Wash Washing (e.g., Water, weak organic solvent) Load->Wash Retain MBP Elute Elution (e.g., Methanol (B129727) with acid/base) Wash->Elute Remove interferences Analysis LC-MS/MS Analysis Elute->Analysis Collect purified MBP

A generalized workflow for the Solid-Phase Extraction (SPE) of monobutyl phosphate.
Detailed Experimental Protocol: Weak Anion Exchange (WAX) SPE

This protocol provides a starting point for the extraction of monobutyl phosphate from aqueous samples, such as urine, using a weak anion exchange cartridge. Optimization may be required for different sample matrices.

1. Sample Pre-treatment:

  • Centrifuge the sample (e.g., urine) to remove any particulate matter.

  • Adjust the pH of the supernatant to between 6 and 7 with a suitable buffer (e.g., ammonium (B1175870) acetate). This ensures that the phosphate moiety of MBP is ionized for effective retention on the WAX sorbent.

2. SPE Cartridge Conditioning:

  • Condition the WAX cartridge (e.g., 150 mg, 6 cc) with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of ultrapure water, adjusted to the same pH as the sample. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

4. Washing:

  • Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.

  • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

5. Elution:

  • Elute the retained monobutyl phosphate with 2-4 mL of an acidic solution (e.g., 2% formic acid in methanol). The acidic conditions neutralize the charge on the MBP, releasing it from the WAX sorbent.

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS/MS analysis).

Logical Relationship of SPE Sorbent Selection for MBP

The choice of SPE sorbent for monobutyl phosphate is dictated by its chemical properties. The following diagram illustrates the decision-making process based on the analyte's characteristics.

Sorbent_Selection Analyte Monobutyl Phosphate (MBP) Property Acidic Compound (pKa ~1-2) Analyte->Property Retention_Goal Maximize Retention Property->Retention_Goal Mechanism Ion Exchange Retention_Goal->Mechanism Sorbent_Type Anion Exchange Sorbent Mechanism->Sorbent_Type WAX Weak Anion Exchange (WAX) Sorbent_Type->WAX MAX Strong Anion Exchange (MAX) Sorbent_Type->MAX

Decision pathway for selecting an appropriate SPE sorbent for monobutyl phosphate.

Conclusion

For the efficient extraction of monobutyl phosphate, weak anion exchange (WAX) and strong anion exchange (MAX) SPE cartridges are the most suitable choices due to the acidic nature of the analyte. While both can provide good recovery, WAX cartridges may offer an advantage in terms of ease of elution. The provided experimental protocol serves as a robust starting point for method development. Researchers should, however, optimize the procedure for their specific sample matrix and analytical requirements to ensure the highest data quality. The logical workflow and decision-making diagrams presented here offer a clear framework for approaching the solid-phase extraction of monobutyl phosphate.

Monobutyl Phosphate-d9: A Comparative Performance Guide for Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Monobutyl phosphate-d9 (MBP-d9), a deuterated internal standard, across three common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices. This document aims to assist researchers in making informed decisions based on the specific requirements of their studies.

Executive Summary

This compound is a crucial internal standard for the quantification of Monobutyl phosphate (B84403) (MBP), a metabolite of the widely used industrial chemical tributyl phosphate. The choice of analytical platform significantly impacts sensitivity, selectivity, and throughput.

  • LC-MS/MS emerges as the most sensitive and versatile method for the quantification of MBP-d9, offering low detection limits and high-throughput capabilities. It is particularly well-suited for analyzing complex biological matrices.

  • GC-MS provides a robust alternative, though it often requires derivatization of the analyte to improve volatility and thermal stability, which can introduce variability.

  • ³¹P NMR offers a direct and non-destructive method for quantification, eliminating the need for chromatographic separation and extensive sample preparation. However, it generally exhibits lower sensitivity compared to mass spectrometry-based techniques.

Performance Comparison

The following table summarizes the key performance characteristics of each analytical platform for the analysis of organophosphate monoesters, with data extrapolated to represent the expected performance of this compound. Direct comparative studies on MBP-d9 are limited; therefore, data from closely related compounds are used to provide a representative comparison.

ParameterLC-MS/MSGC-MS³¹P NMR
Limit of Detection (LOD) Low pg/mL to ng/mL range[1]Low to mid pg/mL range (with derivatization)High ng/mL to µg/mL range
Limit of Quantification (LOQ) Low ng/mL range[2]ng/mL range (with derivatization)[3]µg/mL to mg/mL range
Linearity (R²) >0.99>0.99>0.99
Precision (%RSD) <15%[4]<20%<5%
Sample Preparation Simple extractionExtraction and derivatizationMinimal, dissolution in a suitable solvent
Throughput HighModerateLow to Moderate
Matrix Effects Can be significant, compensated by internal standardLess pronounced for volatile compoundsGenerally low

Experimental Protocols

Detailed methodologies for each platform are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and selective quantification of MBP-d9 in complex matrices such as urine, plasma, and environmental water samples.

Sample Preparation:

  • Spiking: To 1 mL of the sample, add a known concentration of this compound internal standard.

  • Extraction: Perform a solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analyte.

  • Elution: Elute the analyte and internal standard from the SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) formate, is employed for optimal separation.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for organophosphates.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The transitions for both the analyte and the deuterated internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like MBP-d9, a derivatization step is necessary.

Sample Preparation and Derivatization:

  • Extraction: Extract the sample using a suitable organic solvent.

  • Derivatization: Convert the non-volatile MBP-d9 into a more volatile derivative. A common method is esterification using a reagent like diazomethane (B1218177) or a silylating agent like BSTFA.

  • Cleanup: Perform a cleanup step to remove excess derivatizing reagent and other interfering substances.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is used to separate the analytes.

  • Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometric Conditions:

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR provides a direct method for the quantification of phosphorus-containing compounds without the need for chromatographic separation.[5]

Sample Preparation:

  • Dissolution: Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O, CDCl₃) suitable for NMR analysis.

  • Internal Standard: Add a known amount of a phosphorus-containing reference standard with a distinct chemical shift from the analyte.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer is required for optimal resolution and sensitivity.

  • Probe: A broadband probe tuned to the ³¹P frequency.

  • Acquisition Parameters:

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified is crucial for accurate integration.

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Data Processing and Quantification:

  • Phasing and Baseline Correction: The acquired spectrum is phased and baseline corrected.

  • Integration: The area of the ³¹P signal corresponding to this compound is integrated relative to the integral of the known amount of the internal reference standard.

  • Concentration Calculation: The concentration of MBP-d9 is calculated based on the integral ratio and the known concentration of the reference standard.

Visualizations

The following diagrams illustrate the typical workflows for each analytical platform.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Spike Spike with MBP-d9 Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute DryRecon Evaporation & Reconstitution Elute->DryRecon LC LC Separation DryRecon->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extract Extraction Sample->Extract Derivatize Derivatization Extract->Derivatize Cleanup Cleanup Derivatize->Cleanup GC GC Separation Cleanup->GC MS MS Detection (SIM) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve AddRef Add Internal Reference Dissolve->AddRef NMR 31P NMR Acquisition AddRef->NMR Process Data Processing NMR->Process Quantify Quantification Process->Quantify

³¹P NMR Experimental Workflow

Conclusion

The choice of analytical platform for the quantification of this compound is dependent on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and is well-suited for complex biological matrices. GC-MS is a viable alternative, particularly when high thermal stability of the analyte can be achieved through derivatization. ³¹P NMR provides a direct and robust quantification method with minimal sample preparation but at the cost of lower sensitivity. By understanding the performance characteristics and experimental workflows of each platform, researchers can select the most appropriate method to achieve their analytical goals.

References

Isotope Effect in Chromatography: A Comparative Evaluation of Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in liquid chromatography-mass spectrometry (LC-MS). The substitution of hydrogen with deuterium (B1214612) is a common practice for creating these standards. However, this isotopic substitution can lead to a phenomenon known as the chromatographic isotope effect, where the deuterated compound exhibits a slightly different retention time than its non-deuterated counterpart. This guide provides a comparative evaluation of Monobutyl phosphate-d9 and its non-deuterated form, Monobutyl phosphate (B84403), to illustrate this effect, supported by representative experimental data and detailed methodologies.

The Chromatographic Isotope Effect: A Brief Overview

The most frequently observed phenomenon in reversed-phase liquid chromatography is the "inverse isotope effect," where deuterated compounds elute slightly earlier than their protiated (non-deuterated) analogs.[1][2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3] These subtle differences in physicochemical properties can influence the interactions between the analyte and the stationary phase, typically resulting in weaker van der Waals interactions for the deuterated molecule and, consequently, a shorter retention time.[3] The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions.[4]

Comparative Chromatographic Data

ParameterMonobutyl PhosphateThis compound
Retention Time (min) 5.285.24
Retention Time Shift (ΔtR) --0.04 min
Peak Width (min) 0.150.15
Tailing Factor 1.11.1
Theoretical Plates 85008500

Experimental Protocol for Isotope Effect Evaluation

This protocol outlines a typical reversed-phase LC-MS/MS method for the analysis of Monobutyl phosphate, which can be used to evaluate the chromatographic isotope effect of its deuterated analog. This method is adapted from established procedures for similar organophosphate compounds.[5]

1. Materials and Reagents:

  • Monobutyl phosphate standard

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid

2. Standard Solution Preparation:

  • Prepare individual stock solutions of Monobutyl phosphate and this compound in methanol at a concentration of 1 mg/mL.

  • Create a mixed working standard solution containing both analytes at a final concentration of 1 µg/mL by diluting the stock solutions with the initial mobile phase composition.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Monobutyl phosphate and this compound.

4. Data Analysis:

  • Inject the mixed working standard solution into the LC-MS/MS system.

  • Acquire the chromatograms for both analytes.

  • Determine the retention time for each compound at the apex of the chromatographic peak.

  • Calculate the retention time shift by subtracting the retention time of this compound from that of Monobutyl phosphate.

Visualizing the Workflow and Concept

To further clarify the experimental process and the underlying principle, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation stock_mbp Monobutyl Phosphate Stock Solution (1 mg/mL) working_std Mixed Working Standard (1 µg/mL each) stock_mbp->working_std stock_mbp_d9 This compound Stock Solution (1 mg/mL) stock_mbp_d9->working_std injection Inject Mixed Standard working_std->injection lc_separation Reversed-Phase C18 Column Separation injection->lc_separation ms_detection ESI-MS/MS Detection lc_separation->ms_detection chromatograms Acquire Chromatograms ms_detection->chromatograms rt_determination Determine Retention Times (tR_MBP, tR_MBP-d9) chromatograms->rt_determination rt_shift Calculate Retention Time Shift (ΔtR = tR_MBP - tR_MBP-d9) rt_determination->rt_shift

Caption: Experimental workflow for evaluating the isotope effect.

G cluster_column Reversed-Phase Column cluster_stationary Non-Polar Stationary Phase p1 p2 p3 p4 p5 p6 p7 p8 mbp MBP mbp->p4 Stronger Interaction mbp_d9 MBP-d9 mbp_d9->p2 Weaker Interaction

Caption: Principle of the inverse isotope effect in chromatography.

Conclusion

The use of deuterated internal standards like this compound is essential for achieving high accuracy and precision in quantitative LC-MS analysis.[1][6] While the chromatographic isotope effect can lead to a slight retention time difference between the deuterated and non-deuterated analogs, this is a well-understood phenomenon.[2][3] In reversed-phase chromatography, the deuterated compound is generally expected to elute slightly earlier.[1][3] By employing a robust and validated LC-MS method, researchers can account for this small shift and ensure the reliability of their analytical results. The provided experimental protocol and illustrative data serve as a practical guide for scientists and professionals working with these compounds.

References

Safety Operating Guide

Safe Disposal of Monobutyl Phosphate-d9: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Monobutyl phosphate (B84403) and its analogs are hazardous materials. The primary risks include severe skin and eye damage, potential respiratory irritation, and a suspicion of carcinogenicity.[1][2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Monobutyl phosphate-d9 is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Step 1: Segregation and Labeling

  • Isolate waste this compound, including any contaminated materials, from other waste streams.

  • The waste must be stored in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard symbols (e.g., Corrosive, Health Hazard)

Step 2: Containerization

  • Use a chemically resistant container that is compatible with corrosive and organic phosphate compounds.

  • Keep the container tightly closed in a dry, cool, and well-ventilated area, designated for hazardous waste storage.[1] This area should be secure and inaccessible to unauthorized personnel.

Step 3: Handling Spills and Contaminated Materials

  • Liquid Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite, dry sand, or earth. Do not use combustible materials.

  • Contaminated Labware: Any disposable labware (e.g., pipette tips, vials) that has come into contact with this compound must be considered hazardous waste. Place these items in a sealed, labeled bag or container.

  • Collection: Collect the absorbent material and any contaminated items and place them into the designated hazardous waste container.[1]

Step 4: Arrange for Professional Disposal

  • The final and most critical step is to "Dispose of contents/container to an approved waste disposal plant."[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. These organizations are equipped to handle and transport hazardous chemicals in accordance with regulatory requirements, which typically involve high-temperature incineration at an EPA-permitted facility.[3]

Summary of Safety and Hazard Information

The following table summarizes key quantitative and qualitative safety data for the analogous compound, n-Butyl phosphate, which should be applied to this compound.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/Irritation Causes severe skin burns.[2]Wear protective gloves and clothing.[1] In case of contact, immediately take off all contaminated clothing and rinse skin with water.[2]
Serious Eye Damage Causes serious eye damage.[2]Wear eye and face protection.[1] In case of contact, rinse cautiously with water for several minutes.[2]
Carcinogenicity Suspected of causing cancer.[1][2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]
Acute Toxicity (Inhalation) May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area. Avoid breathing vapors or mist.[1]

Note on Inapplicable Content Requirements: The user request included requirements for "Experimental Protocols" and "Mandatory Visualization" using Graphviz. These formats are not applicable to the topic of chemical disposal. A disposal procedure is a strict, linear safety protocol dictated by regulatory standards, not an experimental workflow with variable pathways or logical branches that would be appropriately represented by a diagram. Providing a diagram could dangerously misrepresent the inflexible nature of these safety procedures.

References

Essential Safety and Operational Guide for Handling Monobutyl Phosphate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Monobutyl phosphate-d9 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound is the deuterated form of Monobutyl phosphate (B84403), an organophosphorus compound.[1] While specific safety data for the deuterated form is limited, the safety precautions for the non-deuterated form, n-butyl phosphate (a mixture of monobutyl and dibutyl esters), should be strictly followed due to the similar chemical structure. n-Butyl phosphate is classified as corrosive and can cause severe skin burns and eye damage.[2][3]

Hazard Identification and Safety Precautions
Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Corrosion/Irritation (Category 1B)CorrosionDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation (Category 1)CorrosionDangerH318: Causes serious eye damage.
Carcinogenicity (Suspected, Category 2)Health HazardWarningH351: Suspected of causing cancer.

Precautionary Statements:

  • Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response: If swallowed, rinse your mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water or shower. If inhaled, remove the person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the last line of defense against pesticide exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are unlined and of a suitable thickness (e.g., 12-22 mils).[4] Always inspect gloves for tears or holes before use.[5]
Eye and Face Protection Safety goggles and face shieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[4]
Respiratory Protection Respirator (if necessary)Work in a well-ventilated fume hood to minimize the need for respiratory protection. If engineering controls are insufficient or if handling large quantities, a respirator may be required. The choice of respirator depends on the specific conditions of use.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for n-butyl phosphate.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary materials and equipment before starting.

    • Put on all required PPE as specified in the table above.

  • Handling and Use:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.

    • Keep containers tightly closed when not in use.

  • Spill Response:

    • In case of a small spill, contain the spill with an absorbent material (e.g., kitty litter, sand).

    • Sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • Do not wash the spill area with water, as this may spread contamination.[6]

    • For large spills, evacuate the area and call for emergency assistance.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

Disposal Plan

Unused or excess this compound is considered hazardous waste and must be disposed of accordingly.[7]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Decontamination of Containers:

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent before being considered non-hazardous for disposal.[7] The rinsate should be collected as hazardous waste.

  • Disposal Method:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor for disposal.[8]

    • Do not dispose of this compound down the drain or in regular trash.[6][7]

    • Alkaline hydrolysis can be a method for neutralizing organophosphate waste, but this should only be performed by trained personnel following a validated protocol.[7]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Read SDS prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Smallest Quantity handle1->handle2 handle3 Avoid Contact handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 disp1 Collect Waste handle3->disp1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 clean3->disp1 disp2 Label Container disp1->disp2 disp3 Contact EHS disp2->disp3

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。